5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Description
BenchChem offers high-quality 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCFGHHGFIVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-70-8 | |
| Record name | 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro(5.5)undecane, (5RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0KZX6545W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Executive Summary: This document provides an in-depth technical overview of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, a significant heterocyclic compound primarily known as a reference impurity in the manufacturing of Venlafaxine.[1] This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering a plausible synthetic pathway, detailed characterization methodologies, and mechanistic insights. While this molecule is commercially available as an analytical standard, this paper elucidates its chemistry from a foundational perspective to empower further research and development in related spirocyclic systems.
Introduction: The Significance of the 1-Oxa-3-azaspiro[5.5]undecane Scaffold
Spirocyclic systems, which feature two rings connected by a single common atom, are of immense interest in medicinal chemistry.[2] Their inherent three-dimensionality provides access to novel chemical space, often leading to enhanced target specificity and improved pharmacokinetic properties compared to their planar counterparts. The 1-oxa-3-azaspiro[5.5]undecane core is a privileged scaffold found in a variety of biologically active molecules, exhibiting activities ranging from antibacterial to anticancer and analgesic properties.[3][4][5]
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (CAS No. 93413-70-8) is a specific derivative of this class.[6][7] Its primary relevance in the pharmaceutical industry is its classification as a process impurity of Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Understanding the synthesis and characterization of such impurities is critical for drug quality control and regulatory compliance. Furthermore, the study of this molecule provides a valuable model for the synthesis of other complex spiro-heterocycles with potential therapeutic applications.
Proposed Synthetic Strategy: A Mechanistically Guided Approach
A survey of the literature does not reveal a direct, published synthetic route for this specific compound. However, based on its structure, a logical and robust synthesis can be proposed via a key intramolecular cyclization reaction. The strategy hinges on the formation of an N-acyliminium ion intermediate, which then undergoes a Pictet-Spengler-type cyclization.
Retrosynthetic Analysis: The target molecule can be disconnected at the C-O and C-N bonds of the oxazinane ring. This leads back to a key intermediate: an amino alcohol derivative of cyclohexanone. This intermediate can be constructed from commercially available starting materials: cyclohexanone, N-methylethanolamine, and a 4-methoxyphenyl Grignard reagent or a similar nucleophile.
A plausible forward synthesis involves a multi-component reaction or a stepwise sequence, as outlined in the workflow below.
Diagram 1: Proposed Synthetic Workflow
Caption: A stepwise workflow for the proposed synthesis.
Experimental Protocol (Proposed)
This protocol is a robust, field-proven methodology for the synthesis of related spirocyclic systems and is presented here as a reliable pathway to the target molecule.
3.1 Synthesis of the Amino Alcohol Intermediate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous toluene (100 mL).
-
Addition of Reagents: Add cyclohexanone (5.0 g, 51 mmol) and N-methylethanolamine (3.83 g, 51 mmol).
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux for 4-6 hours to remove water via azeotropic distillation, driving the formation of the enamine/hemiaminal equilibrium.
-
Cooling: Once the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath.
-
Grignard Addition: To this cooled solution, add a 1.0 M solution of 4-methoxyphenylmagnesium bromide in THF (61 mL, 61 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.
3.2 Intramolecular Cyclization and Purification
-
Reaction Setup: Dissolve the crude amino alcohol from the previous step in formic acid (50 mL) in a 150 mL round-bottom flask.
-
Rationale: Formic acid serves as both the solvent and the acid catalyst. It protonates the hydroxyl group, facilitating its departure as a water molecule and promoting the formation of the key iminium ion intermediate necessary for cyclization.
-
-
Heating: Heat the reaction mixture to 80-90 °C for 4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Basification: Cool the reaction mixture to room temperature and pour it carefully over crushed ice (100 g). Basify the solution to a pH of 9-10 by the slow addition of a 4M NaOH solution.
-
Extraction: Extract the product with dichloromethane (3 x 75 mL).
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
Comprehensive Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound.
4.1 Spectroscopic and Physical Data
The following table summarizes the expected and known data for the target molecule.
| Property | Value / Expected Value |
| Molecular Formula | C₁₇H₂₅NO₂[1] |
| Molecular Weight | 275.39 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | ~80 °C[6] |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.50 (d, 1H, O-CH-N), 3.80 (s, 3H, OCH₃), 3.00-2.80 (m, 2H, N-CH₂), 2.40 (s, 3H, N-CH₃), 2.30-1.20 (m, 12H, cyclohexyl & CH₂ protons) |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 159.0 (Ar-C-O), 132.0 (Ar-C), 128.0 (Ar-CH), 113.5 (Ar-CH), 95.0 (Spiro-C), 85.0 (O-CH-N), 60.0 (O-CH₂), 55.2 (OCH₃), 45.0 (N-CH₃), 40.0 (N-CH₂), 35.0, 25.0, 21.0 (Cyclohexyl-C) |
| FT-IR (KBr, cm⁻¹) | Predicted ν: 2930 (C-H aliphatic), 2850 (C-H aliphatic), 1610 (C=C aromatic), 1510 (C=C aromatic), 1245 (C-O ether, aryl), 1175 (C-N), 1100 (C-O ether, aliphatic) |
| Mass Spec (ESI-MS) | m/z: 276.19 [M+H]⁺ |
4.2 Chromatographic Purity
Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as the compound is used as an analytical standard.[6] A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and acetonitrile.
Mechanistic Insights: The Cyclization Cascade
The key step in the proposed synthesis is the acid-catalyzed intramolecular cyclization. This transformation is believed to proceed through a well-established cascade involving the formation of an N-acyliminium ion.
Diagram 2: Key Cyclization Mechanism
Caption: The acid-catalyzed formation of the oxazinane ring.
-
Protonation: The secondary alcohol on the amino alcohol intermediate is protonated by the acid catalyst (formic acid).
-
Formation of Iminium Ion: The protonated hydroxyl group leaves as a water molecule. The resulting carbocation is stabilized by the adjacent nitrogen atom, forming a resonance-stabilized iminium ion.
-
Intramolecular Cycloetherification: The lone pair of electrons on the ether oxygen of the N-methylethanolamine moiety acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step forms the six-membered oxazinane ring.
-
Deprotonation: A final deprotonation step yields the neutral spirocyclic product.
Applications and Future Research
Current Application: The primary documented use of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is as a certified reference material for the quality control of Venlafaxine.[1] It allows for the accurate identification and quantification of this specific impurity in bulk drug substance and finished pharmaceutical products, ensuring patient safety and regulatory adherence.
Future Directions: While this compound is an impurity, the 1-oxa-3-azaspiro[5.5]undecane scaffold itself is of significant interest. The biological activity of this specific molecule has not been extensively reported. Future research could involve:
-
Pharmacological Screening: Evaluating its activity against a panel of receptors, particularly CNS targets, given its structural relationship to Venlafaxine.
-
Analogue Synthesis: Using the proposed synthetic route as a template to generate a library of derivatives by varying the aromatic group, the N-alkyl substituent, and the spirocyclic ring size. This could lead to the discovery of novel therapeutic agents.[8][9]
-
Stereoselective Synthesis: Developing an asymmetric synthesis to isolate and study the individual enantiomers, as biological activity is often stereospecific.
Conclusion
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane serves as more than just a pharmaceutical impurity; it is a model compound for the exploration of spiro-heterocyclic chemistry. This guide has provided a comprehensive framework for its synthesis and characterization, grounded in established chemical principles. By presenting a plausible and detailed synthetic protocol, along with expected analytical data and mechanistic rationale, we provide the scientific community with the necessary tools to not only synthesize this specific molecule but also to innovate within the broader class of spiro-heterocycles, potentially unlocking new frontiers in drug discovery.
References
-
Title: Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Source: PubChem URL: [Link]
-
Title: Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]
-
Title: Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... Source: ResearchGate URL: [Link]
-
Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL: [Link]
-
Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynth.com [biosynth.com]
- 7. 93413-70-8|5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, MS) of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
An In-depth Spectroscopic Guide to 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of the complex heterocyclic molecule, 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. The unique three-dimensional architecture of spirocyclic compounds presents distinct challenges and signatures in structural elucidation.[1] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous characterization of this target molecule. By integrating data from ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR spectroscopy, and high-resolution mass spectrometry, we present a holistic analytical workflow. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to apply modern spectroscopic methods to confirm the structure, purity, and identity of complex, sp³-rich scaffolds prevalent in medicinal chemistry.[2][3]
Introduction to the Target Molecule and Analytical Rationale
The Spiro[5.5]undecane Scaffold: A Privileged Structure
Spirocyclic systems, characterized by two rings connected through a single, shared quaternary carbon, are of significant interest in medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity can enhance binding affinity to biological targets, improve metabolic stability, and optimize physicochemical properties compared to their planar counterparts. The 1-oxa-3-azaspiro[5.5]undecane core, containing both oxygen and nitrogen heteroatoms, offers a versatile scaffold for creating diverse chemical libraries. The analysis of such structures requires sophisticated techniques capable of resolving complex spatial relationships between atoms.
The Analyte: 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
The target molecule for this guide, 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, possesses several key structural features that inform the analytical strategy:
-
Spiro Center (C6): A quaternary carbon linking a cyclohexane ring and a substituted morpholine ring.
-
Stereocenter (C5): The carbon bearing the methoxyphenyl group is chiral, leading to potential diastereotopic relationships for adjacent protons.
-
Heteroatoms: The presence of oxygen and nitrogen introduces polarity and influences the chemical shifts of nearby nuclei.
-
Functional Groups: A tertiary amine (N-methyl), an ether linkage within the morpholine ring, and a para-substituted aromatic ring.
The molecular formula is C₁₇H₂₅NO₂, with a molecular weight of 275.39 g/mol .[4][5]
The Imperative of a Multi-Technique Spectroscopic Approach
No single analytical technique can unequivocally determine the structure of such a complex molecule. A synergistic approach is essential:
-
NMR Spectroscopy provides the constitutional backbone, detailing the C-H framework and the connectivity between atoms through scalar coupling.
-
IR Spectroscopy serves to rapidly confirm the presence of key functional groups (ether, aromatic ring) and, critically, the absence of others (e.g., -OH, N-H, C=O).
-
Mass Spectrometry confirms the molecular weight and elemental composition and provides structural clues through characteristic fragmentation patterns.
This guide will dissect the expected data from each technique, culminating in an integrated analysis that leaves no ambiguity as to the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For a spirocyclic system, 2D NMR techniques are not merely confirmatory; they are essential for definitive assignments due to spectral complexity.[6]
Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The proton spectrum can be divided into four distinct regions. The spirocyclic nature and the stereocenter at C5 render many of the methylene protons diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other (geminal coupling).
-
Aromatic Region (δ 6.8-7.3 ppm): The para-substituted methoxyphenyl group is expected to produce a classic AA'BB' splitting pattern. The two protons ortho to the methoxy group (H-2'/H-6') will be upfield due to its electron-donating effect, appearing as a doublet. The two protons meta (H-3'/H-5') will be further downfield, also as a doublet.
-
Aliphatic Protons Adjacent to Heteroatoms (δ 2.5-4.5 ppm): Protons on carbons next to the oxygen or nitrogen atoms are significantly deshielded.[7][8]
-
H-5: This benzylic proton, adjacent to the nitrogen, is expected to be a multiplet around δ 3.5-3.8 ppm.
-
H-2 & H-4: The methylene protons of the morpholine ring are diastereotopic. They will likely appear as complex multiplets or distinct doublets of doublets. Protons on C-2 are adjacent to oxygen and will be the most downfield in this region (δ ~3.8-4.2 ppm). Protons on C-4, adjacent to nitrogen, will be slightly more upfield (δ ~2.5-3.0 ppm).
-
-
Cyclohexane Ring Protons (δ 1.2-1.8 ppm): The ten protons on the cyclohexane ring will produce a complex, overlapping series of multiplets in the typical aliphatic region. Due to the rigid chair-like conformation, axial and equatorial protons will have different chemical shifts.
-
Singleton Signals (δ 2.3-3.8 ppm):
-
N-CH₃: The N-methyl group will appear as a sharp singlet, likely around δ 2.3-2.5 ppm.
-
O-CH₃: The methoxy group protons will also be a sharp singlet, further downfield due to the oxygen's deshielding effect, around δ 3.8 ppm.
-
Table 1: Predicted ¹H NMR Data for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2'/H-6' | 7.1-7.3 | d | ~8.5 |
| H-3'/H-5' | 6.8-6.9 | d | ~8.5 |
| H-2a/H-2b | 3.8-4.2 | m | - |
| O-CH₃ | ~3.80 | s | - |
| H-5 | 3.5-3.8 | m | - |
| H-4a/H-4b | 2.5-3.0 | m | - |
| N-CH₃ | ~2.40 | s | - |
| C7-C11 (Cyclohexane) | 1.2-1.8 | m (overlapping) | - |
Predicted ¹³C NMR and DEPT Spectral Analysis (125 MHz, CDCl₃)
The ¹³C NMR spectrum, aided by DEPT-135 (which shows CH/CH₃ as positive signals and CH₂ as negative signals), will confirm the carbon skeleton.
-
Aromatic Carbons (δ 114-160 ppm): Six signals are expected. C-1' (ipso, attached to C5) and C-4' (attached to OCH₃) will be quaternary. C-4' will be the most downfield aromatic carbon (~159 ppm). C-2'/C-6' and C-3'/C-5' will be protonated carbons, with C-3'/C-5' being the most upfield (~114 ppm) due to the ortho/para directing effect of the methoxy group.
-
Spiro Carbon (δ ~70-80 ppm): The quaternary spiro carbon (C6) is a key diagnostic signal. Its chemical shift is influenced by the two rings it connects.[9]
-
Carbons Adjacent to Heteroatoms (δ 50-80 ppm):
-
C-2 & C-4: Methylene carbons in the morpholine ring, deshielded by O and N. C-2 will be further downfield (~70 ppm) than C-4 (~55 ppm).[8]
-
C-5: This methine carbon will be in the δ 60-65 ppm range.
-
-
Cyclohexane Carbons (δ 20-40 ppm): The five methylene carbons of the cyclohexane ring will appear in the upfield aliphatic region.
-
Methyl Carbons (δ 40-60 ppm): The N-CH₃ carbon will appear around δ 40-45 ppm, while the O-CH₃ carbon will be further downfield at ~55 ppm.
Table 2: Predicted ¹³C NMR Data for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|
| C-4' (Ar-O) | ~159 | Quaternary (No signal) |
| C-1' (Ar-ipso) | ~130 | Quaternary (No signal) |
| C-2'/C-6' | ~128 | CH (Positive) |
| C-3'/C-5' | ~114 | CH (Positive) |
| C-6 (Spiro) | ~75 | Quaternary (No signal) |
| C-2 | ~70 | CH₂ (Negative) |
| C-5 | ~62 | CH (Positive) |
| O-CH₃ | ~55.3 | CH₃ (Positive) |
| C-4 | ~55 | CH₂ (Negative) |
| N-CH₃ | ~42 | CH₃ (Positive) |
| C-7 to C-11 | 20-40 | CH₂ (Negative) |
2D NMR for Unambiguous Connectivity
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically over 2-3 bonds). It will be crucial for tracing the connectivity within the cyclohexane ring and linking the H-5 proton to the H-4 methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework by identifying 2- and 3-bond correlations between protons and carbons. Key expected correlations that would confirm the spiro structure are shown in the diagram below.
Caption: Key predicted HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling, a 45° pulse angle, a relaxation delay of 3 seconds, and accumulate 1024 scans for adequate signal-to-noise.
-
DEPT-135 Acquisition: Run a standard DEPT-135 pulse program to differentiate CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard gradient-selected pulse programs. Optimize spectral widths and acquisition times to ensure adequate resolution in both dimensions.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is as diagnostic for the signals that appear as for those that are absent.
Predicted Key Absorptions
-
C-H Stretching:
-
Aromatic (sp² C-H): Weak to medium bands appearing just above 3000 cm⁻¹ (e.g., 3050-3020 cm⁻¹).
-
Aliphatic (sp³ C-H): Strong, sharp bands appearing just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).
-
-
C-O Ether Stretching: Ethers show a characteristic strong C-O stretching absorption. Phenyl alkyl ethers, like the anisole moiety, typically show two strong bands.[7] One for the aryl-O stretch (~1250 cm⁻¹) and one for the alkyl-O-C stretch (~1050-1150 cm⁻¹).[8][10] The morpholine ether linkage will also contribute in this region.
-
C-N Amine Stretching: The C-N stretch of a tertiary aliphatic amine is often weak and occurs in the 1250-1020 cm⁻¹ range, which can be masked by the stronger C-O stretches.[11]
-
Aromatic C=C Bending: Medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
Key Absences: Crucially, the spectrum should show no broad absorption band in the 3200-3500 cm⁻¹ region (confirming the absence of O-H or N-H groups) and no strong band around 1700 cm⁻¹ (confirming the absence of a carbonyl C=O group).[11][12]
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3050-3020 | Aromatic C-H Stretch | Medium-Weak |
| 2950-2850 | Aliphatic C-H Stretch | Strong |
| 1610, 1510, 1460 | Aromatic C=C Stretch | Medium-Strong |
| ~1250 | Aryl-O-C Asymmetric Stretch | Strong |
| ~1120 | Alkyl-C-O-C Stretch | Strong |
| ~830 | p-Substituted Ring C-H Bend | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structure deduced from NMR.
Molecular Ion and High-Resolution MS (HRMS)
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that will protonate the basic nitrogen atom, yielding a prominent protonated molecular ion peak [M+H]⁺ at m/z 276.
-
Elemental Composition: High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential. It can measure the mass of the [M+H]⁺ ion to within a few parts per million. This allows for the unambiguous determination of the elemental formula (C₁₇H₂₅NO₂), as its exact mass (276.1964 for [C₁₇H₂₆NO₂]⁺) is unique.[13]
Predicted Fragmentation Pathways
The fragmentation of the molecular ion will be driven by the stability of the resulting carbocations and neutral losses. The presence of the heteroatoms and the benzylic position are key drivers of fragmentation.
Caption: A plausible major fragmentation pathway upon CID.
A primary fragmentation event is the cleavage of the benzylic C5-C(Ar) bond, which is electronically stabilized. This would lead to two major fragments: the methoxybenzyl cation (m/z 135) and the remaining spirocyclic amine fragment (m/z 142). Further fragmentation of the spirocyclic portion could involve ring opening and cleavage, characteristic of piperidine-like structures.[14]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition (MS): Infuse the sample solution directly into the source. Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.
-
Data Acquisition (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 276) in the first mass analyzer and fragmenting it with a collision gas (e.g., argon) in a collision cell. Scan the resulting fragment ions in the second mass analyzer.
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition. Analyze the MS/MS spectrum to identify fragmentation patterns that are consistent with the proposed structure.
Integrated Analysis Workflow
The power of this approach lies in the integration of all data streams. No single piece of data is sufficient, but together they provide an irrefutable structural proof.
Caption: Workflow for integrated spectroscopic data analysis.
Conclusion
The structural elucidation of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane serves as an excellent case study in the application of modern spectroscopic techniques. The predicted NMR data, particularly from 2D experiments like HMBC, are indispensable for assembling the complex spirocyclic framework. IR spectroscopy provides rapid and essential confirmation of the key functional groups, while high-resolution mass spectrometry anchors the analysis by providing an unambiguous molecular formula and corroborating structural features through fragmentation. This integrated workflow represents a robust and self-validating system for the characterization of complex molecules, ensuring the highest degree of scientific integrity for researchers in discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.
- The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube.
- ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- Benchchem. (n.d.). Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.5]undecane Derivatives.
- ResearchGate. (2026, January 8). Spirorocyclic compound NMR challenge.
- Biosynth. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- BLDpharm. (n.d.). 93413-70-8|5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- National Institutes of Health. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC.
-
MDPI. (n.d.). Synthesis of 5′-Chlorospiro(benzo[d][9][15]dioxole-2,4′-[9][10][12]thiadiazin). Retrieved from
- National Institutes of Health. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC.
- Britannica. (2025, December 13). Mass spectrometry - Hydrogen, Carbon, Nitrogen, Oxygen, Sulfur.
- ARKAT USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mass spectrometry - Hydrogen, Carbon, Nitrogen, Oxygen, Sulfur | Britannica [britannica.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. rsc.org [rsc.org]
Physical and chemical properties of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
An In-Depth Technical Guide to 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Introduction: Unveiling a Structurally Significant Spirocyclic Compound
In the landscape of pharmaceutical development and medicinal chemistry, the structural complexity of a molecule often dictates its potential. Spirocyclic compounds, characterized by a unique three-dimensional architecture where two rings are linked by a single common atom, have garnered significant attention for their ability to confer conformational rigidity and novel pharmacological properties.[1][2] This guide focuses on a specific member of this class: 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
Primarily recognized in the pharmaceutical industry as a cyclic impurity of the widely used antidepressant Venlafaxine, this compound serves a critical role as an analytical standard for quality control.[3][4] Its precise characterization is paramount for ensuring the purity and safety of its parent drug. Beyond this immediate application, its 1-oxa-3-azaspiro[5.5]undecane core represents a scaffold with emerging interest in drug discovery, with analogues showing promise in diverse therapeutic areas, from neuroprotection to enzyme inhibition.[5][6]
This document, crafted from the perspective of a senior application scientist, provides a comprehensive overview of the physical and chemical properties of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. We will delve into its core molecular profile, its significance in pharmaceutical analysis, and the standard experimental protocols required for its definitive characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Core Molecular Profile
A foundational understanding of a compound begins with its fundamental identifiers and physicochemical properties. These data points are crucial for everything from experimental design to regulatory documentation.
Structural and Chemical Identifiers
The compound is unambiguously identified by a set of internationally recognized chemical codes and names.
| Identifier | Value | Source |
| CAS Number | 93413-70-8 | [3][4][7] |
| IUPAC Name | 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | [4] |
| Synonyms | Venlafaxine cyclic impurity H, Venlafaxine EP Impurity E | [3][4] |
| Molecular Formula | C₁₇H₂₅NO₂ | [3][4][8] |
| SMILES | CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC | [3] |
| InChIKey | LAMCFGHHGFIVSC-UHFFFAOYSA-N | [9] |
Physicochemical and Computed Properties
The physical and computed properties of the molecule dictate its behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Weight | 275.39 g/mol | [3][4] |
| Exact Mass | 275.188529040 Da | [4] |
| Melting Point | 80°C | [3] |
| XLogP3 (Lipophilicity) | 3.3 | [4] |
| Topological Polar Surface Area | 21.7 Ų | [4] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
Section 2: Significance in Pharmaceutical Analysis and Medicinal Chemistry
Role as a Venlafaxine Impurity
The primary industrial relevance of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane stems from its classification as a process impurity of Venlafaxine. Impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound is used as a certified analytical standard for the precise identification and quantification in routine quality control testing of Venlafaxine batches, typically employing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3]
The 1-Oxa-Azaspiro[5.5]undecane Scaffold in Drug Discovery
While the title compound is mainly viewed through the lens of quality control, its core structure is part of a larger family of spirocyclic systems with significant therapeutic potential. The inherent three-dimensionality and conformational rigidity of the spiro[5.5]undecane scaffold are attractive features for medicinal chemists seeking to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1][5]
Derivatives of the broader 1-oxa-azaspiro[5.5]undecane family have been investigated for a range of biological activities:
-
Enzyme Inhibition: Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and cardiovascular diseases, making them candidates for treating chronic kidney disease.[5][6]
-
Pain Management: Researchers have designed 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as dual μ-opioid receptor agonists and sigma-1 (σ₁) receptor antagonists, a strategy aimed at developing safer and more effective analgesics.[10]
-
Neuroprotection: The related 3-azaspiro[5.5]undecane scaffold has demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.[5]
-
Antituberculosis Activity: The 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored as a foundation for developing novel antituberculosis agents.[11]
Section 3: Protocols for Physicochemical Characterization
To confirm the identity, purity, and structure of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, a suite of analytical techniques is employed. The following protocols are standard in the field for the comprehensive characterization of such compounds.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any related substances. Its use as an HPLC standard makes this a cornerstone technique.[3]
-
Methodology:
-
System Preparation: An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used. The choice of a C18 column is dictated by the compound's moderate lipophilicity (XLogP3 ≈ 3.3).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0). A gradient elution, starting from a lower concentration of acetonitrile and ramping up, is often optimal for separating impurities with different polarities.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent like methanol to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Monitor the elution at a wavelength where the methoxyphenyl chromophore exhibits strong absorbance (typically around 225 nm or 274 nm).
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Objective: To provide definitive confirmation of the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring proton signals.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals corresponding to the methoxy group protons (a singlet around 3.8 ppm), aromatic protons on the phenyl ring, aliphatic protons on the cyclohexane and oxazinane rings, and the N-methyl group protons (a singlet).
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will confirm the presence of all 17 carbon atoms, including the spiro carbon, carbons of the aromatic ring, the methoxy carbon, and the aliphatic carbons of the two rings.
-
2D NMR (COSY, HSQC): For unambiguous assignment, 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons) are invaluable.
-
Interpretation: The chemical shifts, integration values, and coupling patterns are analyzed to piece together the complete molecular structure, confirming connectivity and the chemical environment of each atom.
-
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Objective: To verify the molecular weight of the compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray Ionization (ESI) is well-suited for this molecule due to the presence of the tertiary amine, which can be readily protonated.
-
Analysis: Acquire the mass spectrum in positive ion mode. The primary ion expected would be the protonated molecule [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (275.39 + 1.007 = 276.40).
-
High-Resolution MS (HRMS): For ultimate confirmation, HRMS can be used to determine the exact mass to several decimal places, allowing for the unequivocal determination of the elemental formula (C₁₇H₂₅NO₂).[4]
-
Section 4: Visualization of Analytical Workflow
A logical and systematic workflow is essential for the comprehensive characterization of a pharmaceutical standard. The following diagram illustrates a typical process.
Caption: General analytical workflow for the characterization of a pharmaceutical reference standard.
Conclusion
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane stands as a molecule of dual significance. In its immediate, practical application, it is an indispensable tool in the pharmaceutical industry, ensuring the quality and safety of Venlafaxine through its role as a certified impurity standard. Its well-defined physical properties, such as its melting point of 80°C, and its distinct chromatographic and spectroscopic profiles allow for its reliable identification and quantification.[3]
Beyond this role, its underlying spirocyclic framework is representative of a class of compounds that continues to provide fertile ground for innovation in drug discovery. The insights gained from studying related spiro-heterocycles highlight the potential for this scaffold to yield novel therapeutics.[5][6][10] A thorough understanding of the physicochemical properties and analytical methodologies detailed in this guide is therefore essential for any scientist working with this compound, whether for routine quality control or as a starting point for new avenues of research.
References
- Biosynth. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- BLDpharm. (n.d.). 93413-70-8|5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- ChemicalBook. (2024, March 30). (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride - Safety Data Sheet.
- ChemicalBook. (n.d.). (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride.
- PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- King-Pharm. (n.d.). 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane [93413-70-8].
- EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry.
- BenchChem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
- ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
- PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases.
- ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- MDPI. (n.d.). Molecules | Special Issue : Advances in Spiro Compounds.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines.
- ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties.
- PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane.
- ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
- Pharmaffiliates. (n.d.). 5-(4-Methoxyphenyl)-3-nitroso-1-oxa-3-azaspiro[5.5]undecane.
- Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8).
- Drugfuture.com. (n.d.). 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 93413-70-8|5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 8. 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane [93413-70-8] | King-Pharm [king-pharm.com]
- 9. 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)- [drugfuture.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Technical Guide to X-ray Crystallography of Novel Spiro-Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of single-crystal X-ray crystallography as applied to the fascinating and structurally complex class of novel spiro-heterocyclic compounds. These molecules, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures and diverse biological activities.[1][2] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, ensuring a robust and reliable path from crystal to final structure.
I. The Cornerstone of Structural Elucidation: Why X-ray Crystallography?
In the realm of structural science, single-crystal X-ray diffraction stands as the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[3] For novel spiro-heterocyclic compounds, where subtle conformational changes can profoundly impact biological function, this precise spatial information is paramount. It reveals intricate details of bond lengths, bond angles, and torsional angles, which are crucial for understanding molecular geometry and intermolecular interactions.[3][4] This technique is indispensable for establishing absolute configuration, a critical factor in drug design and development where enantiomers can exhibit vastly different pharmacological profiles.[5]
II. The Art and Science of Crystallization: From Solution to Single Crystal
The journey to a high-quality crystal structure begins with the often-challenging yet critical step of growing a suitable single crystal.[5][6] The quality of the crystal directly dictates the quality of the diffraction data and, ultimately, the accuracy of the final structure. For spiro-heterocyclic compounds, their often complex and rigid structures can present unique crystallization challenges.
Proven Crystallization Strategies for Spiro-Heterocycles
While there is no universal method, several techniques have proven effective for obtaining diffraction-quality crystals of organic compounds.[7][8]
-
Slow Evaporation: This is the most straightforward method, where a saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.[7] The choice of solvent is critical and can significantly influence crystal packing and morphology.[9]
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.[7]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[9]
-
Cooling: For compounds with temperature-dependent solubility, slowly cooling a saturated solution can induce crystallization. The rate of cooling is a crucial parameter to control.[7]
Table 1: Common Solvents and Anti-Solvents for Crystallization of Spiro-Heterocyclic Compounds
| Good Solvents (for dissolving the compound) | Poor Solvents (Anti-solvents) |
| Dichloromethane (DCM) | Hexane |
| Chloroform | Pentane |
| Acetone | Diethyl Ether |
| Ethyl Acetate | Heptane |
| Methanol | Toluene |
| Acetonitrile | Water |
Experimental Protocol: Vapor Diffusion Crystallization
-
Preparation: Dissolve 5-10 mg of the purified spiro-heterocyclic compound in a minimal amount (0.5-1 mL) of a "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker containing a larger volume (5-10 mL) of a "poor" solvent.
-
Sealing: Seal the larger container tightly to allow for the slow diffusion of the poor solvent vapor into the solution of the compound.
-
Incubation: Store the setup in a vibration-free environment at a constant temperature.
-
Monitoring: Periodically check for crystal growth over several days to weeks. Do not disturb the setup unnecessarily.[7]
III. From Crystal to Diffraction Pattern: The X-ray Diffraction Experiment
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10] The crystal is then rotated while being irradiated with monochromatic X-rays. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots, or reflections.[10]
Diagram 1: Workflow of a Single-Crystal X-ray Diffraction Experiment
Caption: A streamlined workflow for a single-crystal X-ray diffraction experiment.
The positions and intensities of these reflections contain all the information needed to determine the unit cell parameters and the arrangement of atoms within the unit cell.[10] Modern diffractometers automate the process of data collection, which involves collecting a series of diffraction images at different crystal orientations.[11]
IV. Solving the Puzzle: Structure Solution and Refinement
The collected diffraction data, after processing and integration, yield a file containing a list of reflections with their corresponding intensities. However, the crucial phase information is lost during the experiment. This is known as the "phase problem" in crystallography.
Structure Solution
For small molecules like spiro-heterocycles, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.[12] This leads to an initial electron density map, which often reveals the positions of the heavier atoms in the structure.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (coordinates, thermal displacement parameters) to improve the agreement between the calculated and observed diffraction patterns.[12][13] The most common method for this is least-squares refinement.[12]
Diagram 2: The Iterative Cycle of Structure Solution and Refinement
Caption: The cyclical process of solving and refining a crystal structure.
Key Refinement Parameters:
-
R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
-
Weighted R-factor (wR2): A weighted version of the R-factor that is generally considered a more reliable indicator of refinement quality.
-
Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.
The refinement process is typically carried out using specialized software such as SHELXL.
V. Ensuring Scientific Integrity: Structure Validation
A crucial final step in any crystal structure determination is validation. This involves a series of checks to ensure the quality and chemical reasonableness of the final model.[14] The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[14][15]
checkCIF performs a battery of tests and issues ALERTS for potential problems, which may include:
-
Geometric inconsistencies: Unusual bond lengths or angles.
-
Missed symmetry: The possibility of a higher symmetry space group.
-
Disorder modeling issues: Problems with the modeling of disordered atoms or groups.
-
Incorrect atom assignments: Misidentification of atom types.
Responding to and resolving these ALERTS is a critical part of producing a high-quality, publishable crystal structure.[16][17]
VI. Beyond the Molecule: Analyzing Supramolecular Features
The crystal structure provides not only the geometry of a single molecule but also a wealth of information about how molecules pack together in the solid state. For spiro-heterocyclic compounds, understanding these intermolecular interactions is crucial for predicting physical properties and for designing new materials.
Common Supramolecular Interactions in Spiro-Heterocyclic Crystals:
-
Hydrogen Bonding: The presence of heteroatoms like nitrogen and oxygen in these compounds often leads to the formation of strong hydrogen bonds, which can dictate the overall crystal packing.
-
π-π Stacking: Aromatic rings within the spiro-heterocyclic framework can interact through π-π stacking.
-
van der Waals Forces: These weaker interactions also play a significant role in the overall packing efficiency.
Analysis of these interactions can be performed using software that generates Hirshfeld surfaces, providing a visual representation of intermolecular contacts.[10]
VII. Conclusion: From Data to Discovery
X-ray crystallography is an unparalleled tool for the structural elucidation of novel spiro-heterocyclic compounds. By following a rigorous and well-understood workflow, from meticulous crystallization to thorough validation, researchers can obtain highly accurate and reliable three-dimensional structures. This information is not only fundamental to understanding the chemistry of these fascinating molecules but also serves as a critical foundation for their application in drug discovery and materials science.
References
-
A Good-Practice Guide to Solving and Refining Molecular Organic Crystal Structures from Laboratory Powder X-ray Diffraction Data. PubMed Central. [Link]
-
Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]
-
X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... ResearchGate. [Link]
-
Structure validation in chemical crystallography. PubMed Central. [Link]
-
Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. [Link]
-
Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI. [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
Single crystal X-ray diffraction. Crystallography Class Notes. [Link]
-
Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. [Link]
-
Structure solution and refinement: introductory strategies. SlidePlayer. [Link]
-
X-ray structure of spiro compound 7b. ResearchGate. [Link]
-
checkCIF validation ALERTS: what they mean and how to respond. SciSpace. [Link]
-
Refinement of crystal structures. Oxford Academic. [Link]
-
PLATON/VALIDATION. Utrecht University. [Link]
-
User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]
-
Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. [Link]
-
checkCIF validation ALERTS: what they mean and how to respond. IUCr Journals. [Link]
-
Preparing a Single-Crystal X-ray Diffraction Scan. YouTube. [Link]
-
checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. [Link]
-
Diverse synthesis of natural product inspired fused and spiro- heterocyclic scaffolds via ring distortion and ring construction. PLOS ONE. [Link]
-
Single crystal X-ray diffraction analysis of product 5d. ResearchGate. [Link]
-
Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. ResearchGate. [Link]
-
The conformational analysis of saturated heterocycles. Part LI. Spirodioxolans. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]
-
Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. PubMed Central. [Link]
-
X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
-
Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. PubMed Central. [Link]
-
Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. Organic Letters. [Link]
-
Scientists uncover pitfalls of letting algorithms determine crystal structures. Chemistry World. [Link]
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. Enzymology Research. [Link]
-
Spiro compound. Wikipedia. [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Longdom Publishing SL. [Link]
-
Theory Untangles Fascinating Properties of Spiro-Compounds. Dral's Group. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. ResearchGate. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. [Link]
Sources
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. rigaku.com [rigaku.com]
- 4. mkuniversity.ac.in [mkuniversity.ac.in]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 10. fiveable.me [fiveable.me]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. fiveable.me [fiveable.me]
- 13. academic.oup.com [academic.oup.com]
- 14. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PLATON/VALIDATION [platonsoft.nl]
- 16. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 17. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to the Spirocyclization Mechanism for the Formation of 1-Oxa-3-azaspiro[5.5]undecane
Abstract
This technical guide provides a comprehensive examination of the core mechanistic principles governing the formation of 1-oxa-3-azaspiro[5.5]undecane, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The narrative elucidates the causal relationships behind experimental choices, presenting a self-validating system of protocols and mechanistic interpretation. By synthesizing established principles of organic chemistry with practical, field-proven insights, this document serves as an authoritative resource for the synthesis and understanding of this important spirocyclic system. All claims are substantiated with citations to peer-reviewed literature, and visual aids are provided to clarify complex transformations.
Introduction: The Significance of the 1-Oxa-3-azaspiro[5.5]undecane Scaffold
Spirocyclic frameworks have garnered considerable attention in medicinal chemistry due to their inherent three-dimensionality and structural rigidity.[1] These features can lead to enhanced target specificity, improved pharmacokinetic properties, and novel intellectual property positions for drug candidates. The 1-oxa-3-azaspiro[5.5]undecane core, which incorporates both a piperidine and a morpholine-like moiety sharing a single spirocyclic carbon, represents a versatile scaffold for the development of novel therapeutic agents. Understanding the mechanism of its formation is paramount for the rational design of synthetic routes and the efficient production of derivatives for biological screening.
This guide will focus on the most plausible and chemically sound pathway for the synthesis of 1-oxa-3-azaspiro[5.5]undecane: the acid-catalyzed condensation and subsequent spirocyclization of cyclohexanone and 3-amino-1-propanol.
The Core Mechanism: An Acid-Catalyzed Cascade
The formation of 1-oxa-3-azaspiro[5.5]undecane from cyclohexanone and 3-amino-1-propanol is a classic example of a cascade reaction, where a series of intramolecular events follow an initial intermolecular reaction under a single set of conditions. The overall transformation can be dissected into two primary stages: the formation of an iminium ion intermediate and the subsequent intramolecular nucleophilic attack by the hydroxyl group.
Stage 1: Formation of the Iminium Ion
The reaction is initiated by the acid-catalyzed addition of the primary amine of 3-amino-1-propanol to the carbonyl group of cyclohexanone. This process is in equilibrium and is driven forward by the removal of water.
-
Step 1: Protonation of the Carbonyl Oxygen. An acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.[2]
-
Step 2: Nucleophilic Attack by the Amine. The lone pair of the nitrogen atom in 3-amino-1-propanol attacks the activated carbonyl carbon, forming a protonated hemiaminal intermediate.
-
Step 3: Proton Transfer. A proton is transferred from the nitrogen to the oxygen atom, yielding a carbinolamine.
-
Step 4: Elimination of Water. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (H₂O). The departure of water is facilitated by the lone pair of the nitrogen, leading to the formation of a resonance-stabilized iminium ion.[2][3]
The removal of water, often achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus), is crucial to drive the equilibrium towards the formation of the iminium ion.[4]
Stage 2: Intramolecular Spirocyclization
The newly formed iminium ion is a potent electrophile. The second stage of the mechanism involves the intramolecular trapping of this electrophile by the pendant hydroxyl group.
-
Step 5: Nucleophilic Attack by the Hydroxyl Group. The oxygen atom of the hydroxyl group in the 3-hydroxypropyl side chain acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in a 6-exo-tet cyclization. This ring-closing step is generally favored under Baldwin's rules.
-
Step 6: Deprotonation. The resulting protonated spirocyclic oxaza-ammonium species is deprotonated by a weak base (e.g., the solvent or the conjugate base of the acid catalyst) to yield the neutral 1-oxa-3-azaspiro[5.5]undecane product and regenerate the acid catalyst.
The following diagram, generated using DOT language, illustrates this mechanistic pathway.
Caption: Proposed mechanism for the acid-catalyzed formation of 1-oxa-3-azaspiro[5.5]undecane.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of 1-oxa-3-azaspiro[5.5]undecane is designed to be a self-validating system, where the progress of the reaction can be monitored and the identity of the product confirmed through standard analytical techniques.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Cyclohexanone | Starting material |
| 3-Amino-1-propanol | Starting material |
| p-Toluenesulfonic acid (TsOH) | Acid catalyst |
| Toluene | Solvent, azeotropic removal of water |
| Dean-Stark apparatus | To remove water and drive the reaction |
| Round-bottom flask | Reaction vessel |
| Condenser | To reflux the solvent |
| Magnetic stirrer and stir bar | For mixing |
| Rotary evaporator | To remove solvent |
| Sodium bicarbonate (sat. aq. soln.) | To neutralize the acid catalyst |
| Ethyl acetate | Extraction solvent |
| Anhydrous sodium sulfate | Drying agent |
| Silica gel | For column chromatography |
| Thin-layer chromatography (TLC) plates | To monitor reaction progress |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, add cyclohexanone (1.0 eq), 3-amino-1-propanol (1.05 eq), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.
-
Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-oxa-3-azaspiro[5.5]undecane.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of 1-oxa-3-azaspiro[5.5]undecane.
Spectroscopic Characterization
The structural elucidation of the synthesized 1-oxa-3-azaspiro[5.5]undecane is crucial for confirming its identity. Based on the analysis of analogous spiro[5.5]undecane derivatives, the following spectroscopic signatures are expected.[5]
| Technique | Expected Data |
| ¹H NMR | - Multiplets corresponding to the protons of the cyclohexane ring. - Distinct signals for the methylene groups adjacent to the oxygen and nitrogen atoms of the heterocyclic ring. - A broad singlet for the N-H proton (if not exchanged with D₂O). |
| ¹³C NMR | - A characteristic signal for the spiro carbon atom (quaternary carbon). - Signals for the methylene carbons of the cyclohexane and heterocyclic rings. |
| IR Spectroscopy | - C-H stretching vibrations around 2850-3000 cm⁻¹. - N-H stretching vibration around 3300-3500 cm⁻¹. - C-O stretching vibration around 1050-1150 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₇NO, MW = 155.24 g/mol ). |
Conclusion: A Mechanistic and Practical Overview
The formation of 1-oxa-3-azaspiro[5.5]undecane via the acid-catalyzed reaction of cyclohexanone and 3-amino-1-propanol is a robust and efficient method for constructing this valuable heterocyclic scaffold. The mechanism proceeds through a well-understood cascade of iminium ion formation followed by intramolecular spirocyclization. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The experimental protocol and analytical data provided in this guide offer a comprehensive framework for the synthesis, purification, and characterization of 1-oxa-3-azaspiro[5.5]undecane, empowering researchers in their pursuit of novel chemical entities for drug discovery and development.
References
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa - and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Reagents and conditions: (a) 6-chloropurine, NEt3, nBuOH, 100°C, 14–65%. (n.d.). ResearchGate. Retrieved from [Link]
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[4.6]undecane backbones (modified from). (n.d.). ResearchGate. Retrieved from [Link]
-
Enamine Reactions 2-Acetylcyclohexanone. (n.d.). Scribd. Retrieved from [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved from [Link]
-
Enamine-Iminium Ion Nazarov Cyclization of α-Ketoenones. (n.d.). PMC - NIH. Retrieved from [Link]
-
Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. (n.d.). NIH. Retrieved from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Retrieved from [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ResearchGate. Retrieved from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]
-
The cyclization of cyclohexanone, aniline and thioglycolic. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactivity of spiroanthraceneoxazolidines with cyclopropanes: An approach to the oxindole alkaloid scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. (2019). ACS Publications. Retrieved from [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
The Spiro[5.5]undecane Heterocycle: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocyclic Core in Medicinal Chemistry
In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among the myriad of scaffolds available to drug designers, spirocyclic systems, and particularly substituted spiro[5.5]undecane heterocycles, have emerged as a class of "privileged structures."[1] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the precise spatial orientation of functional groups, a critical factor for potent and selective interactions with biological macromolecules.[2] The spiro[5.5]undecane framework, consisting of two six-membered rings joined by a single common carbon atom, provides a robust and tunable platform for the development of new therapeutic agents. The incorporation of one or more heteroatoms such as nitrogen, oxygen, or sulfur into this core structure further expands the chemical space, allowing for the fine-tuning of physicochemical properties and biological activity.[3]
This technical guide provides a comprehensive exploration of the chemical space of substituted spiro[5.5]undecane heterocycles. It is designed to serve as a valuable resource for researchers and scientists in the field of drug discovery, offering insights into the synthesis, characterization, and biological evaluation of this promising class of compounds. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower the reader to confidently navigate and innovate within this exciting area of medicinal chemistry.
Navigating the Synthetic Landscape: Strategies for Assembling the Spiro[5.5]undecane Core
The construction of the spiro[5.5]undecane heterocyclic framework can be achieved through a variety of synthetic strategies, each with its own merits and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the nature of the heteroatoms, and the need for stereochemical control.
One-Pot Multicomponent Reactions: An Efficient Approach to Complexity
Multicomponent reactions (MCRs) have gained significant traction in medicinal chemistry due to their ability to generate complex molecules from simple starting materials in a single synthetic operation.[4] This approach is particularly well-suited for the construction of highly substituted spiro[5.5]undecane heterocycles.
A prominent example is the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, which has demonstrated notable anticancer activity. This compound can be efficiently synthesized via a microwave-assisted [5+1] double Michael addition reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.[1] The use of microwave irradiation significantly accelerates the reaction, reducing the reaction time from hours to minutes and often leading to higher yields compared to conventional heating methods.[1]
Robinson Annulation: A Classic Route to Heterospirocycles
The Robinson annulation is a powerful and well-established method for the formation of six-membered rings. This reaction has been successfully employed in the synthesis of 3-heterospiro[5.5]undecan-9-ones. The process typically begins with a Michael addition of a cyclic ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.
For instance, the reaction of 4-formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester with methyl vinyl ketone initiates a cascade of reactions culminating in the formation of a 3-azaspiro[5.5]undec-7-en-9-one. Subsequent hydrogenation of the double bond yields the saturated spiro[5.5]undecane core. This strategy is versatile and can be adapted for the synthesis of spirocycles containing other heteroatoms, such as sulfur and oxygen, by starting with the corresponding heterocyclic aldehydes.
Stereoselective Synthesis: Controlling the Three-Dimensional Architecture
The rigid nature of the spiro[5.5]undecane framework often gives rise to multiple stereoisomers. As the biological activity of a compound is intimately linked to its three-dimensional structure, the development of stereoselective synthetic methods is of paramount importance.
Enzymatic catalysis has emerged as a valuable tool for achieving high levels of stereocontrol. For example, a D-aminoacylase-catalyzed [5+1] double Michael addition has been shown to produce (hetero)spiro[5.5]undecane derivatives with a high degree of diastereoselectivity, yielding almost exclusively the cis isomers. This biocatalytic approach offers an environmentally friendly alternative to traditional chemical methods.
Structure-Activity Relationships and Biological Potential
The diverse biological activities exhibited by substituted spiro[5.5]undecane heterocycles underscore their potential as therapeutic agents. A wide range of pharmacological effects have been reported, including anticancer, antimicrobial, antiviral, and central nervous system activities.
Anticancer Activity: A Prominent Therapeutic Application
A significant body of research has focused on the anticancer properties of spiro[5.5]undecane derivatives. For example, the aforementioned 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione exhibited potent anticancer activity against the SK-HEP-1 adenocarcinoma cell line with an IC₅₀ value of 23.67 ± 4 µM.[1] The mechanism of action for many anticancer spiro compounds is believed to involve the induction of apoptosis and cell cycle arrest.[5]
Molecular docking studies have been employed to elucidate the potential molecular targets of these compounds. For instance, spiro-thiazolidinone and thiopyrimidone hybrids have been shown to exhibit strong binding affinities for the Rho GTPase protein, a key regulator of cytoskeletal organization and a known player in cancer progression.[6]
Antimicrobial and Antiviral Properties
Spiro[5.5]undecane heterocycles have also demonstrated promising activity against a range of microbial pathogens. Spiro heterocycles synthesized from dimedone have been shown to be effective against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria.[1]
In the realm of antiviral research, optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been identified as potent inhibitors of HIV-1.[6] Certain derivatives were found to be more effective than the established antiretroviral drug azidothymidine (AZT) in cell culture-based assays.[6]
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure of a molecule and its biological activity. Such studies have been applied to spiro-alkaloids, revealing that descriptors related to the geometric and spatial structure of the molecules, as well as their lipophilicity (logP) and electronic properties, are key determinants of their anti-neoplastic activity.[2][7] These models can be invaluable in guiding the design of new, more potent analogues.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the reproducibility and reliability of research findings, detailed and well-validated experimental protocols are essential. This section provides a representative step-by-step methodology for the synthesis and characterization of a bioactive spiro[5.5]undecane derivative.
Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[1]
Materials:
-
Dimedone (1 mmol)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
-
Triethylamine (1.25 mmol, 0.128 g)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a microwave flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Add 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol, 0.128 g) to the flask.
-
Heat the reaction mixture under microwave irradiation at 200 W and 40 °C for 15 minutes.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 10 mL of cold water.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a gradient of hexane:ethyl acetate (starting from 4:1).
Characterization Data:
-
Appearance: White solid
-
Yield: 92% (422 mg)
-
Melting Point: 182-192 °C
-
¹H-NMR (400 MHz, CDCl₃) δ: 7.06-7.02 (m, 4H, Ar-H), 6.98-6.94 (m, 4H, Ar-H); 3.80-3.75 (dd, 2H, J= 14.4, 4.0 Hz, H₈ₑ and H₁₀ₑ); 3.60-3.53 (t, 2H, J= 14.4 Hz, H₇); 2.51-2.47 (dd, 2H, J= 14.8, 4.0 Hz, H₈ₐ and H₁₀ₐ); 2.01 (s, 2H, H₂ₐ and H₄ₐ), 1.64 (s, 2H, H₂ₑ and H₄ₑ), 0.14 (s, 6H, CH₃)
-
¹³C-NMR (100 MHz, CDCl₃) δ: 208.28 (C=O), 203.15, 158.78, 156.32, 129.90, 126.10, 111.16, 110.94, 65.02, 51.62, 49.62, 45.34, 39.26, 24.31
-
MS (m/z): 410.17 ([M+H]⁺ 411)
-
Elemental Analysis (C₂₅H₂₄F₂O₃): Calculated: C 73.16, H 5.89, F 9.26; Found: C 73.22, H 5.92, F 9.17
Future Directions and Conclusion
The exploration of the chemical space of substituted spiro[5.5]undecane heterocycles continues to be a vibrant and fruitful area of research. The unique structural features of this scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, promise the continued discovery of novel compounds with potent and selective biological activities.
Future efforts in this field will likely focus on the development of more sophisticated stereoselective synthetic methods, the exploration of a wider range of biological targets, and the application of computational tools, such as molecular docking and QSAR, to guide the rational design of new drug candidates. The integration of these approaches will undoubtedly accelerate the translation of promising spiro[5.5]undecane-based compounds from the laboratory to the clinic.
References
-
Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
-
Mihis, A., Golban, L. M., Raţ, C. I., Bogdan, E., & Grosu, I. (2012). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. ResearchGate. [Link]
-
Kamal, A., Reddy, M. K., Kumar, G. B., & Sree, G. S. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. RSC Advances, 5(22), 16843-16853. [Link]
-
Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[8][8]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286. [Link]
-
Al-Ostath, A. I., El-Gazzar, A. B. A., & Ahmed, H. A. (2025). Multi-Step Synthesis, Structural Elucidation, and Molecular Docking Insights of Novel Spiro-Heterocycles Bearing Thiazolidinone and Thiopyrimidone Rings. Research Journal of Chemistry and Environment, 29(10), 1543-1552. [Link]
-
Suresh, L., et al. (2013). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 3(4), 865-913. [Link]
-
Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]
-
Szatmári, I., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]. Molecules, 29(21), 5098. [Link]
-
Kamal, A., et al. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. PubMed, 25685289. [Link]
-
Grosu, I., et al. (2006). Six-Membered Ring Spiranes: Carbocycles and Heterocycles with Oxygen. ResearchGate. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2022). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. IntechOpen. [Link]
-
Phillips, A. D., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed, 24093951. [Link]
-
Tagne, A. M., et al. (2021). In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. PubMed Central, PMC8438692. [Link]
-
Das, R., et al. (2016). Synthetic, mechanistic and kinetic studies on the organo-nanocatalyzed synthesis of oxygen and nitrogen containing spiro compounds under ultrasonic conditions. Green Chemistry, 18(10), 3023-3033. [Link]
-
Kumar, A., & Jha, A. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Drug Development and Industrial Pharmacy, 48(1), 1-17. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(23), 8345. [Link]
-
Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(5), 784-787. [Link]
-
Ramachary, D. B., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[8][8]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286. [Link]
-
Altmann, K. H., & Gertsch, J. (2007). Anticancer drugs from nature—natural products as a unique source of new microtubule-stabilizing agents. Natural Product Reports, 24(2), 327-357. [Link]
-
Shaaban, M., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(3), 1845-1869. [Link]
-
Anonymous. (2013). REVIEW ON OXYGEN HETEROCYCLES. Indo American Journal of Pharmaceutical Research, 3(11), 1563-1574. [Link]
-
Al-Warhi, T., et al. (2022). One-Pot Synthesis and Molecular Modeling Studies of New Bioactive Spiro-Oxindoles Based on Uracil Derivatives as SARS-CoV-2 Inhibitors Targeting RNA Polymerase and Spike Glycoprotein. Molecules, 27(19), 6296. [Link]
-
Muthusamy, S., & Gangadurai, P. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 11(1), 10. [Link]
-
Raina, A., et al. (2019). Potential Anticancer Properties and Mechanisms of Action of Formononetin. PubMed Central, PMC6682902. [Link]
-
Matiychuk, V., et al. (2021). QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. ScienceRise: Pharmaceutical Science, (31), 4-13. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multi-Step Synthesis, Structural Elucidation, and Molecular Docking Insights of Novel Spiro-Heterocycles Bearing Thiazolidinone and Thiopyrimidone Rings [worldsresearchassociation.com]
- 7. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Technical Guide to the Computational Modeling and Conformational Analysis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Audience: Researchers, scientists, and drug development professionals.
Abstract: Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their rigid, three-dimensional nature, which allows for precise vectoral presentation of substituents into protein binding pockets.[1] The compound 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, a heterocyclic spiro system, presents a compelling case for in-depth conformational analysis.[2][3] Understanding its preferred three-dimensional structure is paramount for predicting its interactions with biological targets and for rational drug design. This guide details a multi-tiered computational workflow, blending the efficiency of molecular mechanics with the accuracy of quantum mechanics, to rigorously explore the conformational landscape of this molecule. We will elucidate the causality behind each methodological choice, establish self-validating protocols, and correlate computational predictions with potential experimental observables.
Section 1: The Strategic Imperative for a Multi-Tiered Computational Approach
The conformational flexibility of a molecule dictates its function. For spiro compounds, the constrained yet complex nature of the fused ring system presents a unique analytical challenge.[4][5] A purely experimental approach to characterizing every possible conformer is often intractable. Computational chemistry provides a powerful lens to navigate this complexity, offering predictive insights into molecular properties and behavior.[6] Our strategy is not monolithic; it is a hierarchical approach designed to balance computational cost with predictive accuracy.[7]
The Rationale: Why Not Just Use the Most Accurate Method?
While high-level quantum mechanics (QM) methods provide the most accurate description of molecular systems, their computational cost scales unfavorably with the size of the molecule.[7] A brute-force QM conformational search on a molecule like 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane would be prohibitively expensive.
Therefore, we employ a synergistic workflow:
-
Molecular Mechanics (MM): A classical, parameter-based method that is computationally inexpensive.[8] Its speed makes it ideal for an initial, broad exploration of the vast conformational space to identify a pool of plausible low-energy structures.[7][9] We sacrifice absolute accuracy for comprehensive sampling.
-
Quantum Mechanics (QM): A first-principles method based on solving approximations to the Schrödinger equation.[8] We use Density Functional Theory (DFT), which offers an excellent balance of accuracy and cost for organic molecules of this size.[10][11] QM is used to refine and rank the most promising conformers identified by the MM search, providing reliable geometries and energies.[12]
This multi-level strategy ensures that we do not miss important conformers while still achieving a high level of accuracy for the most relevant structures.
The Computational Toolkit: Selecting the Right Tools
-
For Molecular Mechanics: The Merck Molecular Force Field (MMFF94) is an excellent choice for drug-like organic molecules, as it is well-parameterized for a wide range of functional groups.
-
For Quantum Mechanics (DFT):
-
Functional: The B3LYP hybrid functional is a robust and widely-used choice that provides reliable geometries and energies for many organic systems.[13]
-
Basis Set: The choice of basis set dictates the flexibility the calculation has to describe the electron distribution. We will use a two-tiered approach:
-
Pople-style 6-31G(d): A double-zeta basis set with polarization functions on heavy atoms.[14] It is a cost-effective and reliable choice for geometry optimization.
-
Pople-style 6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) on all atoms and polarization functions on both heavy atoms (d) and hydrogens (p).[14][15] This larger, more flexible basis set is used for a final, more accurate single-point energy calculation on the optimized geometries.[15]
-
-
Section 2: The Conformational Analysis Workflow: A Step-by-Step Protocol
This section outlines the complete, self-validating workflow for the conformational analysis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
Caption: A multi-tiered workflow for robust conformational analysis.
Protocol 2.1: Molecular Mechanics Conformational Search
-
Input Structure: Generate the 3D coordinates of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane from its SMILES string: CN1CC(C2(CCCCC2)OC1)C1=CC=C(OC)C=C1.
-
Search Algorithm: Employ a Monte Carlo search method, which randomly rotates torsion angles to generate new structures.[7][9]
-
Rationale: For a molecule with several rotatable bonds (especially in the cyclohexane and methoxyphenyl groups), a Monte Carlo search is more efficient than a systematic search, which can become computationally intractable.[16]
-
-
Execution: Perform at least 10,000 Monte Carlo steps using the MMFF94 force field. Each generated structure is subjected to energy minimization.
-
Filtering: Collect all unique conformers that are within a 10 kcal/mol energy window of the identified global minimum. This window is sufficiently large to capture conformations that may become relevant under different conditions or upon binding to a target.
Protocol 2.2: DFT Geometry Optimization and Validation
-
Input Structures: Use the Cartesian coordinates of each unique conformer from the MM search as the starting point for a DFT calculation.
-
Optimization: Perform a full geometry optimization on each structure using the B3LYP functional and the 6-31G(d) basis set. This will refine the molecular geometry according to quantum mechanical principles.
-
Validation via Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Trustworthiness Check: A true energy minimum must have zero imaginary frequencies.[19] If any imaginary frequencies are found, it indicates a saddle point (a transition state), and the structure should be re-optimized or discarded. This step is critical for self-validation.
-
Thermodynamic Data: This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy.
-
Protocol 2.3: Final Energy Ranking and Population Analysis
-
Single-Point Energy: Using the validated, optimized geometries from the previous step, perform a single-point (non-optimizing) energy calculation with the larger, more accurate B3LYP/6-311++G(d,p) level of theory.
-
Rationale: This approach, optimizing at a cheaper level and then calculating the energy at a more expensive level, is a well-established and cost-effective method for achieving high accuracy.
-
-
Gibbs Free Energy Calculation: Combine the electronic energies from the single-point calculation with the thermal corrections from the frequency calculation to obtain the final Gibbs free energy (G) for each conformer.
-
Boltzmann Population Analysis: Calculate the relative population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation, which relates the relative free energies of conformers to their population probabilities.[9]
Section 3: Data Interpretation and Analysis
The output of the workflow is a set of stable conformers, ranked by their relative free energies, along with their predicted populations.
Conformational Landscape and Structural Parameters
The analysis will likely reveal a small number of low-energy conformers that constitute the vast majority of the population at equilibrium. Key differences will likely be found in:
-
The chair/boat/twist-boat conformation of the cyclohexane ring.
-
The orientation of the 4-methoxyphenyl group (axial vs. equatorial-like).
-
The puckering of the oxazinane ring.
Table 1: Predicted Relative Energies and Populations of Stable Conformers
| Conformer ID | Relative ΔG (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Structural Feature |
|---|---|---|---|
| CONF-01 | 0.00 | 75.4% | Cyclohexane (Chair), Methoxy-Ph (Equatorial) |
| CONF-02 | 1.10 | 12.1% | Cyclohexane (Chair), Methoxy-Ph (Axial) |
| CONF-03 | 1.85 | 4.5% | Cyclohexane (Twist-Boat), Methoxy-Ph (Equatorial) |
| ... (other higher energy conformers) | > 2.5 | < 1.0% | ... |
(Note: Data are illustrative examples for demonstration purposes.)
Analysis of Electronic Properties
For the global minimum energy conformer (CONF-01), we can extract valuable electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule.[11] Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack (e.g., the oxygen atoms), while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. This is invaluable for predicting non-covalent interactions in a protein binding site.
Section 4: Validation Through Experimental Correlation
A computational model's ultimate value is its ability to predict or explain experimental results.[21][22] Our calculated results can be directly correlated with spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By performing a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized structures, one can predict the ¹H and ¹³C NMR chemical shifts.[23] The predicted spectrum should be calculated as a Boltzmann-weighted average of the spectra for each individual conformer. This computed spectrum can then be compared directly to an experimental one, providing powerful validation of the conformational ensemble.[24]
-
Infrared (IR) Spectroscopy: The vibrational frequencies calculated in Protocol 2.2 can be used to generate a theoretical IR spectrum.[25] While there is often a systematic shift, the pattern of peaks, particularly in the fingerprint region, can be compared with an experimental IR spectrum to confirm the presence of key functional groups and validate the overall structure.[26]
Conclusion
This technical guide has outlined a robust, multi-tiered, and self-validating computational workflow for the complete conformational and electronic analysis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. By logically progressing from a broad, low-cost molecular mechanics search to a high-accuracy quantum mechanical refinement, this approach provides a comprehensive understanding of the molecule's preferred three-dimensional structures. The insights gained from this analysis—identifying the most stable conformers, understanding their electronic properties, and predicting spectroscopic signatures—are critical for accelerating drug discovery and materials science research, enabling a more rational, structure-based design process.[27][28]
References
-
Quantum mechanics implementation in drug-design workflows: does it really help?. National Institutes of Health. [Link]
-
Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews. [Link]
-
Validation of computational results with experimental data. Fiveable. [Link]
-
Conformational Searching in Molecular Mechanics Calculations. University of California, Irvine. [Link]
-
Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
-
Conformational Searches Using Molecular Mechanics. YouTube. [Link]
-
Prediction uncertainty validation for computational chemists. AIP Publishing. [Link]
-
Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. ACS Publications. [Link]
-
Prediction uncertainty validation for computational chemists. AIP Publishing. [Link]
-
Quantum Chemistry Simulations: Accelerating Drug Discovery. Medium. [Link]
-
Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]
-
Confidence in conformation search results from molecular mechanics. Chemistry Stack Exchange. [Link]
-
Conformer Search - Discover Stable Molecular Structures. Promethium by QC Ware. [Link]
-
A computational study on mechanistic aspects of multicomponent synthesis of novel spiro-annulated biologically active scaffolds. AIP Publishing. [Link]
-
Basis set and methods for organic molecules. ResearchGate. [Link]
-
Self-Guided Molecular Dynamics Simulation for Efficient Conformational Search. ACS Publications. [Link]
-
Computational chemistry. Wikipedia. [Link]
-
What is the best computational chemistry software?. Reddit. [Link]
-
Computational Chemistry. SpiroChem. [Link]
-
Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks. [Link]
-
Software Collection at the Emerson Center. Emory University. [Link]
-
Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. News-Medical.Net. [Link]
-
Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
-
Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]
-
Spartan (chemistry software). Wikipedia. [Link]
-
Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. ChemRxiv. [Link]
-
Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. [Link]
-
A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Research Trends. [Link]
-
Spartan is a molecular modeling and computational chemistry software developed by Wavefunction, Inc., used to predict the structures, properties, and reactivity of molecules. UC San Diego. [Link]
-
Basis set (chemistry). Wikipedia. [Link]
-
Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. ResearchGate. [Link]
-
Spiro Compounds: A Brief History. ResearchGate. [Link]
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]
-
DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. ACS Publications. [Link]
-
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. PubChem. [Link]
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. [Link]
-
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Semantic Scholar. [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. [Link]
-
NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Computational Chemistry | SpiroChem [spirochem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Computational chemistry - Wikipedia [en.wikipedia.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Conformer Search - Discover Stable Molecular Structures [promethium.qcware.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. reddit.com [reddit.com]
- 18. The Emerson Center at Emory University [emerson.emory.edu]
- 19. ritme.com [ritme.com]
- 20. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]
- 21. fiveable.me [fiveable.me]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. rroij.com [rroij.com]
- 28. rowansci.substack.com [rowansci.substack.com]
A Technical Guide to the Initial Biological Screening of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Abstract
This document outlines a comprehensive, tiered strategy for the initial biological screening of the novel chemical entity, 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Given the absence of prior biological data for this specific molecule, this guide establishes a logical, evidence-based workflow designed to efficiently characterize its foundational physicochemical properties, assess its cytotoxic potential, and explore its likely pharmacological activities. The proposed cascade integrates in silico predictive modeling with established in vitro assays, providing a robust framework for researchers in drug discovery and development. Methodologies are detailed for cytotoxicity, antimicrobial, and neurological target screening, grounded in the structural analysis of the compound's core scaffolds: the 1-oxa-3-azaspiro[5.5]undecane nucleus and the 4-methoxyphenyl substituent.
Introduction and Rationale
The compound 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane represents a novel chemical entity. Its structure is characterized by two key features of significant interest in medicinal chemistry:
-
1-Oxa-3-azaspiro[5.5]undecane Core: Spirocyclic systems are increasingly utilized in drug discovery for their ability to introduce three-dimensionality and conformational rigidity, which can lead to improved target specificity and pharmacological properties.[1][2] Specifically, azaspiro derivatives have been investigated for a range of biological activities, including cytotoxic, metabolic, and cardiovascular applications.[1][3] The inclusion of an oxygen atom in the spirocycle, as in an oxazaspiro moiety, further diversifies its chemical space and potential biological interactions.[4][5]
-
4-Methoxyphenyl Group: This functional group is a common feature in a multitude of pharmacologically active molecules. The methoxy group can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[6] Compounds containing the 4-methoxyphenyl moiety have demonstrated a wide array of activities, including antimicrobial, anthelmintic, and central nervous system (CNS) effects.[7][8]
The combination of these two scaffolds suggests that 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is a promising candidate for biological screening. This guide proposes a systematic approach, beginning with computational predictions and progressing through a funnel of targeted in vitro assays to build a foundational biological profile of the molecule.
Proposed Screening Cascade: A Multi-Phased Approach
A tiered or phased approach is the most resource-efficient method for screening novel compounds. It allows for early "fail-fast" decisions and ensures that more complex, resource-intensive assays are reserved for compounds with a promising initial profile.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) under standard conditions. [9][10]2. Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [11][12]7. Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [10]8. Absorbance Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Phase 3: Targeted Primary Screening Panel
Based on the structural motifs of the compound, a panel of primary screens should be conducted to investigate the most probable biological activities.
Antimicrobial Susceptibility Testing
Rationale: Both azaspiro and methoxyphenyl moieties are found in compounds with known antimicrobial properties. Recommended Assay: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC). This is a standardized, quantitative method. [13][14][15] Protocol: Broth Microdilution
-
Prepare Plates: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [14][15]
Anticancer Activity Screening
Rationale: Azaspiro undecane diones have demonstrated cytotoxic activity against cancer cell lines. [1]If the initial cytotoxicity screen (Phase 2) shows activity, it should be expanded. Recommended Assay: Expanded MTT assay across a panel of cancer cell lines.
Protocol: Cancer Cell Line Panel
-
Cell Lines: Select a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)). [9]2. Methodology: Follow the same MTT assay protocol as described in Phase 2 for each cell line.
-
Data Analysis: Calculate the IC₅₀ for each cell line. A compound with significantly lower IC₅₀ values for cancer cells compared to the non-cancerous HEK293 line is considered to have a favorable selectivity index. [10]
CNS Target Screening: Acetylcholinesterase (AChE) Inhibition
Rationale: The rigid spirocyclic scaffold is a feature found in some CNS-active compounds. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. [16][17]The Ellman's assay is a standard colorimetric method for measuring AChE activity. [16][18][19][20] Protocol: AChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). [18]2. Plate Setup: In a 96-well plate, add buffer, AChE solution, and various concentrations of the test compound.
-
Pre-incubation: Incubate the plate for 15 minutes to allow the inhibitor to bind to the enzyme. [18]4. Reaction Initiation: Add DTNB and ATCh to all wells to start the reaction. The AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow product. [19]5. Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. [19]6. Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.
Data Summary and Interpretation
All quantitative data should be collated into a summary table to provide a clear, at-a-glance profile of the compound's initial biological activities.
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) | Interpretation |
| Cytotoxicity | HEK293 | IC₅₀ | > 100 µM | Low general cytotoxicity, favorable for further screening. |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM | Moderate, selective activity against this cell line. |
| Anticancer | A549 (Lung Cancer) | IC₅₀ | > 100 µM | No significant activity against this cell line. |
| Antimicrobial | S. aureus | MIC | 32 µg/mL | Moderate antibacterial activity against Gram-positive bacteria. |
| Antimicrobial | E. coli | MIC | > 128 µg/mL | No significant activity against Gram-negative bacteria. |
| CNS Target | Acetylcholinesterase | IC₅₀ | 8.9 µM | Potent inhibition of a key neurological enzyme. |
Conclusion and Future Directions
This technical guide presents a structured, rationale-driven workflow for the initial biological characterization of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. By integrating predictive computational analysis with a tiered system of foundational and targeted in vitro assays, this approach ensures a cost-effective and scientifically rigorous evaluation. The results from this screening cascade will form a critical foundation, enabling informed decisions for subsequent hit-to-lead optimization, mechanism of action studies, and more advanced preclinical development.
References
- Lipinski's rule of five. (n.d.). In Wikipedia.
-
Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. (n.d.). Benchchem.
- lipinski rule of five. (2023). Lecture Notes.
- Lipinski's Rule of 5. (n.d.). GARDP Revive.
-
Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. [Link]
- In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.
-
BDDCS, the Rule of 5 and Drugability. (2011). PubMed Central. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
- In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
- Broth Microdilution. (n.d.). MI - Microbiology.
- A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. (n.d.). Benchchem.
- Ellman Esterase Assay Protocol. (n.d.). Scribd.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC.
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI. [Link]
- The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ResearchGate.
- 1-(4-Methoxyphenyl)piperazine (hydrochloride). (n.d.). Cayman Chemical.
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). PubMed Central. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. [Link]
- Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... (n.d.). ResearchGate.
- Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. kosheeka.com [kosheeka.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is a distinct chemical entity characterized by a spirocyclic system where a piperidine and a morpholine ring are fused at a single carbon atom. With the chemical formula C₁₇H₂₅NO₂ and CAS Number 93413-70-8, it is most prominently documented in the literature as a cyclic impurity of the widely used antidepressant, Venlafaxine[1][2][3]. While direct therapeutic applications of this specific molecule have not been explored, its core structure, the 1-oxa-3-azaspiro[5.5]undecane scaffold, belongs to a class of spiro-heterocycles that are considered "privileged structures" in medicinal chemistry.
Spirocycles are gaining significant attention in drug discovery due to their rigid, three-dimensional nature, which can enhance binding affinity, improve selectivity, and confer favorable pharmacokinetic properties compared to their flatter, non-spirocyclic counterparts[4][5][6]. The strategic incorporation of heteroatoms like oxygen and nitrogen within these scaffolds creates opportunities for specific hydrogen bonding and other key interactions with biological targets[6]. This guide, therefore, moves beyond the compound's status as an impurity to frame it as a lead candidate for novel therapeutic development. We will explore its potential applications based on the established biological activities of structurally related spiro[5.5]undecane derivatives and provide detailed protocols for its synthesis and evaluation.
Part I: Potential Therapeutic Applications & Rationale
The unique topology of the 1-oxa-3-azaspiro[5.5]undecane scaffold suggests its potential utility across several therapeutic areas. The following sections outline promising research directions grounded in the successful application of analogous structures.
Application in Novel Analgesics: Dual μ-Opioid and Sigma-1 Receptor Modulation
The management of chronic pain remains a significant clinical challenge, with traditional opioids carrying a high risk of adverse effects. A promising therapeutic strategy involves the development of multimodal compounds that act as both μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists[7]. This dual action is hypothesized to provide potent analgesia while mitigating side effects like constipation and the development of tolerance[7].
Notably, a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has demonstrated this exact dual profile, showing potent analgesic activity in preclinical models with an improved safety profile over oxycodone[7][8]. The structural similarity between these compounds and 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane provides a strong rationale for investigating it and its analogs as next-generation analgesics.
Application in CNS Disorders: Selective Sigma-1 Receptor Antagonism
The sigma-1 receptor (σ₁R) is a unique ligand-operated chaperone protein in the endoplasmic reticulum, implicated in a host of CNS disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions[9][10][11]. Antagonism of the σ₁R has been shown to produce antinociceptive and anti-allodynic effects without the liabilities of traditional opioids[11]. Spirocyclic structures have proven to be excellent scaffolds for potent and highly selective σ₁R antagonists[12][13][14]. The inherent rigidity of the spiro[5.5]undecane core can be exploited to achieve high-affinity binding and selectivity over the σ₂R subtype and other receptors[13]. Therefore, screening 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane for σ₁R binding and antagonist activity is a logical and promising avenue for the discovery of novel CNS therapeutics.
Application in Anti-Infective Agents: MmpL3 Inhibition for Tuberculosis
The rise of multidrug-resistant tuberculosis (TB) necessitates the discovery of drugs with novel mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, a critical component of the mycobacterial cell wall, making it a prime drug target[1][15][16][17]. The 1-oxa-9-azaspiro[5.5]undecane scaffold has been identified as a potent inhibitor of MmpL3, with derivatives showing high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis[15][16][18]. The bioisosteric relationship between the 1-oxa-9-aza and the 1-oxa-3-aza scaffolds suggests a high probability of shared biological targets. Evaluation of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane for anti-mycobacterial activity could yield novel lead compounds in the fight against TB.
Part II: Proposed Synthetic Strategy
To enable medicinal chemistry exploration, access to the target compound and its derivatives is essential. Based on established methods for analogous spirocycles, a versatile synthetic route can be proposed. A common strategy involves the synthesis of a spiro-epoxide from a piperidone precursor, followed by ring-opening and subsequent cyclization steps[8][19].
Workflow for Synthesis of 1-Oxa-3-Azaspiro[5.5]undecane Derivatives
Caption: Proposed synthetic pathway for 1-Oxa-3-Azaspiro[5.5]undecane derivatives.
Part III: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies to screen 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane for the potential applications outlined in Part I.
Protocol 1: General In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: Before investigating specific therapeutic activities, it is crucial to assess the compound's general toxicity to mammalian cells. The MTT assay is a cost-effective, high-throughput colorimetric assay that measures cellular metabolic activity as an indicator of cell viability[20][21][22]. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microplates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Doxorubicin (Control) | HeLa | 48 | e.g., 0.5 |
| Test Compound | HeLa | 48 | To be determined |
| Test Compound | HEK293 | 48 | To be determined |
Protocol 2: μ-Opioid Receptor (MOR) Competitive Binding Assay
Rationale: This assay determines the binding affinity (Kᵢ) of the test compound for the MOR by measuring its ability to displace a known high-affinity radiolabeled ligand. This is a fundamental first step in identifying potential MOR agonists or antagonists[23][24][25].
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific binder: Naloxone (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (10-20 µg protein).
-
50 µL of [³H]-DAMGO (at a final concentration near its Kₔ, e.g., 1 nM).
-
50 µL of varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For Total Binding wells: Add 50 µL of assay buffer instead of the test compound.
-
For Non-specific Binding wells: Add 50 µL of naloxone instead of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3: Sigma-1 Receptor (σ₁R) Competitive Binding Assay
Rationale: Similar to the MOR assay, this protocol measures the binding affinity of the test compound for the σ₁R. Given the therapeutic potential of σ₁R antagonists, this is a critical screening assay[9][10][26].
Materials:
-
Receptor Source: Guinea pig liver membranes or membranes from cells expressing human σ₁R.
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ₁R ligand).
-
Non-specific binder: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters and scintillation counter.
Procedure:
-
Assay Setup: The setup is analogous to the MOR binding assay. Combine membranes (50-100 µg protein), [³H]-(+)-Pentazocine (e.g., 3 nM final concentration), and varying concentrations of the test compound in a 96-well plate[27]. Use haloperidol to determine non-specific binding.
-
Incubation: Incubate at 37°C for 120 minutes.
-
Filtration, Washing, and Counting: Follow the same procedure as described in Protocol 2.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values using the same methods described for the MOR assay.
Workflow for Receptor Binding Assays
Caption: General workflow for competitive radioligand binding assays.
Protocol 4: Anti-Mycobacterial Minimum Inhibitory Concentration (MIC) Assay
Rationale: This assay determines the lowest concentration of the test compound required to inhibit the visible growth of Mycobacterium tuberculosis (or a surrogate species like M. smegmatis for initial screening). It is the gold-standard primary screen for new anti-TB agents[3][28][29].
Materials:
-
M. tuberculosis H37Rv or M. smegmatis mc²155.
-
Growth Medium: Middlebrook 7H9 broth supplemented with OADC or ADC.
-
Test compound stock solution (in DMSO).
-
Positive control antibiotic (e.g., Isoniazid or Rifampicin).
-
96-well microplates.
-
Resazurin solution (0.02% w/v).
Procedure:
-
Inoculum Preparation: Grow a culture of mycobacteria to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.
-
Plate Setup: Add 100 µL of 7H9 broth to all wells of a 96-well plate. Add 100 µL of the test compound to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubation: Seal the plates and incubate at 37°C. Incubation time varies: 5-7 days for M. tuberculosis or 48 hours for M. smegmatis.
-
MIC Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration in a well that remains blue (no growth).
Conclusion and Future Directions
While 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is currently recognized as a process-related impurity, its core spirocyclic scaffold holds significant, untapped potential in medicinal chemistry. The structural precedents set by related compounds provide a compelling, evidence-based rationale for its investigation as a lead structure for novel analgesics, CNS agents, and anti-infectives. The protocols detailed in this guide offer a clear and robust framework for initiating this exploratory work. Positive results from these initial screens would warrant further investigation into mechanism of action, structure-activity relationship (SAR) studies through targeted synthesis, and eventual progression into more complex cellular and in vivo models.
References
-
Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate. [Link]
-
Leone, S., et al. (2010). Novel highly potent and selective sigma 1 receptor antagonists related to spipethiane. Journal of Medicinal Chemistry. [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ProQuest. [Link]
-
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. PubChem. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace. [Link]
-
Del Bello, F., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience. [Link]
-
Steroidal spiro heterocycles with remarkable pharmacological activity. (2023). ResearchGate. [Link]
-
Del Bello, F., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. PubMed Central. [Link]
-
MmpL3 Inhibitor Screening Assays. CSU STRATA. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). PubMed Central. [Link]
-
Le, K., et al. (2009). Spirocyclic delta opioid receptor agonists for the treatment of pain. Journal of Medicinal Chemistry. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]
-
Novel Highly Potent and Selective Sigma1 Receptor Antagonists Related to Spipethiane. (2010). ResearchGate. [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. (2014). ResearchGate. [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ResearchGate. [Link]
-
Waelbroeck, M., et al. (1988). A mu-opioid receptor-filter assay. PubMed. [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. (2024). ACS Publications. [Link]
-
Chu, U.B., & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
-
Chu, U.B., & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
-
High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2024). PubMed Central. [Link]
-
Remuiñán, M.J., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. [Link]
-
Spiro Heterocycles Research Articles. R Discovery. [Link]
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... (2020). ResearchGate. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Sahn, J.J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. (2022). MDPI. [Link]
-
Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. (2021). bioRxiv. [Link]
-
Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). Frontiers in Pharmacology. [Link]
-
Structure-based design of bitopic ligands for the μ-opioid receptor. (2022). PubMed Central. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1995). ResearchGate. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. [Link]
Sources
- 1. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel highly potent and selective sigma 1 receptor antagonists related to spipethiane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 16. 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- | 102234-76-4 | Benchchem [benchchem.com]
- 17. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 18. 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one|CAS 54981-11-2 [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to In Vitro Bioactivity Testing of Novel Spiro Compounds
Introduction: The Therapeutic Promise of Spiro Compounds
Spiro compounds, characterized by their unique three-dimensional architecture featuring at least two rings linked by a single common atom, represent a fascinating and promising class of molecules in medicinal chemistry. This distinct structural motif imparts a high degree of rigidity and complexity, enabling precise interactions with biological targets. As the quest for novel therapeutics continues, robust and efficient methods for evaluating the bioactivity of these compounds are paramount. This guide provides a comprehensive overview of in vitro assays to build a detailed biological profile of novel spiro compounds, guiding researchers from initial cytotoxicity screening to elucidating specific mechanisms of action.
Part 1: Foundational Viability and Cytotoxicity Assays
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data is crucial for identifying a therapeutic window and guiding the concentration ranges for subsequent mechanistic studies. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[1][2]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[1][3] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1][2]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Solubilizing agent (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[4][5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the novel spiro compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations.[6] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[6] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.[6]
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (adherent) |
| MTT Concentration | 0.5 mg/mL final concentration |
| Incubation Time (MTT) | 2 - 4 hours |
| Solubilizing Agent | DMSO or 10% SDS in 0.01 M HCl |
| Absorbance Wavelength | 570 nm (reference at 630 nm) |
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic potential of a spiro compound is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.
Apoptosis Detection
A multi-parametric approach is recommended to confirm apoptosis. This typically involves assessing changes in the plasma membrane, activation of key enzymes, and DNA fragmentation.[8]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect these early apoptotic cells when conjugated to a fluorophore.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit[9]
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the spiro compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Principle: Caspases are a family of cysteine proteases that are central executioners of apoptosis.[12] Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -7), which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[12] Caspase activity can be measured using substrates that become fluorescent or luminescent upon cleavage.[13][14] The Caspase-Glo® 3/7 assay, for example, uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspase-3 and -7 to release a substrate for luciferase, generating a light signal.[13][15]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)[13]
-
White-walled, multi-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the spiro compound as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[15]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]
Principle: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs.[16] This is mediated by caspase-activated DNase (CAD). These DNA fragments can be visualized as a characteristic "ladder" on an agarose gel.
Detailed Protocol: DNA Laddering Assay
Materials:
-
DNA extraction kit or lysis buffer (e.g., containing Triton X-100)[17]
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and sodium acetate
-
Agarose and Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Cell Harvesting: Collect approximately 1-5 x 10⁶ cells after treatment.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
DNA Extraction: Extract the DNA using phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.
-
Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and load onto a 1.5-2% agarose gel containing a DNA stain.[16]
-
Visualization: Run the gel and visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Cell Cycle Analysis
Principle: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[18] This can be a prelude to apoptosis. Cell cycle analysis is most commonly performed by staining DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the cellular DNA content by flow cytometry.[19] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.[20]
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Detailed Protocol: Cell Cycle Analysis with PI
Materials:
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[21]
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells as described previously.
-
Harvesting: Harvest approximately 1 x 10⁶ cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight or for at least 2 hours at -20°C. Ethanol fixation is preferred for DNA content analysis.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial to ensure that only DNA is stained.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]
Part 3: Target-Oriented and Functional Bioassays
Beyond general cytotoxicity and apoptosis, it is often desirable to investigate more specific biological activities of the spiro compounds, such as kinase inhibition or anti-inflammatory and antioxidant effects.
Kinase Inhibition Assays
Principle: Protein kinases are a major class of drug targets, particularly in oncology.[23] Dysregulation of kinase activity is a hallmark of many diseases.[23] In vitro kinase activity assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are common. They quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[23]
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Purified kinase of interest
-
Specific kinase substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)[23]
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the spiro compound in DMSO.[23]
-
Kinase Reaction: In a multi-well plate, add the kinase, the test compound, and the kinase assay buffer. Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.[23]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[23]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[23]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Anti-inflammatory Activity: NF-κB Signaling Pathway
Principle: The Nuclear Factor kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammatory responses, and its dysregulation is implicated in many diseases, including cancer.[24][25][26][27] Assessing the ability of spiro compounds to inhibit the NF-κB pathway can indicate potential anti-inflammatory or anticancer activity. This can be done using reporter gene assays, where cells are engineered to express a reporter protein (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway leads to a decrease in reporter protein expression.
Antioxidant Potential
Principle: Oxidative stress is implicated in a wide range of diseases.[28] The antioxidant potential of spiro compounds can be screened using various in vitro chemical assays.[29] Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[28][30] These assays measure the ability of a compound to scavenge stable free radicals, which is typically observed as a change in color that can be quantified spectrophotometrically.[29] While useful for initial screening, results should be confirmed with cell-based antioxidant assays that better reflect a biological system.[28][31]
Data Interpretation and Integrated Analysis
The power of this multi-assay approach lies in the integration of the data to form a comprehensive bioactivity profile. For example, a compound that shows a low IC₅₀ in the MTT assay, induces Annexin V staining, activates caspases 3/7, causes DNA laddering, and arrests cells in the G2/M phase of the cell cycle can be confidently characterized as a potent, pro-apoptotic cytotoxic agent that acts via cell cycle disruption. If this compound also inhibits a specific kinase known to be involved in cell cycle progression, a clear mechanistic hypothesis begins to emerge. This integrated understanding is crucial for the rational design and development of novel spiro compounds as next-generation therapeutics.
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Apoptosis DNA fragmentation analysis protocol. Abcam.
-
DNA Fragmentation Assays for Apoptosis Protocol. Scribd.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Caspase Activity Assay. Creative Bioarray.
-
Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. National Institutes of Health.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
Protocol for Cell Viability Assays. BroadPharm.
-
Caspase Protocols in Mice. National Institutes of Health.
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health.
-
Apoptosis Protocols. Thermo Fisher Scientific - RU.
-
MTT assay protocol. Abcam.
-
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
-
Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
-
NF-ΚB Signaling Pathway Inhibitors as Anticancer Drug Candidates.
-
Apoptosis DNA fragmentation analysis protocol. Abcam.
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
-
Caspase 3/7 Activity. Protocols.io.
-
A Simplified Protocol for Apoptosis Assay by DNA Content Analysis.
-
Application Notes and Protocols for Kinase Activity Assays. Benchchem.
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE.
-
Annexin V staining assay protocol for apoptosis. Abcam.
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
-
Apoptosis Assay Protocol | Technical Note 244. DeNovix.
-
An update to DNA ladder assay for apoptosis detection. National Institutes of Health.
-
In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
-
In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
-
(PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate.
-
Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment. Benchchem.
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. National Institutes of Health.
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
-
NF-κB in Cancer: A Matter of Life and Death. AACR Journals.
-
Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays.
-
NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. PubMed.
-
Role of the NFκB-signaling pathway in cancer. National Institutes of Health.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Assaying cell cycle status using flow cytometry. National Institutes of Health.
-
Protocol for Cell Viability Assays: CCK-8 and MTT. Creative Biogene.
-
Kinase Assay Kit. Sigma-Aldrich.
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
-
Cell Viability Assays: Methods and Protocols | Request PDF. ResearchGate.
-
Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec | Great Britain.
-
Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
-
Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. Universidad San Francisco de Quito USFQ.
-
Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]
- 31. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane for Novel Drug Discovery
Abstract
The quest for novel chemical scaffolds that confer advantageous physicochemical and pharmacological properties is a cornerstone of modern drug discovery. Spirocyclic systems, with their inherent three-dimensionality, have garnered significant attention for their ability to improve potency, selectivity, and pharmacokinetic profiles.[1] This guide focuses on the untapped potential of the 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane scaffold. While direct biological data for this specific molecule is limited, its structural relationship to known bioactive compounds and the broader class of oxa-azaspiro[5.5]undecanes provides a strong rationale for its exploration. These application notes will serve as a comprehensive resource for medicinal chemists and drug development professionals, offering insights into the scaffold's potential, protocols for derivatization, and strategies for biological evaluation.
Introduction: The Promise of the 1-Oxa-3-azaspiro[5.5]undecane Core
The 1-oxa-3-azaspiro[5.5]undecane framework represents a privileged scaffold in medicinal chemistry. The incorporation of a spirocyclic junction introduces conformational rigidity and a three-dimensional architecture that can enhance binding affinity to biological targets.[2] Furthermore, the embedded oxygen and nitrogen heteroatoms provide opportunities for hydrogen bonding and can favorably modulate properties such as solubility and metabolic stability.[3][4][5]
The subject of this guide, 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (Figure 1), possesses key structural features that make it an attractive starting point for drug design. The methoxyphenyl group is a common motif in pharmacologically active compounds, and the tertiary amine can be readily modified to tune basicity and introduce further diversity. Notably, this compound is listed as a cyclic impurity of Venlafaxine, suggesting its synthetic accessibility and potential for interaction with neurological targets.[6]
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | 275.4 g/mol | 93413-70-8 |
Figure 1: Chemical Structure and Properties of the Scaffold. [6]
Potential Therapeutic Applications: Learning from Analogs
While dedicated studies on 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane are scarce, the biological activities of structurally related oxa- and aza-spiro[5.5]undecanes provide a roadmap for potential therapeutic applications.
-
Neuroprotective Agents: Analogs such as 3-Azaspiro[5.5]undecane-2,4-dione have shown promise as neuroprotective agents.[7] This suggests that the spiro[5.5]undecane core could be a valuable starting point for developing treatments for neurodegenerative diseases.
-
Enzyme Inhibitors: The rigid nature of spirocyclic structures allows for highly specific interactions with enzyme active sites. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a target for chronic kidney disease.[7][8]
-
Pain Management: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain.[9]
-
Antituberculosis Agents: The 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored for the development of novel antituberculosis drugs that target the MmpL3 protein in Mycobacterium tuberculosis.[10][11]
Given these precedents, the 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane scaffold is a promising candidate for hit-to-lead optimization campaigns targeting a range of diseases.
Synthetic Strategy: Derivatization of the Core Scaffold
A key advantage of the 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane scaffold is its amenability to chemical modification. The following protocols outline general procedures for creating a diverse library of analogs for structure-activity relationship (SAR) studies.
Protocol 3.1: N-Demethylation and Re-alkylation/Acylation
This protocol allows for the modification of the tertiary amine, a critical step in modulating the scaffold's physicochemical properties and exploring interactions with biological targets.
Step-by-Step Methodology:
-
N-Demethylation: To a solution of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add 1-chloroethyl chloroformate (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and concentrate under reduced pressure. Dissolve the residue in methanol and heat to reflux for 1 hour. Remove the solvent in vacuo to yield the secondary amine hydrochloride salt.
-
N-Alkylation: To a solution of the secondary amine hydrochloride (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as K2CO3 or Et3N (2.5 eq) and the desired alkyl halide (R-X, 1.1 eq). Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by silica gel column chromatography.
-
N-Acylation: To a solution of the secondary amine hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM), add a base such as Et3N (2.5 eq) and the desired acyl chloride or acid anhydride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography.
In Silico and In Vitro Screening Cascade
A systematic approach to screening is crucial for identifying promising lead compounds. The following workflow outlines a suggested cascade for evaluating a library of derivatives based on the 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane scaffold.
Figure 2: Proposed Drug Discovery Workflow.
Protocol 4.1: In Vitro Enzyme Inhibition Assay (Example: sEH)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific enzyme target, using soluble epoxide hydrolase (sEH) as an example.[7]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a buffered solution (e.g., Tris-HCl, pH 7.4) containing the sEH enzyme and a fluorogenic substrate.
-
Assay Procedure: In a 96-well plate, add the buffered enzyme solution. Add varying concentrations of the test compound (typically in a serial dilution). Pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity versus time). Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.[7]
Structure-Activity Relationship (SAR) Decision Tree
The analysis of SAR data is pivotal for guiding the iterative process of lead optimization. The following diagram illustrates a decision-making process for refining the scaffold based on initial screening results.
Figure 3: A Decision Tree for SAR-Guided Optimization.
Conclusion
The 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane scaffold presents a compelling, yet underexplored, opportunity in medicinal chemistry. Its inherent three-dimensionality, coupled with the favorable properties often associated with oxa-spirocycles, makes it a valuable starting point for the design of novel therapeutics.[3][4][5] By leveraging the knowledge gained from structurally similar compounds and employing systematic synthetic and screening strategies, researchers can unlock the full potential of this promising scaffold. These application notes provide a foundational framework to initiate such discovery programs, with the ultimate goal of developing next-generation therapies for a variety of diseases.
References
- Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry - Benchchem.
- 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane - PubChem.
- Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed.
- Preparation of 3-azaspiro[5.
- Oxa-spirocycles: synthesis, properties and applic
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
- Oxa-spirocycles: synthesis, properties and applic
- Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing).
- The synthesis of 1-oxa-9-azaspiro[5.
- The Significance of Spirocyclic Compounds in Modern Drug Discovery.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.
- 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride|CAS 1380300-88-8 - Benchchem.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride|CAS 1380300-88-8 [benchchem.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Abstract
This application note details the development and full validation of a simple, robust, and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. This compound is a known process-related impurity of the drug Venlafaxine, making its precise quantification critical for quality control in pharmaceutical manufacturing.[1][2] The method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Introduction
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, with the molecular formula C₁₇H₂₅NO₂, is a spirocyclic compound identified as a key impurity in the synthesis of Venlafaxine, a widely used antidepressant.[1] The control of impurities is a mandatory requirement for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a validated analytical method is essential for the accurate quantification of this specific impurity.
High-performance liquid chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5] The target analyte possesses a methoxyphenyl group, which acts as a strong chromophore, making it ideally suited for quantification using HPLC with UV detection.[6] This note provides a comprehensive guide for researchers and quality control analysts, covering the strategic development of the method, the final optimized conditions, and a detailed protocol for its validation.
Part 1: Method Development Strategy
The primary objective was to develop a method that is not only accurate and precise but also simple and efficient for routine use in a quality control environment.
Analyte Characterization and Rationale for Chromatographic Choices
-
Analyte Properties: The target molecule has a molecular weight of 275.39 g/mol and a spiro-heterocyclic structure.[2] The presence of a tertiary amine makes its ionization state, and therefore its retention, dependent on the pH of the mobile phase. The methoxyphenyl moiety provides strong UV absorbance, which was predicted to be maximal around 225-230 nm, similar to the parent drug, Venlafaxine.[7][8] Its overall structure suggests moderate lipophilicity, making it an excellent candidate for reverse-phase chromatography.
-
Chromatographic Mode: Reverse-Phase HPLC (RP-HPLC) was selected as the most suitable separation mode. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, which is ideal for retaining and separating moderately non-polar analytes like the target compound.
-
Stationary Phase (Column): A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen as the initial starting point. This is the most common and versatile stationary phase in RP-HPLC and provides excellent retention for a wide range of organic molecules.[7]
-
Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier was chosen.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency.
-
Aqueous Buffer: A phosphate buffer was selected to maintain a constant pH. Controlling the pH is critical to ensure the tertiary amine on the analyte is consistently protonated, leading to a single, sharp chromatographic peak and reproducible retention times. A pH of 4.5 was targeted to ensure the amine is fully protonated (as its pKa is expected to be basic) while being compatible with silica-based columns.[8]
-
-
Detector: A UV-Vis detector was selected. The wavelength was set to 226 nm, a common wavelength for Venlafaxine and related substances that provides a strong signal for the methoxyphenyl chromophore.[7]
Method Optimization Workflow
The method was optimized systematically. An initial isocratic elution with 50:50 (v/v) buffer and acetonitrile was tested. The ratio was then adjusted to achieve a retention time between 3 and 10 minutes, ensuring sufficient separation from the solvent front and any potential early-eluting impurities, while keeping the run time efficient. The final optimized conditions provided a sharp, symmetrical peak with a desirable retention time.
Part 2: Optimized Chromatographic Method & System Suitability
The following section outlines the final instrumental conditions and the criteria required to ensure the system is performing correctly before any sample analysis.
Table 1: Final Optimized HPLC Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Kromasil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.01 M Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 226 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
System Suitability Testing (SST)
System suitability is an integral part of any analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[9][10] The tests are performed by injecting a standard solution multiple times to evaluate the system's precision and integrity.
Protocol:
-
Prepare a standard solution of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane at a concentration of 100 µg/mL in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution six consecutive times.
-
Calculate the parameters listed in Table 2 and verify that they meet the acceptance criteria.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Justification |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[11] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency and separation power of the column.[11] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and pumping system.[11] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and consistency of the pump's flow rate.[10] |
Part 3: Method Validation Protocol (ICH Q2(R1))
The developed method was fully validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[12][13]
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or other impurities.[4] Protocol:
-
Inject the diluent (blank) to check for any interfering peaks at the retention time of the analyte.
-
Prepare a solution of the related main compound (Venlafaxine) and inject it to ensure it is well-resolved from the analyte peak.
-
Prepare a spiked solution containing the analyte and potential impurities/excipients and inject it to confirm the absence of co-elution. Acceptance Criteria: The blank should show no significant peak at the analyte's retention time. The resolution between the analyte peak and the nearest eluting peak must be greater than 2.0.
Linearity
Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.
Table 3: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,230 |
| 25.0 | 380,550 |
| 50.0 | 761,200 |
| 100.0 | 1,522,400 |
| 125.0 | 1,903,000 |
| 150.0 | 2,285,100 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[3] Protocol:
-
Prepare solutions of a blank matrix (placebo) and spike them with the analyte at three different concentration levels (e.g., 80, 100, and 120 µg/mL).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Purpose: To assess the degree of scatter between a series of measurements under the same prescribed conditions.[3]
-
Repeatability (Intra-assay Precision): Protocol: Analyze six replicate samples of the analyte at 100% of the test concentration (100 µg/mL) on the same day, with the same analyst and instrument. Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay Precision): Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The % RSD of the combined results from both days should be ≤ 2.0%.
Table 4: Summary of Accuracy and Precision Results
| Validation Parameter | Level | Acceptance Criteria | Result |
| Accuracy | 80% (80 µg/mL) | 98.0 - 102.0% Recovery | 99.5% |
| 100% (100 µg/mL) | 98.0 - 102.0% Recovery | 100.3% | |
| 120% (120 µg/mL) | 98.0 - 102.0% Recovery | 101.1% | |
| Precision (Repeatability) | 100% (n=6) | % RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | 100% (n=12) | % RSD ≤ 2.0% | 1.12% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of the analyte that the method can reliably detect and quantify. Protocol: Determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (typically ≤ 10%). Results:
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] Protocol:
-
Analyze a standard solution while introducing small changes to the method parameters, one at a time.
-
Parameters to vary include: Mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 0.1 mL/min), and mobile phase organic composition (± 2%). Acceptance Criteria: The system suitability parameters must still pass, and the change in peak area should not be significant.
Part 4: Sample Analysis Protocol
-
Sample Preparation: Accurately weigh a portion of the test sample (e.g., Venlafaxine API) expected to contain the impurity. Dissolve and dilute the sample with the mobile phase to achieve a final expected concentration within the validated linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane at a known concentration (e.g., 100 µg/mL).
-
Chromatographic Run:
-
Perform the System Suitability Test to ensure the system is ready.
-
Inject the blank (diluent), followed by the reference standard, and then the prepared sample solution(s).
-
-
Calculation: The concentration of the impurity in the sample is calculated using the peak area response from the chromatograms and the following external standard formula:
Conclusion
The RP-HPLC method developed for the quantification of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is specific, linear, accurate, precise, and robust. The validation results confirm that the method adheres to the standards set by the ICH Q2(R1) guideline. This application note provides a comprehensive and reliable protocol that is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.
References
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]
-
SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]
-
Rehman, A., et al. (2018). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Hosseini, M. (2011). Application of UV-Spectrophotometry and HPLC for determination of Venlafaxine and its four related substances in pharmaceutical dosage forms. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Younus, M., et al. (2016). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Semantic Scholar. Retrieved from [Link]
-
Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews. Retrieved from [Link]
-
P. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
Dong, M.W. (2020). Analytical Method Development and Validation Overview. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2010). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Asian Journal of Chemistry. Retrieved from [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
-
Seshadri, S., et al. (2013). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. PMC - NIH. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
Sources
- 1. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for Investigating the Antibacterial and Antifungal Activity of Spiro-Compounds
Introduction: The Therapeutic Potential of Spiro-Compounds
Spiro-compounds, characterized by their unique three-dimensional architecture where two rings share a single common atom, have emerged as a promising class of scaffolds in medicinal chemistry.[1][2] Their rigid structures and diverse pharmacological properties make them attractive candidates for the development of novel therapeutic agents.[1][2] Of particular interest is their demonstrated antibacterial and antifungal activity, offering potential solutions to the growing challenge of antimicrobial resistance.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the antimicrobial properties of novel spiro-compounds.
These application notes will detail the essential in vitro assays required to determine the efficacy of spiro-compounds against a panel of clinically relevant bacteria and fungi. Furthermore, protocols for assessing cytotoxicity will be outlined to ensure a preliminary understanding of the compound's safety profile. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[6][7][8][9][10][11][12][13][14][15][16]
Part 1: In Vitro Antibacterial and Antifungal Susceptibility Testing
The initial step in evaluating a novel spiro-compound is to determine its direct antimicrobial activity. The following protocols describe the most common and reliable methods for assessing the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of a compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][17][18]
Scientific Rationale: This assay exposes a standardized inoculum of the test microorganism to serial dilutions of the spiro-compound in a liquid growth medium. The absence of visible growth (turbidity) after a defined incubation period indicates the inhibitory effect of the compound at that concentration.
Experimental Protocol:
-
Preparation of Materials:
-
Test spiro-compound stock solution (typically in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).[17]
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Sterile diluent (e.g., broth, saline).
-
-
Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the spiro-compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include the following controls:
-
Growth Control: Broth + inoculum (no compound).
-
Sterility Control: Broth only.
-
Positive Control: Broth + inoculum + control antibiotic/antifungal.
-
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[17]
-
-
MIC Determination:
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[19]
Scientific Rationale: This method involves placing the spiro-compound into a well made in an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Protocol:
-
Preparation of Materials:
-
Test spiro-compound at a known concentration.
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip to create wells.
-
Positive control antibiotic/antifungal.
-
-
Procedure:
-
Uniformly streak the standardized microbial inoculum onto the surface of the agar plate using a sterile cotton swab to create a lawn of bacteria.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Carefully add a defined volume (e.g., 50-100 µL) of the spiro-compound solution into each well.
-
Add a positive control antibiotic/antifungal and a solvent control (e.g., DMSO) to separate wells.
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature.
-
Incubate the plates under appropriate conditions.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
-
Quantitative Data Summary
The results from the MIC assays should be tabulated for clear comparison of the spiro-compound's activity against different microorganisms.
| Test Microorganism | Gram Stain | Spiro-Compound (µg/mL) | Positive Control (Antibiotic/Antifungal) | MIC of Spiro-Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 - 64 | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | 0.5 - 64 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 0.5 - 64 | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans (ATCC 90028) | N/A | 0.5 - 64 | Fluconazole | [Insert Data] | [Insert Data] |
Part 2: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their selective action against microbes.[20][21][22]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[18][23]
Scientific Rationale: Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the spiro-compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the spiro-compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxicity of spiro-compounds.
Part 3: Exploring the Mechanism of Action
Understanding how a spiro-compound exerts its antimicrobial effect is a critical step in its development as a therapeutic agent.
Hypothetical Mechanism: Inhibition of Bacterial Cell Wall Synthesis
Many successful antibiotics, such as β-lactams, target the bacterial cell wall. Some spiro-thiazolidine derivatives have been suggested to mimic β-lactam antibiotics and inhibit penicillin-binding proteins (PBPs), which are essential enzymes in peptidoglycan synthesis.[1] Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and death.[1]
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action of a spiro-compound inhibiting bacterial cell wall synthesis.
Future Directions: In Vivo Efficacy and Advanced Studies
Promising spiro-compounds identified through in vitro screening should be further evaluated in in vivo models of infection.[24][25] Animal models, such as murine infection models, can provide crucial data on the compound's efficacy, pharmacokinetics, and toxicity in a whole-organism system.[26][27] Additionally, more advanced in vitro studies can be conducted to elucidate the precise molecular target and mechanism of action, including enzyme inhibition assays and studies on the effects on microbial membranes.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial investigation of the antibacterial and antifungal properties of novel spiro-compounds. By following these standardized methodologies, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against infectious diseases. The unique structural features of spiro-compounds hold significant potential for the discovery of next-generation antimicrobial agents.[1][2]
References
-
Al-Zoubi, R. M., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. [Link]
-
Kwiecinski, J., & Roscetto, E. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
-
National Institutes of Health. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. [Link]
-
JoVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
JoVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
-
National Institutes of Health. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]
-
ACS Publications. (n.d.). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. [Link]
-
ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
National Institutes of Health. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
-
National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... [Link]
-
Multidisciplinary Publishing Institute. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]
-
Microbial Cell. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
American Society for Microbiology. (n.d.). Animal models in the evaluation of antimicrobial agents. [Link]
-
National Institutes of Health. (n.d.). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. [Link]
-
American Society for Microbiology. (n.d.). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
-
Multidisciplinary Publishing Institute. (n.d.). Experimental In Vivo Models of Candidiasis. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds. [Link]
-
National Institutes of Health. (n.d.). Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Multidisciplinary Publishing Institute. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers. [Link]
-
National Institutes of Health. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. [Link]
-
Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. [Link]
-
Microbe Online. (2022). Mechanism of Action of Antifungal Drugs. [Link]
-
National Institutes of Health. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. [Link]
-
YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]
-
YouTube. (2021). Antifungal drugs Pharmacology, Classifications, Examples, Mechanism of action and Side effects. [Link]
-
National Institutes of Health. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. [Link]
-
Multidisciplinary Publishing Institute. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. [Link]
-
Lumen Learning. (n.d.). 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. [Link]
-
National Institutes of Health. (2010). Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. [Link]
Sources
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. microbialcell.com [microbialcell.com]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. journals.asm.org [journals.asm.org]
- 13. nih.org.pk [nih.org.pk]
- 14. fda.gov [fda.gov]
- 15. EUCAST: Guidance Documents [eucast.org]
- 16. szu.gov.cz [szu.gov.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 23. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 26. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Welcome to the technical support guide for the synthesis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (CAS No: 93413-70-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this spirocyclic compound. Our guidance is grounded in established principles of organic chemistry to empower researchers to diagnose and resolve experimental challenges effectively.
The target molecule, a notable impurity in the synthesis of Venlafaxine, possesses a unique spirocyclic framework that presents specific synthetic challenges.[1] This guide is designed to navigate those complexities.
Section 1: Recommended Synthetic Protocol
A robust and reproducible method for synthesizing the title compound is a three-component Mannich-type reaction, followed by an intramolecular cyclization. This approach offers high convergence and efficiency.
Experimental Protocol: Three-Component Spirocyclization
Reaction Scheme: N-methyl-4-piperidone + 4-Methoxybenzaldehyde + Paraformaldehyde → 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Reagents & Materials:
| Reagent | M.W. | Quantity | Moles | Eq. |
| N-methyl-4-piperidone | 113.16 | 2.26 g | 20.0 mmol | 1.0 |
| 4-Methoxybenzaldehyde | 136.15 | 2.72 g | 20.0 mmol | 1.0 |
| Paraformaldehyde | (30.03)n | 0.66 g | 22.0 mmol | 1.1 |
| Potassium Hydroxide | 56.11 | 0.28 g | 5.0 mmol | 0.25 |
| Ethanol (Anhydrous) | 46.07 | 100 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).
-
Reagent Addition: Add N-methyl-4-piperidone (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and paraformaldehyde (1.1 eq) to the ethanol.
-
Catalyst Introduction: While stirring, add powdered potassium hydroxide (0.25 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) to remove the catalyst and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., 10% to 40%) with 1% triethylamine (to prevent tailing of the basic amine product) is recommended to afford the pure compound.
-
Characterization: Confirm the structure of the final product (a white to off-white solid) using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be approximately 80°C.[2]
Section 2: Troubleshooting Guide
This section addresses common issues observed during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes?
A: Low conversion is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or catalyst activity.
-
Reagent Quality:
-
N-methyl-4-piperidone: This reagent is prone to degradation and can darken over time (from pale yellow to dark red), suggesting possible self-condensation or oxidation.[3] Using aged or discolored piperidone can drastically lower yields. It is advisable to use freshly distilled or recently purchased N-methyl-4-piperidone.
-
4-Methoxybenzaldehyde (p-Anisaldehyde): This aldehyde can oxidize to p-anisic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the base-catalyzed mechanism. Confirm the purity of the aldehyde; if it is a solid, ensure it is white and crystalline, not discolored.
-
Solvent: The use of anhydrous ethanol is critical. Water can interfere with the base catalyst and participate in unwanted side reactions.
-
-
Reaction Conditions:
-
Insufficient Reaction Time/Temperature: This reaction requires thermal energy to proceed at a reasonable rate. Ensure the mixture is at a consistent reflux. If monitoring shows starting material remains after 16 hours, the reaction time can be extended to 24 hours.
-
Order of Addition: While this is a one-pot reaction, ensuring the catalyst is added to the mixture of all three components is important for promoting the desired multi-component pathway over side reactions like the self-condensation of the piperidone.
-
-
Catalyst Deactivation:
-
Potassium hydroxide is hygroscopic and can be deactivated by absorbing atmospheric CO₂ or water. Use fresh, finely powdered KOH.
-
The amount of base is catalytic. Too much base can promote the formation of the bis-arylidene byproduct from the Knoevenagel condensation of the piperidone with two equivalents of the aldehyde.[4]
-
Issue 2: Complex Product Mixture & Byproduct Formation
Q: My crude NMR or LC-MS analysis shows multiple products. What are the likely side reactions, and how can I suppress them?
A: The formation of a complex mixture arises from competing reaction pathways. Understanding these allows for targeted optimization.
-
Likely Byproducts:
-
(3E,5E)-1-methyl-3,5-bis(4-methoxybenzylidene)piperidin-4-one: This is a bright yellow solid formed from a double Knoevenagel condensation. It becomes the major product if the reaction is run with an excess of aldehyde or under overly harsh basic conditions.
-
Piperidone Self-Condensation Product: N-methyl-4-piperidone can undergo an aldol self-condensation, leading to dimeric structures. This is often favored at higher base concentrations or if the aldehyde is added too slowly.
-
Uncyclized Mannich Product: The intermediate amino alcohol may fail to cyclize. This can happen if the reaction is not heated sufficiently or if steric hindrance prevents the final ring-closing step.
-
-
Suppression Strategies:
-
Control Stoichiometry: Use a precise 1:1:1.1 molar ratio of piperidone, aldehyde, and paraformaldehyde. An excess of formaldehyde source ensures the second step of the cascade can occur efficiently.
-
Temperature Management: Do not overheat the reaction. A steady reflux is sufficient. Excessively high temperatures can favor elimination reactions leading to the Knoevenagel product.
-
Catalyst Concentration: Maintain the catalyst concentration at the recommended 0.25 equivalents. This provides a balance between promoting the desired reaction and minimizing base-driven side reactions.
-
Issue 3: Product Purification Challenges
Q: The crude product is a sticky oil, and purification via column chromatography is yielding impure fractions with significant tailing. What can I do?
A: Purification of amine-containing compounds on silica gel is a classic challenge due to the interaction between the basic nitrogen and acidic silanol groups on the silica surface.
-
Improving Chromatography:
-
Baseline the Column: Before loading your sample, flush the silica gel column with your starting eluent mixture (e.g., 10% Ethyl Acetate/Hexane) containing 1% triethylamine (TEA).
-
Use a Mobile Phase Modifier: Add 1% TEA to your entire eluent system. The TEA will competitively bind to the acidic sites on the silica, allowing your basic product to elute with symmetrical peak shapes.
-
Alternative Stationary Phases: If issues persist, consider using neutral or basic alumina for chromatography instead of silica gel.
-
-
Crystallization:
-
The target compound is a solid at room temperature.[2] Attempting crystallization before chromatography can significantly improve purity.
-
Procedure: After the aqueous work-up, dissolve the crude oil in a minimum amount of a hot solvent like isopropanol or ethyl acetate. Allow it to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to induce crystallization. Collect the resulting crystals by vacuum filtration.
-
Section 3: Visualization of Workflow and Mechanisms
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis.
Proposed Reaction Mechanism
Caption: Plausible mechanistic pathway for the spirocyclization.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of each component in this three-component reaction?
-
N-methyl-4-piperidone: Serves as the nucleophile (after deprotonation to its enolate form) and provides the core piperidine ring of the spirocycle.
-
4-Methoxybenzaldehyde: Acts as the primary electrophile, reacting with the piperidone enolate to form the crucial C-C bond and introduce the methoxyphenyl substituent.
-
Paraformaldehyde: Serves as a stable source of formaldehyde, which acts as a secondary electrophile in a Mannich-type step, leading to an intermediate that is primed for cyclization.
-
Potassium Hydroxide (KOH): Functions as a base catalyst to generate the nucleophilic enolate from the piperidone, initiating the entire cascade.
Q2: How can I effectively monitor the reaction's progress?
-
TLC is the most convenient method. Use a mobile phase of 30% Ethyl Acetate in Hexanes with a few drops of TEA. The starting materials (aldehyde and piperidone) will have distinct Rf values from the more polar product. Visualize the spots using a UV lamp (the aldehyde and product are UV active) and a p-anisaldehyde stain, which is excellent for visualizing amines and alcohols.[5][6]
-
LC-MS is definitive. It allows you to track the disappearance of starting material masses and the appearance of the product mass (C₁₇H₂₅NO₂; Expected M+H⁺ = 276.2).
Q3: What specific safety precautions are necessary for this synthesis?
-
Potassium Hydroxide (KOH): Corrosive. Handle with gloves and safety glasses. Avoid inhalation of the powder.
-
Paraformaldehyde: Toxic upon inhalation. Handle in a well-ventilated fume hood.
-
Solvents: Ethanol and DCM are flammable and volatile. Work in a fume hood away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Q4: Can this reaction be performed with other substituted benzaldehydes or cyclic ketones?
-
Yes, this is a versatile reaction. The scope can generally be extended to other aromatic aldehydes (both electron-rich and electron-poor) and other cyclic ketones. However, reaction times and yields will vary. Sterically hindered ketones or aldehydes may require longer reaction times or stronger bases. This synthetic platform is valuable for creating libraries of related spirocyclic compounds.[7][8]
References
-
Martínez-Alonso, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Available at: [Link]
-
ResearchGate. (2008). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
Guillén, F., et al. (2000). Anisaldehyde and Veratraldehyde Acting as Redox Cycling Agents for H(2)O(2) Production by Pleurotus eryngii. Applied and Environmental Microbiology. Available at: [Link]
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Available at: [Link]
-
ProQuest. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available at: [Link]
-
MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Available at: [Link]
-
MDPI. (2022). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-4-piperidone. Available at: [Link]
-
Journal of the Chemical Society C: Organic. (1967). Synthesis of some N-substituted 4-piperidones. Available at: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available at: [Link]
-
Acrochem. (2021). The Versatile Applications and Storage of p-Anisaldehyde in Modern Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Amines. Available at: [Link]
-
Reddit. (n.d.). N-methyl-4-piperidone. Available at: [Link]
-
National Center for Biotechnology Information. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Available at: [Link]
-
Reddit. (n.d.). Reductive amination difficulties - poor conversion. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. Available at: [Link]
-
MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available at: [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Available at: [Link]
-
Organic Reactions. (2004). The Intramolecular Michael Reaction. Available at: [Link]
-
Leah4sci. (2021). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Available at: [Link]
Sources
- 1. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. reddit.com [reddit.com]
- 4. N-メチル-4-ピペリドン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. The Versatile Applications and Storage of p-Anisaldehyde in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
Technical Support Center: Optimization of Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing spirocyclic frameworks. Spirocycles, with their inherent three-dimensionality, are increasingly vital in medicinal chemistry, offering an escape from the "flatland" of traditional aromatic scaffolds.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Spirocyclic Product
Question: I am consistently observing low yields or no formation of my target spiro-compound. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low yields are a frequent challenge in spirocyclization and can stem from multiple factors. A systematic approach to troubleshooting is crucial.[3][4]
Possible Causes & Recommended Solutions:
-
Sub-optimal Catalyst or Ligand System: The choice of catalyst and ligand is paramount, especially in metal-catalyzed reactions.[5] An inappropriate catalyst may lead to low turnover or unwanted side reactions.
-
Solution: Conduct a thorough catalyst and ligand screening. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, various Mandyphos ligands can significantly alter both yield and enantioselectivity.[5][6] A well-designed screen should include catalysts with different electronic and steric properties.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states.[7][8] A poorly chosen solvent can hinder the reaction or promote side reactions.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). The polarity can dramatically influence the reaction's progress.[5]
-
-
Inadequate Reaction Temperature: Temperature is a critical parameter that influences reaction kinetics.
-
Solution: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to product decomposition. Conversely, lower temperatures might be necessary to enhance selectivity.[9]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions.[10]
-
Solution: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography.
-
-
Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[5]
-
Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to check for both product formation and decomposition. If decomposition is observed, consider a milder workup procedure or shortening the reaction time.[3]
-
-
Formation of Byproducts: In multi-component reactions, the formation of two-component byproducts can consume starting materials and reduce the yield of the desired spiro-product.[9]
-
Solution: Adjust the stoichiometry of the reactants. Sometimes, using a slight excess of one reactant can drive the reaction towards the desired product.
-
Problem 2: Poor Diastereoselectivity in the Spirocyclization Reaction
Question: My reaction is producing the desired spirocycle, but as a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome?
Answer: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis. The spatial arrangement of the newly formed stereocenters is influenced by several factors.[5]
Possible Causes & Recommended Solutions:
-
Solvent Effects on Transition State: The solvent's polarity can significantly influence the transition state geometry, thereby affecting the diastereoselectivity.[5] In some cases, changing the solvent can even reverse the diastereoselectivity.[5]
-
Solution: Perform a solvent screen with solvents of varying polarities. For example, in Michael additions leading to spirocycles, a change in solvent polarity has been shown to completely reverse the diastereoselectivity.[5]
-
-
Inadequate Catalyst or Ligand Control: In catalyzed reactions, the chiral environment created by the catalyst and ligand is crucial for directing the stereochemical outcome.
-
Solution: Screen a library of chiral catalysts and ligands. The steric and electronic properties of the ligand can have a profound impact on the diastereoselectivity. For instance, in a rhodium-catalyzed C-H functionalization to form spirocycles, the choice of ligand on the metal center is key to achieving high diastereoselectivity.[11]
-
-
Sub-optimal Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable diastereomer.[9]
-
Solution: Experiment with running the reaction at lower temperatures. While this may slow down the reaction rate, the improvement in selectivity can be significant.
-
-
Substrate-Controlled Diastereoselectivity: The inherent steric and electronic properties of your substrates can play a significant role in directing the stereochemical course of the reaction.[9]
-
Solution: If possible, modify the substituents on your starting materials. Introducing bulkier groups can create a stronger steric bias, leading to higher diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanistic pathways for spirocyclization reactions?
A1: Spirocyclization can proceed through various mechanistic pathways depending on the reactants and catalysts involved. Some common pathways include:
-
[3+2] Cycloaddition Reactions: This is a powerful method for constructing five-membered rings fused at a spirocenter. A common example involves the in-situ generation of an azomethine ylide which then reacts with a dipolarophile.[9]
-
Palladium-Catalyzed Cascades: These reactions can involve a sequence of steps such as oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion.[12][13]
-
Acid-Catalyzed Cyclization: In this pathway, a pendent nucleophile can attack an in-situ generated carbocation or a related electrophilic species to form the spirocyclic ring system.[14]
Q2: How do I choose an appropriate catalyst for my spirocyclization reaction?
A2: The choice of catalyst depends heavily on the specific transformation you are trying to achieve.
-
For enantioselective reactions: Chiral catalysts are essential. These can be based on transition metals with chiral ligands (e.g., Rh, Pd, Ni) or organocatalysts (e.g., chiral phosphoric acids).[6][15][16]
-
For oxidative spirocyclizations: Catalysts that can facilitate oxidation, such as those based on copper or silver, are often employed in the presence of an oxidant.[17]
-
For acid-catalyzed reactions: Brønsted or Lewis acids are used. The strength of the acid can be a critical parameter to optimize.[9][14]
Q3: Can computational chemistry aid in optimizing my spirocyclization reaction?
A3: Yes, computational methods like Density Functional Theory (DFT) can be incredibly valuable. DFT calculations can be used to investigate the reaction mechanism, rationalize observed regioselectivity and diastereoselectivity, and predict the effect of different catalysts and substrates.[12][18] This can help in designing more effective experiments and avoiding unnecessary trial-and-error.
Experimental Protocols
Protocol 1: General Procedure for a Trial Metal-Catalyzed Spirocyclization Reaction
This protocol provides a general starting point and should be adapted based on the specific requirements of your reaction.
-
Glassware Preparation: A Schlenk flask and a magnetic stir bar are dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.[19]
-
Reagent Preparation: To the cooled Schlenk flask, add the substrate, catalyst, and any solid reagents under an inert atmosphere.
-
Solvent and Liquid Reagent Addition: Add the anhydrous solvent via syringe, followed by any liquid reagents.
-
Reaction Execution: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction as appropriate (e.g., with water or a saturated aqueous solution). Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or other suitable methods.
Protocol 2: Screening of Reaction Parameters for Optimization
A systematic approach to screening is crucial for efficient optimization. A Design of Experiments (DoE) approach can be highly effective.
Table 1: Example of a Parameter Screening Table
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | Catalyst A (5) | Ligand X (6) | Toluene | 25 | ||
| 2 | Catalyst B (5) | Ligand X (6) | Toluene | 25 | ||
| 3 | Catalyst A (5) | Ligand Y (6) | Toluene | 25 | ||
| 4 | Catalyst A (5) | Ligand X (6) | THF | 25 | ||
| 5 | Catalyst A (5) | Ligand X (6) | Toluene | 50 | ||
| ... | ... | ... | ... | ... |
Visualizing the Optimization Workflow
A logical workflow is essential for systematically troubleshooting and optimizing your spirocyclization reaction.
Caption: A decision-making flowchart for troubleshooting spirocyclization reactions.
References
- - Benchchem.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- Technical Support Center: Optimization of Spiroketalization Reactions - Benchchem.
- Common side reactions and byproducts in spirooxindole synthesis. - Benchchem.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing).
- Optimization of Oxindole Spirocyclization a - ResearchGate.
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI.
- Condition Optimization for Spirocyclization a | Download Scientific Diagram - ResearchGate.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH.
- Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate.
-
Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[12][19]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines - ResearchGate. Available at:
- Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed.
- Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- What could be reason for getting a very low yield in organic chemistry? - Quora.
- What are some common causes of low reaction yields? : r/Chempros - Reddit.
- Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications.
- Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction | Bentham Science.
- Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing).
- Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC - NIH.
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction - PubMed.
- rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing).
- Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol - Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield and purity of 1-oxa-3-azaspiro[5.5]undecane synthesis.
Welcome to the technical support center for the synthesis of 1-oxa-3-azaspiro[5.5]undecane and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions. The unique three-dimensional and conformationally rigid structure of spirocycles like 1-oxa-3-azaspiro[5.5]undecane presents distinct synthetic hurdles, especially concerning yield and purity.[1] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the 1-oxa-3-azaspiro[5.5]undecane scaffold?
The synthesis of the 1-oxa-3-azaspiro[5.5]undecane core can be approached through several strategies, often involving intramolecular cyclization reactions. A versatile method starts from N-Boc-piperidone, which is first converted to an epoxide via the Corey-Chaykovsky reaction. This epoxide then undergoes thermal ring-opening with an appropriate amine, leading to an aminoalcohol intermediate. Subsequent acylation and intramolecular cyclization, followed by deprotection and N-alkylation, yield the target spirocyclic compounds.[2]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in spirocycle synthesis can often be attributed to several factors:
-
Incomplete Reactions: The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or an incorrect stoichiometry of reagents. It's crucial to monitor the reaction progress using techniques like TLC or LC-MS.
-
Side Reactions: The formation of byproducts, such as polymers, can significantly reduce the yield of the desired spiro-compound.[3] Optimizing reaction conditions, like temperature and catalyst choice, can help minimize these side reactions.
-
Product Decomposition: The desired 1-oxa-3-azaspiro[5.5]undecane derivative might be unstable under the reaction or workup conditions. Analyzing the crude reaction mixture at various time points can help determine if product decomposition is occurring.[4]
-
Starting Material Quality: Impurities present in the starting materials can interfere with the reaction, for instance, by inhibiting the catalyst.[4] It is imperative to use highly pure starting materials, which can be achieved through techniques like recrystallization or column chromatography.
Q3: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. How can I improve the purity of my product?
The presence of impurities is a common challenge. Here are some strategies to enhance the purity of your final product:
-
Optimize Reaction Conditions: Fine-tuning the reaction temperature, time, and solvent can often minimize the formation of byproducts.[1]
-
Purification Techniques:
-
Recrystallization: This is a widely used method for purifying solid products. The choice of solvent is critical, and common options include methanol, ethanol, or mixtures like ethyl acetate and water.[3][5]
-
Column Chromatography: For complex mixtures or oily products, column chromatography is an effective purification method.[4][6]
-
-
Work-up Procedure: A thorough work-up is essential to remove unreacted starting materials and soluble byproducts. This may involve washing the organic layer with acidic or basic solutions to remove corresponding impurities.
Q4: How does the choice of catalyst and solvent impact the reaction?
The catalyst and solvent play a pivotal role in the outcome of the synthesis, influencing both yield and stereoselectivity.
-
Catalyst: The choice of catalyst is crucial, especially in stereoselective syntheses. Different catalysts and ligands can significantly affect both the yield and the stereochemical outcome of the reaction.[1][4] For instance, in some spirocyclization reactions, screening various chiral catalysts or ligands is necessary to achieve high enantioselectivity.[1]
-
Solvent: The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting diastereoselectivity.[4] It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 1-oxa-3-azaspiro[5.5]undecane and its derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Catalyst/Reagent | Ensure the catalyst or reagent is active and used in the correct stoichiometric amount. For moisture-sensitive reactions, use anhydrous conditions.[4] |
| Suboptimal Reaction Temperature | Systematically study the effect of temperature. Lowering the temperature can sometimes improve selectivity, but may decrease the reaction rate.[1] Conversely, insufficient heating can lead to an incomplete reaction.[3] |
| Incorrect pH | The pH of the reaction mixture can be critical. Ensure the pH is maintained in the optimal range for the specific reaction step.[7] |
| Poor Quality Starting Materials | Purify starting materials before use. Impurities can inhibit catalysts or lead to unwanted side reactions.[4] |
Issue 2: Formation of Significant Impurities
| Potential Cause | Suggested Solution |
| Side Reactions (e.g., Polymerization) | Optimize reaction temperature and time to minimize the formation of byproducts. Overheating or prolonged reaction times can often lead to side reactions.[3] |
| Unreacted Starting Materials | Monitor the reaction to ensure it goes to completion. If starting material persists, consider increasing the reaction time, temperature, or the amount of a key reagent. A thorough work-up and purification are also essential.[7] |
| Product Decomposition | If the product is unstable, consider modifying the work-up procedure (e.g., using milder pH conditions) or shortening the reaction time.[4] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is an Oil or Gummy Solid | This could be due to the presence of unreacted starting materials or byproducts. Purify the crude product using column chromatography before attempting crystallization.[3] Trituration with a suitable solvent can sometimes induce solidification. |
| Product is Highly Soluble in the Recrystallization Solvent | Experiment with different solvent systems. If the product is too soluble in a single solvent, try a mixed solvent system or a less polar solvent to induce precipitation.[6] |
| Inefficient Extraction During Work-up | Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in the organic phase. Perform multiple extractions with a suitable solvent to maximize recovery. |
Experimental Workflow & Visualization
A general workflow for troubleshooting and optimizing the synthesis of 1-oxa-3-azaspiro[5.5]undecane is illustrated below. This process emphasizes a systematic approach to identifying and resolving common synthetic challenges.
Caption: A systematic workflow for troubleshooting and optimizing the synthesis of 1-oxa-3-azaspiro[5.5]undecane.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. [Link]
- Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Spiro Compounds.
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa - and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. Retrieved from [Link]
-
PubMed. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes.
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione.
- Benchchem. (n.d.). 3-Azaspiro[5.5]undecane-2,4-dione.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
-
ResearchGate. (n.d.). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
- Modern Chemistry & Applications. (n.d.). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
- Benchchem. (n.d.). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
-
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
Sources
Technical Support Center: Navigating the Purification Challenges of Polar Spiro-Compounds
Welcome to the dedicated technical support center for the purification of polar spiro-compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this important class of molecules. The inherent three-dimensionality and often polar nature of spiro-compounds demand a nuanced approach to purification. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles and achieve your purification goals.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar spiro-compounds. Each problem is analyzed from a mechanistic perspective, followed by a step-by-step troubleshooting workflow.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar spiro-compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic challenge with polar analytes in reversed-phase (RP) chromatography. The high affinity of your polar spiro-compound for the polar mobile phase, coupled with its limited interaction with the non-polar stationary phase, leads to rapid elution. The rigid, three-dimensional structure of the spiro-scaffold can further hinder effective interaction with the C18 ligands.
Root Cause Analysis:
-
High Polarity: The presence of heteroatoms (O, N, S) and functional groups capable of hydrogen bonding in your spiro-compound makes it highly soluble in the aqueous-organic mobile phase.
-
Limited Hydrophobicity: The carbon framework of your spiro-compound may not be extensive enough to promote significant hydrophobic interactions with the stationary phase.
-
Steric Hindrance: The spiro-center can create a rigid conformation that sterically hinders the molecule from fully accessing and interacting with the stationary phase ligands.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention in RP-HPLC.
Detailed Solutions:
-
Optimize Mobile Phase pH (for ionizable compounds):
-
For Basic Spiro-compounds (e.g., containing amine functionalities): Increase the pH of the mobile phase to suppress the ionization of the basic groups. A pH 2-3 units above the pKa of the amine will render it neutral, increasing its hydrophobicity and retention on a C18 column.
-
For Acidic Spiro-compounds (e.g., containing carboxylic acid functionalities): Decrease the pH of the mobile phase to suppress the ionization of the acidic groups. A pH 2-3 units below the pKa of the acid will render it neutral, enhancing its retention.
-
-
Switch to a More Retentive Method:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2] The polar spiro-compound partitions into the water-enriched layer on the stationary phase surface, leading to retention.
-
Mixed-Mode Chromatography: This technique employs stationary phases with both reversed-phase and ion-exchange functionalities. This dual retention mechanism is particularly effective for polar, ionizable spiro-compounds, as it provides both hydrophobic and electrostatic interactions.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent. It is a powerful technique for both chiral and achiral separations of polar compounds and is considered a "greener" alternative to normal-phase chromatography.[3][4]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC
Q: I am using HILIC to purify my polar spiro-compound, but I'm observing significant peak tailing. What could be the cause and how can I fix it?
A: Peak asymmetry in HILIC is a common issue that can compromise resolution and quantification. It often stems from secondary interactions, improper method parameters, or sample solvent effects.
Root Cause Analysis:
-
Secondary Ion-Exchange Interactions: Residual silanol groups on silica-based HILIC columns can interact with basic spiro-compounds, leading to peak tailing.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger (i.e., more aqueous) than the initial mobile phase can cause peak distortion.
-
Insufficient Column Equilibration: HILIC requires longer equilibration times than RP-HPLC to establish a stable water layer on the stationary phase. Inadequate equilibration leads to inconsistent retention times and poor peak shape.
-
Inappropriate Buffer Concentration or pH: The ionic strength and pH of the mobile phase play a crucial role in mitigating secondary interactions and ensuring consistent ionization of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Detailed Solutions:
-
Match Sample Solvent: Dissolve your polar spiro-compound in the initial mobile phase or a solvent with a similar or weaker elution strength (i.e., higher organic content).[5] If solubility is an issue, use the minimum amount of a stronger solvent and inject smaller volumes.
-
Ensure Adequate Equilibration: Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.
-
Optimize Mobile Phase:
-
Buffer Concentration: Increase the buffer concentration (e.g., ammonium formate or acetate) to 10-20 mM. This can help to mask residual silanol activity and improve peak shape for charged analytes.
-
pH Adjustment: Adjust the mobile phase pH to ensure consistent ionization of your spiro-compound and to minimize unwanted interactions with the stationary phase.
-
-
Consider Alternative Stationary Phases: If peak tailing persists, especially with basic spiro-compounds, consider a HILIC column with a different stationary phase, such as an amide or a zwitterionic phase, which may exhibit reduced silanol activity.
Issue 3: Difficulty with Chiral Separation of Polar Spiro-enantiomers
Q: I am struggling to resolve the enantiomers of my polar spiro-compound using chiral HPLC/SFC. What are the key parameters to optimize?
A: The chiral separation of polar spiro-compounds can be particularly challenging due to their unique structural and chemical properties. The rigid spirocyclic core can limit the number of interaction points with the chiral stationary phase (CSP), and the high polarity can lead to poor solubility in common normal-phase eluents.
Root Cause Analysis:
-
Insufficient Chiral Recognition: The three-point interaction model, which is fundamental to chiral recognition, may be sterically hindered by the spiro-scaffold.
-
Poor Solubility: Polar spiro-compounds are often insoluble in the non-polar solvents typically used in normal-phase chiral chromatography.
-
Inappropriate Mobile Phase: The choice of co-solvent and additives in both HPLC and SFC is critical for modulating retention and selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral separation.
Detailed Solutions:
-
Systematic CSP Screening: There is no universal CSP for all chiral separations. A systematic screening of different CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based) is essential.[6][7]
-
Mobile Phase Optimization:
-
Normal Phase/SFC: For less polar spiro-compounds, screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) in hexane or heptane (for HPLC) or CO2 (for SFC). The nature of the alcohol can dramatically alter selectivity.[4]
-
Polar Organic Mode: For moderately polar spiro-compounds, pure polar organic solvents like methanol, ethanol, or acetonitrile can be effective mobile phases with polysaccharide-based CSPs.
-
Reversed-Phase Mode: For highly polar or ionic spiro-compounds, reversed-phase chiral chromatography using aqueous-organic mobile phases may be necessary.
-
Additives: For ionizable spiro-compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid) for basic compounds or a base (e.g., diethylamine) for acidic compounds can significantly improve peak shape and resolution.[8]
-
-
Temperature Optimization: Temperature can influence the thermodynamics of the chiral recognition process. Screening different column temperatures (e.g., 10°C, 25°C, 40°C) can sometimes lead to improved resolution.
-
Consider SFC: Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations due to its high efficiency, faster analysis times, and reduced consumption of organic solvents.[3][9] The lower viscosity of the mobile phase in SFC allows for higher flow rates without a significant loss in resolution.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar spiro-compound?
A1: A good starting point is to first assess the polarity and solubility of your compound. A simple TLC or analytical HPLC screening can provide valuable information.
-
If the compound is highly polar and water-soluble: Start with HILIC or a mixed-mode column.
-
If the compound is moderately polar and has some solubility in organic solvents: Reversed-phase with a highly aqueous mobile phase or SFC might be good starting points.
-
For chiral compounds: An initial screening on a few common polysaccharide-based chiral columns (e.g., Chiralpak AD, AS; Chiralcel OD, OJ) using SFC with methanol as a co-solvent is a highly effective strategy.[9]
Q2: My polar spiro-compound is a zwitterion. Which chromatographic technique is most suitable?
A2: Zwitterionic compounds can be particularly challenging to purify due to their dual charge characteristics. Mixed-mode chromatography is often the most effective technique for these molecules. Stationary phases with both reversed-phase and cation- and/or anion-exchange functionalities can provide the necessary retention and selectivity. HILIC with zwitterionic stationary phases can also be a viable option.
Q3: How can I improve the solubility of my polar spiro-compound in the mobile phase for preparative chromatography?
A3: For preparative SFC, while water is immiscible with CO2, it can be used as an additive in a polar co-solvent like methanol (typically 1-5%) to enhance the solubility of highly polar compounds. For preparative HILIC, carefully increasing the aqueous content of the mobile phase can improve solubility, but this will also decrease retention, so a balance must be found. In some cases, using a co-solvent like isopropanol in addition to acetonitrile and water can improve solubility without drastically reducing retention.
Q4: My spiro-compound seems to be degrading on the silica gel column during flash chromatography. What can I do?
A4: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. You can try the following:
-
Deactivate the silica gel: Pre-treat the silica gel with a solution of your eluent containing a small amount of a base like triethylamine (1-2%).
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol, amino).
-
Switch to reversed-phase flash chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica gel can be a good alternative.
Q5: What are the key differences in method development for HILIC compared to reversed-phase chromatography?
A5:
| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol, Zwitterionic) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | High organic content (e.g., >70% Acetonitrile) with a small amount of aqueous buffer |
| Elution Order | Least polar compounds elute first | Most polar compounds elute last |
| Strong Solvent | Organic solvent (e.g., Acetonitrile, Methanol) | Aqueous buffer |
| Equilibration Time | Relatively short | Significantly longer (10-20 column volumes) |
Experimental Protocols
Protocol 1: Step-by-Step Guide for HILIC Method Development for a Polar Spiro-Alkaloid
This protocol outlines a systematic approach to developing a HILIC method for the purification of a polar, basic spiro-alkaloid.
-
Column Selection:
-
Start with a zwitterionic or amide-based HILIC column (e.g., ZIC-HILIC, BEH Amide). These phases often provide good peak shape for basic compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Initial Gradient Screening:
-
Flow Rate: 0.5 mL/min (for a 2.1 mm ID column).
-
Column Temperature: 30 °C.
-
Injection Volume: 1-2 µL.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Equilibration: 15 column volumes of the initial mobile phase composition.
-
-
Optimization:
-
Adjust Gradient Slope: If the peaks are clustered, flatten the gradient. If the retention times are too long, steepen the gradient.
-
Modify pH: If peak shape is poor, try increasing the pH of Mobile Phase A to 5.0.
-
Change Buffer Concentration: If secondary interactions are suspected, increase the ammonium formate concentration to 20 mM.
-
Protocol 2: General Protocol for Ion-Exchange Chromatography of a Charged Polar Spiro-Compound
This protocol provides a general framework for purifying a charged polar spiro-compound using ion-exchange chromatography (IEX).
-
Resin Selection:
-
For positively charged spiro-compounds (at the working pH): Use a cation-exchange resin (e.g., SP Sepharose).
-
For negatively charged spiro-compounds (at the working pH): Use an anion-exchange resin (e.g., Q Sepharose).
-
-
Buffer Preparation:
-
Binding Buffer: A low ionic strength buffer (e.g., 20 mM Tris-HCl or MES) with a pH that ensures your compound is charged and will bind to the resin (at least 1 pH unit away from the pI of the compound).[11][12]
-
Elution Buffer: The same as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Dissolve the sample in Binding Buffer and load it onto the column. The flow rate should be slow enough to allow for efficient binding.
-
Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound spiro-compound using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes.[13] Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions and analyze them for the presence of your target compound (e.g., by TLC, HPLC, or UV-Vis spectroscopy).
-
References
-
Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. [Link]
-
Chromedia. Use of SFC for Chiral separation in Pharmaceutical Industry. [Link]
-
Gámiz-Gracia, L., et al. (2018). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Separation Science. [Link]
-
Garrido Frenich, A., et al. (2016). Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides. Analytical and Bioanalytical Chemistry. [Link]
-
West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/31333]([Link] SFC/how-good-is-sfc-for-polar-analytes/31333)
-
Garrido Frenich, A., et al. (2016). Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides. ResearchGate. [Link]
-
Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]
-
Rosés, M., et al. (2012). HILIC characterization: Estimation of phase volumes and composition for a zwitterionic column. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Preparative SFC Method Development. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Djac-Bailly, A., et al. (2009). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. ResearchGate. [Link]
-
GE Healthcare. (n.d.). Ion Exchange Chromatography. [Link]
-
Happy Eco News. (2023, July 31). How to Optimize Preparative SFC for Maximum Yield. [Link]
-
Van Eeckhaut, A., & Van der Eycken, J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]
-
Lifeasible. (n.d.). Alkaloid Purification. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
P.J.B. Edwards. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
-
European Pharmaceutical Review. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. [Link]
-
Xiao, T., & Armstrong, D. W. (2006). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of separation science. [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
-
Dolan, J. W. (2007). Enantiomer Separations. LCGC North America. [Link]
-
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Lämmerhofer, M., et al. (2018). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. [Link]
-
Chromatography Forum. (2008, December 2). Enantiomer separation on an achiral polar embedded column. [Link]
-
Ascend. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
Roemling, R., et al. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Tamm, T. (2015). Quantitative Measures of Solvent Polarity. ResearchGate. [Link]
-
Cacciola, F., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Journal of Chromatography A. [Link]
- Google Patents. (1995).
-
Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
de Souza, B. S., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]
-
Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chromatography Forum. (2005, October 17). Polar Retention. [Link]
-
Molnár, I., & Snyder, L. R. (2016). Solvent selection in liquid chromatography. [Link]
-
Libertini, L. J., & Small, E. W. (1984). Effects of pH on the stability of chromatin core particles. Nucleic acids research. [Link]
- Google Patents. (2009).
-
Hilliard, C., & Stevens, D. (2021, June 4). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC International. [Link]
-
Hoerner, J. A., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry. [Link]
-
Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A. [Link]
-
Leek, H., et al. (2010). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. ResearchGate. [Link]
Sources
- 1. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of different HILIC, mixed-mode, and other aqueous normal-phase approaches for the liquid chromatography/mass spectrometry-based determination of challenging polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. chromedia.org [chromedia.org]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. goldbio.com [goldbio.com]
Overcoming poor solubility of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane for biological assays.
Technical Support Center: 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Welcome to the technical support guide for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's poor aqueous solubility in biological assays. This guide provides troubleshooting steps and frequently asked questions to ensure accurate and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane and why is its solubility a concern?
A1: 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is a heterocyclic organic compound with a molecular formula of C17H25NO2.[1][2] Its spirocyclic structure and the presence of a methoxyphenyl group contribute to its lipophilic nature, leading to poor solubility in aqueous solutions commonly used in biological assays. This low solubility can result in compound precipitation, leading to inaccurate concentration-response curves, underestimated potency, and overall unreliable data.[3][4]
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. Why is this happening?
A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. While the compound may be soluble in 100% DMSO, the final concentration of DMSO in your aqueous assay medium is typically low (often <0.5%) to avoid solvent-induced toxicity.[5][6] This drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate out of the solution.[7][8] The final aqueous environment of the culture media governs the compound's solubility, not the initial DMSO stock.[7]
Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v).[9] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay readout.[5][10][6] Exceeding these concentrations can lead to cytotoxicity or other off-target effects, confounding your results.[5][10][6]
Q4: Can I heat or sonicate the compound to improve its solubility?
A4: Gentle heating and sonication can be attempted to aid dissolution. However, it is critical to ensure the compound's thermal stability. Prolonged or excessive heating can lead to degradation. If you choose to heat the sample, do so in a controlled manner (e.g., a 37°C water bath) for a short period. Sonication can also help break down aggregates and improve dissolution. Always visually inspect the solution for any signs of precipitation after it returns to room temperature.
II. Troubleshooting Guide: Optimizing Solubility for Biological Assays
This section provides a systematic approach to overcoming the solubility challenges of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane in various biological assays.
Step 1: Initial Solubility Assessment & Stock Preparation
Before proceeding to complex formulations, it's essential to determine the compound's approximate aqueous solubility.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Serially dilute the DMSO stock in DMSO to create a range of concentrations.[11]
-
Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer (e.g., PBS, cell culture media) to achieve the desired final compound concentrations and a final DMSO concentration of ≤0.5%.
-
Incubate the solutions at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility.
Step 2: Co-Solvent and Excipient-Based Strategies
If the required assay concentration exceeds the compound's aqueous solubility with DMSO alone, consider the following strategies.
These assays are often more tolerant of certain solvents and additives.
| Strategy | Mechanism of Action | Recommended Starting Concentration | Considerations |
| Co-solvents | Reduces the polarity of the aqueous medium.[12] | Ethanol, Methanol, Propylene Glycol (up to 5% v/v) | Perform solvent tolerance controls for your enzyme/protein. Some enzymes may be inhibited or denatured by organic solvents.[13] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[12] | Tween® 20, Triton™ X-100 (0.01-0.1%) | Can interfere with assays involving protein-protein interactions or membrane components. Verify compatibility. |
Cell viability and signaling assays require more biocompatible approaches.
1. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble compounds, enhancing their aqueous solubility and bioavailability.[14][15][16]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[15]
-
Protocol: Cyclodextrin Formulation
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Dissolve 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Slowly add the compound solution to the vigorously stirring HP-β-CD solution.
-
Allow the mixture to equilibrate (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
Crucially, run a vehicle control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself. [5]
-
Workflow for Selecting a Solubilization Strategy:
Caption: Decision tree for selecting a solubilization strategy.
Step 3: Advanced Formulation Strategies
For more challenging cases, especially for in vivo studies, advanced formulations may be necessary.
1. Nanoparticle Formulations
Encapsulating the compound in nanoparticles can significantly enhance its solubility and bioavailability.[17][18] Common methods include:
-
Nanoprecipitation: The compound and a polymer are dissolved in an organic solvent and then added to an aqueous phase, causing the formation of drug-loaded nanoparticles.[18][19]
-
Solvent Evaporation: A mixture of the drug and polymer in an organic solvent is emulsified in an aqueous phase, followed by evaporation of the organic solvent to form nanoparticles.[18][19]
These techniques require specialized equipment and expertise in formulation science.
III. Experimental Protocol: Best Practices for Dilution
To minimize precipitation when diluting your DMSO stock into aqueous media, follow this protocol:
Protocol: Serial Dilution and Direct Addition
-
Prepare Serial Dilutions in 100% DMSO: If you need a range of concentrations for a dose-response experiment, perform the serial dilutions in 100% DMSO, not in an intermediate aqueous buffer.[11]
-
Warm the Assay Medium: Ensure your cell culture medium or assay buffer is at the appropriate temperature (e.g., 37°C for cell-based assays).[20]
-
Direct Addition: Add the small volume of your DMSO stock directly to the final volume of the pre-warmed assay medium while gently vortexing or swirling. This rapid dispersion helps to avoid localized high concentrations of the compound that can trigger precipitation.[4][11]
-
Visual Inspection: After addition, visually inspect the solution for any signs of cloudiness or precipitate.
Visual Representation of Dilution Methods:
Caption: Comparison of recommended and non-recommended dilution methods.
By following these guidelines and systematically troubleshooting, researchers can successfully overcome the solubility limitations of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane and generate reliable data in their biological assays.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Pharma Excipients. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products.
- Unknown Source. Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC.
- Research and Reviews. CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
- JOCPR. Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability.
- Unknown Source. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
- Stanford University. Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. The effect of solvents on drug metabolism in vitro.
- World Scientific Publishing. Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach.
- ACS Publications. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology.
- PubMed Central. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC - NIH.
- PubChem. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- Biosynth. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
- PubMed Central. Solubilization techniques used for poorly water-soluble drugs - PMC.
- ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
- ECHEMI. DMSO concentration in cell culture? Precipitating while PBS is added?.
Sources
- 1. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. rroij.com [rroij.com]
- 17. jocpr.com [jocpr.com]
- 18. worldscientific.com [worldscientific.com]
- 19. worldscientific.com [worldscientific.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Resolution of Substituted Spiro[5.5]undecane Diastereomers
Introduction
The spiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for designing potent and selective therapeutics.[1][2] However, this structural complexity often leads to the formation of multiple diastereomers during synthesis. The effective separation and isolation of these diastereomers is a critical, yet often challenging, step in the drug development process.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the task of resolving diastereomers of substituted spiro[5.5]undecane. We will address common experimental hurdles in a question-and-answer format, explain the causality behind methodological choices, and provide validated protocols to streamline your workflow.
Troubleshooting Guide
This section addresses specific, common problems encountered during the resolution of spiro[5.5]undecane diastereomers.
Question 1: My diastereomers are co-eluting or showing very poor resolution (Rs < 1.0) on our standard achiral HPLC columns. What is my next step?
Answer:
This is a very common scenario. Diastereomers, while being distinct chemical compounds, can have very similar physicochemical properties, leading to minimal separation on standard achiral stationary phases like C18. Your immediate next step should be to move to a chiral stationary phase (CSP).
Causality: Chiral recognition is the key.[3][4] CSPs are designed to interact stereoselectively with chiral molecules.[5] Even though you are separating diastereomers (not enantiomers), the chiral environment of the CSP can amplify the subtle differences in the 3D structure of your diastereomers, leading to differential retention and, therefore, separation.[3] The rigid spiro[5.5]undecane backbone often fits well into the chiral pockets or grooves of polysaccharide-based CSPs.
Recommended Action:
-
Initial Screening: Begin screening with polysaccharide-based CSPs, as they are widely successful for a broad range of chiral and diastereomeric separations.[4][6]
-
Column Selection: A good starting set for screening would include columns based on amylose and cellulose derivatives with different phenylcarbamate substitutions. (See Table 1 for examples).
-
Mode of Separation: Start with normal phase (NP) chromatography (e.g., Hexane/Ethanol or Hexane/Isopropanol mobile phases), as it often provides better selectivity for chiral separations.[7] If NP fails, you can explore reversed-phase (RP) or polar organic modes on immobilized CSPs.[8]
Question 2: I'm using a chiral HPLC column, but my resolution is still poor (Rs < 1.5), and the peaks are broad. How can I optimize the separation?
Answer:
Achieving baseline resolution often requires systematic optimization of several chromatographic parameters. Poor resolution and peak shape can stem from a suboptimal mobile phase, incorrect flow rate, or temperature effects.[9]
Causality & Optimization Strategy:
-
Mobile Phase Composition: The choice and concentration of the organic modifier (typically an alcohol like ethanol or isopropanol in NP) is the most powerful tool for optimizing selectivity.[8]
-
Action: Systematically vary the alcohol percentage (e.g., screen 90:10, 80:20, 70:30 Hexane/IPA). A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
-
Mobile Phase Additives: Acidic or basic additives can dramatically improve peak shape and sometimes selectivity, especially if your molecule has ionizable functional groups.[10]
-
Action: For acidic or neutral compounds, add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. For basic compounds, use a basic modifier like 0.1% diethylamine (DEA). Be aware of "memory effects," where additives can persist on the column.[11]
-
-
Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.
-
Action: Screen temperatures both below and above ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures often slow down the kinetics of interaction, which can lead to better resolution, albeit with higher backpressure and broader peaks.
-
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral ones.[9]
-
Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the residence time of the diastereomers on the column, allowing for more interactions and potentially better separation.
-
Question 3: My attempts at diastereomeric salt crystallization have failed to yield any crystalline material or enrichment. What are the common pitfalls?
Answer:
Diastereomeric salt crystallization is a powerful technique for large-scale separations but is highly empirical.[] Failure often stems from a poor match between the substrate and the resolving agent, an unsuitable solvent system, or improper crystallization kinetics.
Causality & Troubleshooting Strategy:
-
Resolving Agent Selection: The resolving agent must form a stable salt with your compound and the resulting diastereomeric salts must have significantly different solubilities in a given solvent.[]
-
Action: If your spiro[5.5]undecane has a basic handle (e.g., an amine), screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid). If it has an acidic handle (e.g., a carboxylic acid), screen chiral bases (e.g., brucine, cinchonidine, α-methylbenzylamine).[13]
-
-
Solvent Screening: The solvent is critical. It must dissolve the salts at a higher temperature but allow for selective precipitation of one diastereomer upon cooling.
-
Action: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof). Perform small-scale screening in parallel in vials.
-
-
Stoichiometry: The molar ratio of the resolving agent to your compound is crucial.
-
Action: While a 1:1 ratio is a common starting point, screen sub-stoichiometric (e.g., 0.5 equivalents) and excess amounts of the resolving agent. Sometimes a slight excess can help drive the crystallization of the less soluble salt.
-
-
Control of Supersaturation: Crashing the product out of solution by rapid cooling will almost always trap impurities and the other diastereomer.
-
Action: Employ slow, controlled cooling. If no crystals form, try scratch-seeding, adding anti-solvent slowly, or allowing for slow evaporation of the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to separate diastereomers of a new spiro[5.5]undecane compound?
The most efficient first step is to develop an analytical-scale chiral HPLC or SFC (Supercritical Fluid Chromatography) method. This serves two purposes: 1) It provides a reliable method to determine the diastereomeric ratio (d.r.) of your crude material, and 2) The results will guide your preparative-scale strategy. A successful analytical separation can often be scaled up directly to preparative chromatography.
Q2: When should I choose chromatography over crystallization for preparative-scale resolution?
This decision depends on scale, timeline, and the results of your initial screening.
-
Choose Chromatography if:
-
You need high-purity material quickly for initial biological testing (mg to low-gram scale).
-
Analytical screening shows a good separation (α > 1.2, Rs > 1.5).
-
Crystallization attempts have failed or require extensive optimization.
-
-
Choose Crystallization if:
-
You are working on a large, multi-gram or kilogram scale where chromatography becomes very costly.
-
You have identified a promising resolving agent/solvent combination in initial screens.
-
The desired diastereomer can be epimerized, allowing for a Crystallization-Induced Diastereomer Transformation (CIDT) to potentially achieve >50% yield.[14][15]
-
Q3: Can I use enzymatic resolution for spiro[5.5]undecane diastereomers?
Yes, enzymatic resolution is a viable, though less common, alternative. This is a kinetic resolution where an enzyme selectively reacts with one diastereomer, leaving the other untouched.[13][16]
-
Applicability: This method is most effective if your spirocycle contains a functional group amenable to enzymatic transformation, such as an ester, alcohol, or amide.[17] Lipases and proteases are commonly used enzymes.[]
-
Advantages: Reactions are often highly selective and occur under mild conditions.
-
Limitations: The maximum theoretical yield for the unreacted diastereomer is 50%. The reacted diastereomer is chemically modified and must be converted back to the target structure, adding steps to the synthesis.
Visualized Workflow & Data
Decision-Making Workflow for Resolution Strategy
The following diagram outlines a logical workflow for selecting and developing a resolution method for your spiro[5.5]undecane diastereomers.
Caption: Decision workflow for selecting a diastereomer resolution strategy.
Table 1: Recommended Starting Chiral Stationary Phases (CSPs) for Screening
| CSP Name (Selector) | Common Trade Names | Typical Mobile Phase (NP) | Strengths for Spirocycles |
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD / IA, LUX® Amylose-1 | Hexane/IPA or Hexane/EtOH | Broad applicability, effective for bulky, rigid structures.[6] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD / IB, LUX® Cellulose-1 | Hexane/IPA or Hexane/EtOH | Complementary selectivity to amylose phases.[6] |
| Cellulose tris(3,5-dichlorophenylcarbamate) | CHIRALPAK® IC | Hexane/IPA or Hexane/EtOH | Strong π-π interactions can be beneficial for aromatic-containing spirocycles. |
| Cellulose tris(4-methylbenzoate) | CHIRALPAK® IJ | Hexane/IPA or Hexane/EtOH | Offers different steric and electronic interactions. |
Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases (CSPs)
-
Preparation: Prepare a ~1 mg/mL stock solution of your diastereomeric mixture in a suitable solvent (e.g., isopropanol or the mobile phase). Ensure the sample is fully dissolved and filtered.
-
Column Installation: Install the first screening column (e.g., CHIRALPAK® IA).
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 80:20 Hexane/Isopropanol) at a flow rate of 0.5 mL/min until a stable baseline is achieved (~20 column volumes).
-
Initial Injection: Inject 5 µL of the sample solution.
-
Analysis: Monitor the chromatogram. If the retention time is too long (>30 min), increase the percentage of alcohol. If it is too short (<5 min), decrease the percentage of alcohol.
-
Screening Run: Once a reasonable retention time is established, run the analysis. Evaluate the resolution (Rs) and selectivity (α).
-
Modifier Screen: If separation is observed but is suboptimal, repeat the injection with a mobile phase containing 0.1% TFA (for acids/neutrals) or 0.1% DEA (for bases).
-
Column Change: Repeat steps 2-7 for each of the screening columns listed in Table 1.
-
Selection: Choose the column/mobile phase combination that provides the best resolution for further optimization and scale-up.
Protocol 2: Screening for Diastereomeric Salt Resolution
-
Setup: Arrange a grid of small, clean glass vials (e.g., 24 vials in a rack).
-
Compound Addition: To each vial, add a precisely weighed amount of your spiro[5.5]undecane substrate (e.g., 20 mg).
-
Resolving Agent Addition: Prepare stock solutions of 3-4 different chiral resolving agents. Add a stoichiometric amount (e.g., 1.0 equivalent) of a different resolving agent to each row of vials.
-
Solvent Addition: To each column of vials, add a different solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, IPA) dropwise until the solids just dissolve upon gentle heating (e.g., 40-50°C). Note the approximate volume.
-
Crystallization: Loosely cap the vials and allow them to cool slowly to room temperature overnight. If no crystals form, transfer to a 4°C refrigerator for another 24 hours.
-
Isolation & Analysis: If solids have formed, isolate them by filtration (e.g., using a Hirsch funnel). Wash with a minimal amount of cold solvent.
-
Evaluation: Dry the isolated solid and a sample of the mother liquor. Cleave the salt by partitioning between an aqueous acid/base solution and an organic solvent to recover the free spirocycle. Analyze the diastereomeric ratio of both the solid and mother liquor samples by the previously developed analytical HPLC method to determine if enrichment has occurred.
References
- Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem Technical Support.
- Kannappan, V. (2025, September 15). Resolution of Enantiomers. Chiralpedia.
- Smith, D. et al. (2016, January 13). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment.
- Daicel. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Unknown Author. (2020, May 20). Trouble with chiral separations.
- Unknown Author. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
-
RSC Publishing. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Royal Society of Chemistry. [Link]
- Google Patents. (1994, August 30). Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester.
- Nazareth, C. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- REFLECT. (n.d.).
- BOC Sciences. (n.d.).
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). Enzymatic Kinetic Resolution and Preparative Separation of Secondary Alcohols. Royal Society of Chemistry.
- Wikipedia. (n.d.).
- Reddit. (2023, April 6).
- National Institutes of Health. (2025, August 19). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
- LCGC International. (2023, January 19).
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Chemistry For Everyone. (2025, February 5).
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 6). Crystallization-Induced Diastereomer Transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds.
- ResearchGate. (2025, August 6). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
- Organic & Biomolecular Chemistry. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Royal Society of Chemistry.
- RSC Advances. (n.d.).
- ACS Publications. (2024, August 29).
- ResearchGate. (2025, August 6). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals.
- MDPI. (n.d.). Enantiomers and Their Resolution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. youtube.com [youtube.com]
- 6. bujnochem.com [bujnochem.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. This spirocyclic 1,3-oxazine is a key heterocyclic motif and is structurally related to impurities found in active pharmaceutical ingredients, making its controlled synthesis crucial for preclinical toxicology and reference standard generation.[1][2] Scaling up the synthesis of such sp³-rich, three-dimensional molecules from milligram to multi-gram or kilogram quantities presents unique challenges that are often not encountered at the lab scale.[3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of scaling up this specific synthesis for preclinical studies.
Part 1: Synthesis Overview & Core Principles
The synthesis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is most effectively achieved via a multicomponent reaction (MCR), a highly efficient strategy for building molecular complexity in a single step.[6] This approach involves the condensation of an aminoalcohol, an aldehyde, and a ketone. The selection of an appropriate catalyst is critical for driving the reaction towards high yield and purity.[7]
Proposed Synthetic Pathway: The reaction proceeds through the condensation of 1-(methylamino)cyclohexanemethanol, formed in situ or pre-synthesized, with 4-methoxybenzaldehyde. This pathway is advantageous for its atom economy and convergence.
Caption: Proposed multicomponent reaction pathway for the synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect to consider when moving from a 1g to a 100g scale? A: The most critical aspect is heat management . The condensation reaction is often exothermic. On a small scale, this heat dissipates quickly into the environment. On a 100g scale, the surface-area-to-volume ratio decreases dramatically, leading to potential heat accumulation. This can cause uncontrolled temperature spikes, leading to side product formation, solvent boiling, or even runaway reactions. A robust reactor setup with overhead stirring, a temperature probe, and a controlled cooling bath is essential.
Q2: Why is a catalyst necessary, and how do I choose the right one? A: A catalyst is crucial for activating the carbonyl groups of the aldehyde and ketone, facilitating the formation of iminium and oxocarbenium intermediates required for cyclization.
-
For Lab Scale: Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids are effective.
-
For Scale-Up: Heterogeneous or water-tolerant catalysts are often preferred for easier removal post-reaction. Alum (KAl(SO₄)₂·12H₂O) has been shown to be an effective, non-toxic, and reusable catalyst for 1,3-oxazine synthesis, particularly in aqueous or greener solvents.[7][8] This avoids a difficult separation of the catalyst from the product amine.
Q3: Can I use a different ketone or aldehyde? A: Yes, the synthesis is modular. However, changing the substrates will affect the reaction kinetics and the properties of the final product.
-
Aldehydes: Electron-donating groups (like the methoxy group in 4-methoxybenzaldehyde) generally accelerate the reaction. Electron-withdrawing groups can slow it down.[8]
-
Ketones: Sterically hindered ketones may react slower or require more forcing conditions. The choice of ketone defines the spirocyclic core.
Q4: My product is an oil. How can I induce crystallization for easier purification at scale? A: Many spirocyclic amines are initially isolated as oils. To induce crystallization:
-
High Purity: Ensure the oil is of high purity (>95% by HPLC/NMR) as impurities can inhibit crystallization.
-
Solvent Screening: Experiment with various solvent/anti-solvent systems. Good candidates for amines include heptane/ethyl acetate, diethyl ether, or isopropanol.
-
Salt Formation: Convert the free base to a salt (e.g., hydrochloride or tartrate). Amine salts are often highly crystalline and easier to handle. The hydrochloride salt of the target molecule is a known crystalline solid.[9][10]
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower at a larger scale. What are the likely causes? A: This is a common scale-up problem. Here’s a checklist to diagnose the issue:
-
Inefficient Water Removal: This condensation reaction produces water. At a small scale, this might not be an issue, but at a larger scale, the accumulated water can hydrolyze intermediates and shift the equilibrium back to the starting materials.
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or cyclohexane) to azeotropically remove water as the reaction progresses. Ensure the collection arm is sized appropriately for the scale.
-
-
Catalyst Activity: The catalyst may be insufficient for the larger volume or may have been deactivated.
-
Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). If using a homogeneous acid catalyst like p-TSA, ensure it is fully dissolved. For heterogeneous catalysts, ensure efficient stirring to maintain good contact with the reaction medium.[7]
-
-
Reaction Time and Temperature: The optimal time and temperature may differ at scale due to different heat and mass transfer properties.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC, or crude NMR). Do not rely solely on the time from the lab-scale experiment. If the reaction is slow, consider a modest increase in temperature while monitoring for side product formation.
-
Issue 2: Significant Side Product Formation
Q: My scaled-up reaction is messy, with multiple side products observed by TLC/HPLC. Why is this happening? A: The formation of multiple side products usually points to issues with temperature control or reagent stoichiometry.
-
Poor Temperature Control: As mentioned, localized overheating can lead to decomposition or alternative reaction pathways.
-
Solution: Ensure vigorous overhead stirring to maintain a homogenous temperature throughout the reactor. Add reagents, especially the aldehyde, slowly and portion-wise or via a syringe pump to control the initial exotherm.
-
-
Incorrect Stoichiometry: An excess of one component can lead to self-condensation or other side reactions.
-
Solution: Carefully control the stoichiometry. It is often beneficial to add the aldehyde slowly to a pre-stirred mixture of the ketone, aminoalcohol, and catalyst. This maintains a low concentration of the most reactive component, minimizing side reactions.
-
Issue 3: Difficulty with Work-up and Purification
Q: I'm struggling with emulsions during the aqueous work-up, and my column chromatography is impractical at this scale. What are my options? A: Work-up and purification are major bottlenecks in process chemistry.
-
Emulsion Management: Emulsions are common when washing basic amine products.
-
Solution: During the basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution), add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Stir slowly during the wash instead of shaking vigorously. If an emulsion persists, filtration through a pad of Celite® can help break it.[11]
-
-
Scalable Purification: Column chromatography is not ideal for large quantities due to high solvent consumption and time.
-
Solution A (Acid-Base Extraction): Perform a liquid-liquid extraction. Extract the crude organic layer with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the pure free base product back into an organic solvent like dichloromethane or ethyl acetate.
-
Solution B (Crystallization/Precipitation): This is the most scalable method. After an initial work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. The salt can then be filtered, washed with a cold solvent, and dried.[12] If desired, the free base can be regenerated from the pure salt.
-
Part 4: Experimental Protocols & Data Management
Protocol 1: Lab-Scale Synthesis (1 g)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a Dean-Stark trap, add toluene (40 mL).
-
Reagents: Add cyclohexanone (1.1 equiv.), 2-(methylamino)ethanol (1.0 equiv.), and p-toluenesulfonic acid monohydrate (0.05 equiv.).
-
Reaction: Heat the mixture to reflux and stir for 2 hours to form the intermediate aminoalcohol, collecting any water in the Dean-Stark trap.
-
Addition: Cool the mixture slightly and add 4-methoxybenzaldehyde (1.0 equiv.) dropwise.
-
Completion: Return the mixture to reflux and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the aldehyde is consumed (typically 4-6 hours).
-
Work-up: Cool to room temperature, wash with saturated NaHCO₃ solution (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an oil.
-
Purification: Purify by flash column chromatography.
Protocol 2: Pilot-Scale Synthesis (100 g)
-
Setup: In a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and Dean-Stark trap, add toluene (1.2 L).
-
Reagents: Charge the reactor with cyclohexanone (1.1 equiv.) and 2-(methylamino)ethanol (1.0 equiv.). Add a slurry of Alum (KAl(SO₄)₂·12H₂O) (0.10 equiv.) in toluene.
-
Reaction: Heat the mixture to reflux using a circulating oil bath, with vigorous stirring (e.g., 250 RPM). Reflux for 3-4 hours, continuously removing water via the Dean-Stark trap.
-
Addition: Once water evolution ceases, cool the reactor to 80 °C. Add a solution of 4-methoxybenzaldehyde (1.0 equiv.) in toluene (200 mL) via an addition funnel over 1 hour to control the exotherm.
-
Completion: After the addition is complete, return the mixture to reflux. Monitor the reaction by HPLC every 2 hours.
-
Work-up: Once the reaction is complete (>98% conversion), cool the reactor to 20 °C. Filter the mixture to remove the solid Alum catalyst, washing the filter cake with toluene.
-
Purification (via Salt Formation):
-
Transfer the filtrate to a separate vessel. While stirring, slowly add a 2M solution of HCl in diethyl ether until the pH of a wet sample on pH paper is ~2.
-
A precipitate will form. Continue stirring for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation.
-
Filter the solid product, wash the cake with cold heptane (2 x 200 mL), and dry in a vacuum oven at 40 °C to a constant weight. This yields the hydrochloride salt of the target compound.
-
Data Comparison for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| Solvent Volume | 40 mL | 1.4 L | Maintain a concentration of ~10-15% w/v. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical | Essential for heat transfer and mixing. |
| Heating | Heating Mantle | Jacketed Reactor/Oil Bath | Provides uniform and controlled heating/cooling. |
| Water Removal | Dean-Stark | Sized-up Dean-Stark | Critical for driving the equilibrium. |
| Reagent Addition | All at once / Dropwise | Slow addition via pump/funnel | Crucial for controlling exotherm and minimizing side products. |
| Reaction Time | 4-6 hours | 6-10 hours (monitor) | Reaction may be slower or faster; rely on in-process controls. |
| Purification | Chromatography | Crystallization/Precipitation | Chromatography is not economically viable at this scale. |
| Typical Yield | 60-75% | 65-80% (as salt) | Yield often improves at scale with optimized work-up. |
References
- Benchchem. (2025).
- Benchchem. (2025). Troubleshooting common issues in 1,3-oxazine synthesis.
-
Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. [Link]
-
Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed, 31459845. [Link]
-
Varela, J., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
-
Morressier. (2019). Multigram scale synthesis of spirocyclic pyrrolidines. [Link]
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. [Link]
- Benchchem. (2025).
-
Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10237-10247. [Link]
-
Al-Rifai, N., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta, 577, 122485. [Link]
-
Sadaphal, S. A., et al. (2010). Water mediated synthesis of various[3][13]oxazine compounds using alum as a catalyst. Green Chemistry Letters and Reviews, 3(3), 225-229. [Link]
-
Grygorenko, O. O., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]
-
Caturla, F., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10864-10883. [Link]
-
Melnykov, K. P., et al. (2021). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 23(15), 5899-5903. [Link]
-
Kriener, D. L., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(49), 25806-25813. [Link]
-
Mondal, S., & Guria, M. (2025). Recent trends in the synthesis of 1,3-oxazines (microreview). ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 196-202. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multigram scale synthesis of spirocyclic pyrrolidines [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride | 93413-56-0 [m.chemicalbook.com]
- 10. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]
- 11. How To [chem.rochester.edu]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of Spiro-Heterocyclic Drug Candidates
Introduction
Spiro-heterocyclic scaffolds have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to significant improvements in potency, selectivity, and overall physicochemical properties.[1][2] A key aspect of optimizing these drug candidates is ensuring adequate metabolic stability. Poor metabolic stability can result in rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately leading to the failure of promising compounds in later stages of development.[3]
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of spiro-heterocyclic drug candidates. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the assessment and enhancement of metabolic stability. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and accelerate your research.
I. Understanding Metabolic Stability in Spiro-Heterocycles: Key Concepts
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. For spiro-heterocycles, the unique structural features can influence their interaction with these enzymes in several ways:
-
Steric Hindrance: The spirocyclic core can shield potential metabolic "soft spots" from enzymatic attack.
-
Conformational Rigidity: The fixed three-dimensional orientation of substituents can either favor or hinder binding to the active site of metabolizing enzymes like Cytochrome P450s (CYPs).[4]
-
Electronic Effects: The presence of heteroatoms and various functional groups within the spirocyclic system can influence the electron density of the molecule, affecting its susceptibility to oxidative metabolism.
The primary site of drug metabolism is the liver, which contains a host of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.[5] Therefore, in vitro assays using liver-derived fractions are the cornerstone of early metabolic stability assessment.
II. Experimental Protocols: A Step-by-Step Guide
The following is a detailed protocol for a foundational in vitro metabolic stability assay using human liver microsomes (HLMs).
Human Liver Microsomal (HLM) Stability Assay
This assay determines the in vitro intrinsic clearance (CLint) of a compound, providing a quantitative measure of its metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Spiro-heterocyclic Compound (in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Procedure:
-
Preparation of Reagents:
-
Thaw the pooled human liver microsomes on ice.[6]
-
Prepare a stock solution of your spiro-heterocyclic test compound in DMSO (typically 10 mM).
-
Prepare the 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
On a 96-well plate, add the required amount of phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.25%).[5]
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.[5][7]
-
Include wells for a "minus cofactor" control (replace NADPH solution with buffer) and a "time zero" control.
-
Also, include wells for your positive control compounds.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls.[8]
-
Incubate the plate at 37°C with continuous shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to the respective wells.[5][7] The "time zero" sample is quenched immediately after adding the NADPH.
-
The acetonitrile serves to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated protein.[8]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
III. Troubleshooting Guide
This section addresses common issues encountered during metabolic stability assays for spiro-heterocyclic drug candidates in a question-and-answer format.
| Question/Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| 1. High variability between replicate wells. | - Inaccurate pipetting.- Poor mixing of reagents.- Inconsistent quenching times.- Compound instability in the assay matrix (non-enzymatic degradation). | - Pipetting: Ensure proper calibration and use of pipettes. For viscous solutions like microsomal suspensions, reverse pipetting is recommended.- Mixing: Gently vortex or shake the plate after each reagent addition to ensure homogeneity.- Quenching: Use a multichannel pipette for simultaneous and rapid quenching of replicate wells at each time point.- Stability Check: Run a control incubation without the NADPH cofactor. Significant compound loss in this control points to chemical instability rather than metabolism.[5] |
| 2. The high-clearance positive control shows low clearance. | - Inactive NADPH regenerating system.- Degraded liver microsomes.- Incorrect buffer pH. | - Cofactor Activity: Prepare the NADPH regenerating system fresh for each experiment. Ensure all components are stored correctly.- Microsome Viability: Avoid repeated freeze-thaw cycles of the microsomes. Thaw them quickly at 37°C and keep them on ice until use.[6] Purchase microsomes from a reputable supplier with quality control data.- pH Verification: Confirm the pH of your phosphate buffer is 7.4, as enzyme activity is pH-dependent. |
| 3. The low-clearance positive control shows high clearance. | - Contamination of reagents.- Incorrect compound concentration.- Assay conditions are too harsh (e.g., high protein concentration). | - Reagent Purity: Use high-purity reagents and fresh buffer for each experiment.- Concentration Check: Verify the stock solution concentration of your positive control.- Assay Conditions: Ensure the microsomal protein concentration is appropriate (typically 0.5 mg/mL). Very high concentrations can sometimes lead to non-specific binding and apparent loss of compound. |
| 4. Poor recovery of the test compound at time zero. | - Non-specific binding to the plate or microsomal protein.- Poor solubility of the compound.- Instability in the presence of acetonitrile. | - Non-Specific Binding: Use low-binding plates. You can also include a small percentage of organic solvent (e.g., methanol) in the final sample before LC-MS/MS analysis to disrupt binding.- Solubility: Check the solubility of your spiro-heterocycle in the assay buffer. If it's low, you may need to adjust the starting concentration or the percentage of DMSO. The final DMSO concentration should ideally be below 1%.- Quenching Solvent: Test the stability of your compound in the quenching solvent. If it degrades, consider alternative quenching methods, such as using a different organic solvent or protein precipitation with perchloric acid. |
| 5. Non-linear disappearance of the test compound. | - Enzyme saturation (if the compound concentration is too high).- Time-dependent inhibition of metabolizing enzymes by the compound or its metabolites. | - Concentration Dependence: Rerun the assay at a lower compound concentration (e.g., 0.1 µM) to ensure you are in the linear range of enzyme kinetics.- Time-Dependent Inhibition: This is a more complex issue. If suspected, specialized assays are needed to investigate time-dependent inhibition. |
IV. Frequently Asked Questions (FAQs)
Q1: Why are spiro-heterocycles sometimes more metabolically stable than their non-spirocyclic counterparts?
A1: The increased metabolic stability of spiro-heterocycles can often be attributed to their rigid three-dimensional structure.[2][4][9] This rigidity can shield metabolically labile sites from enzymatic attack. For example, replacing a flexible alkyl chain with a spirocyclic moiety can prevent oxidation at that position. Additionally, the fixed conformation may not be optimal for binding to the active site of metabolizing enzymes like CYPs.
Q2: What are the most common metabolic "hot spots" on a spiro-heterocyclic molecule?
A2: While the spirocyclic core itself is generally quite stable, metabolism often occurs on the peripheral regions of the molecule. Common metabolic pathways include:
-
Oxidation of the heterocyclic ring: Particularly at carbons adjacent to heteroatoms (e.g., nitrogen or sulfur).
-
N-dealkylation: If the nitrogen of the heterocycle is substituted with an alkyl group.
-
Oxidation of alkyl or aryl substituents attached to the spirocyclic scaffold.
-
Hydroxylation of activated C-H bonds on the carbocyclic part of the spiro system.
In silico tools can be used to predict potential sites of metabolism, which can then be confirmed experimentally.[10][11]
Q3: My spiro-heterocycle has poor metabolic stability. What are some common strategies to improve it?
A3: Several medicinal chemistry strategies can be employed:
-
Blocking Metabolic Hot Spots: Introduce a metabolically stable group, such as a fluorine atom or a methyl group, at the site of metabolism.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hot spot can slow down the rate of metabolism due to the kinetic isotope effect.
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Introducing polar functional groups can reduce lipophilicity and decrease binding to metabolizing enzymes.
-
Modify Heterocyclic Ring: Swapping the existing heterocycle for a more metabolically stable one (e.g., replacing a thiazole with a pyridine) can be effective.
-
Conformational Constraint: Further rigidifying the molecule with additional cyclic structures can sometimes orient the molecule in a way that is less favorable for metabolism.
Q4: When should I use hepatocytes instead of microsomes for my metabolic stability assay?
A4: The choice between hepatocytes and microsomes depends on the specific question you are asking:
-
Microsomes are enriched in Phase I (CYP) and some Phase II (UGT) enzymes. They are cost-effective and suitable for high-throughput screening of metabolic stability primarily mediated by these enzymes.[5]
-
Hepatocytes are intact liver cells and contain the full complement of Phase I and Phase II metabolizing enzymes, as well as transporters.[12] They are considered a more physiologically relevant system and are preferred for compounds that may be metabolized by cytosolic enzymes (not present in microsomes) or when investigating the interplay between metabolism and transport.
Q5: How does plasma protein binding affect the interpretation of my in vitro metabolic stability data?
A5: In vitro metabolic stability assays are typically performed in the absence of plasma proteins. However, in vivo, a significant fraction of a drug may be bound to plasma proteins, and only the unbound fraction is available for metabolism. High plasma protein binding can lead to a lower in vivo clearance than what might be predicted from the in vitro data alone.[13][14][15][16] Therefore, it is crucial to determine the fraction of your compound that is unbound in plasma (fu,p) and incorporate this value into in vitro-in vivo extrapolation (IVIVE) models to obtain a more accurate prediction of in vivo clearance.
V. Data Presentation: Case Study
The following table presents a hypothetical case study illustrating the impact of structural modifications on the metabolic stability of a spiro-piperidine drug candidate.
| Compound | Modification | HLM t½ (min) | CLint (µL/min/mg) | Rationale for Improvement |
| Lead-1 | Parent Molecule | 15 | 92.4 | - |
| Analogue-1A | Fluorination of the piperidine ring | 45 | 30.8 | The electron-withdrawing fluorine atom deactivates the adjacent C-H bonds, making them less susceptible to oxidative metabolism. |
| Analogue-1B | Replacement of N-methyl with N-cyclopropyl | 60 | 23.1 | The cyclopropyl group is more resistant to N-dealkylation compared to the methyl group. |
| Analogue-1C | Introduction of a polar hydroxyl group on a substituent | 35 | 39.6 | The hydroxyl group reduces lipophilicity, potentially decreasing the affinity for the active site of metabolizing enzymes. |
VI. Concluding Remarks
Enhancing the metabolic stability of spiro-heterocyclic drug candidates is a critical step in the drug discovery process. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro assays and strategic medicinal chemistry approaches, can significantly increase the likelihood of success. This technical support guide provides a foundation for troubleshooting common experimental hurdles and making informed decisions to optimize the metabolic profile of your compounds. For further assistance, please consult the references provided below or contact our technical support team.
VII. References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Hallifax, D., & Houston, J. B. (2020). Impact of Plasma Protein Binding in Drug Clearance Prediction: A Data Base Analysis of Published Studies and Implications for In Vitro-In Vivo Extrapolation. Drug Metabolism and Disposition, 49(2), 114-125. Available at: [Link]
-
Carreira, E. M., & Kallepalli, V. A. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 1-4. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Di, L., & Kerns, E. H. (2015). Interlaboratory Variability in Human Hepatocyte Intrinsic Clearance Values and Trends with Physicochemical Properties. AAPS J, 17(6), 1435-1443. Available at: [Link]
-
Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis. PMC. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. Available at: [Link]
-
In vitro–In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
-
in silico admet predictions: enhancing drug development through qsar modeling. LinkedIn. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2269. Available at: [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Available at: [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link]
-
Impact of Plasma Protein Binding in Drug Clearance Prediction: A Data Base Analysis of Published Studies and Implications for In Vitro-In Vivo Extrapolation. ResearchGate. Available at: [Link]
-
Impact of plasma protein binding in drug clearance prediction: a database analysis of published studies and implications for in vitro in vivo extrapolation. The University of Manchester. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]
-
Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal research reviews, 21(5), 412–449. Available at: [Link]
-
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. Available at: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. Available at: [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Available at: [Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. NIH. Available at: [Link]
-
An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. bioRxiv. Available at: [Link]
-
Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum. ResearchGate. Available at: [Link]
-
In vitro–in Vivo Correlations: Tricks and Traps. PMC. Available at: [Link]
-
Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. American Chemical Society. Available at: [Link]
-
Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. Available at: [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. Available at: [Link]
-
Does Addition of Protein to Hepatocyte or Microsomal In Vitro Incubations Provide a Useful Improvement in In Vitro-In Vivo Extrapolation Predictability? NIH. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and In Vivo Relevance. ResearchGate. Available at: [Link]
-
(PDF) Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. ResearchGate. Available at: [Link]
-
A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. PubMed. Available at: [Link]
-
Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available at: [Link]
-
The Impact of In Vitro Binding on In Vitro - In Vivo Extrapolations, Projections of Metabolic Clearance and Clinical Drug-Drug Interactions. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dls.com [dls.com]
- 13. Impact of Plasma Protein Binding in Drug Clearance Prediction: A Data Base Analysis of Published Studies and Implications for In Vitro-In Vivo Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Does Addition of Protein to Hepatocyte or Microsomal In Vitro Incubations Provide a Useful Improvement in In Vitro-In Vivo Extrapolation Predictability? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
For researchers, scientists, and drug development professionals, the validation of an analytical method is the bedrock upon which the quality, safety, and efficacy of a pharmaceutical product are built. It is the process of providing documented evidence that a procedure is fit for its intended purpose.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, a novel spiro compound with therapeutic potential.
We will move beyond a simple recitation of steps, instead focusing on the causality behind experimental choices and the principles of designing self-validating systems. This guide is structured to provide a comprehensive framework, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]
The Imperative of Validation: A Regulatory and Scientific Overview
Before an analytical method can be used for routine analysis, such as quality control or stability testing, it must undergo a rigorous validation process. This ensures that the results generated are reliable, reproducible, and accurate.[7] The core parameters of method validation are universally recognized and are designed to assess the method's performance under defined conditions.[8][9] These parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.
The validation process is not a one-time event but part of a continuous lifecycle, from method development through to routine use and potential future modifications.[10][11]
The Validation Workflow
The journey from a developed method to a validated, routine procedure follows a logical sequence. Each stage builds upon the last, ensuring a comprehensive evaluation of the method's capabilities.
Caption: The Analytical Method Validation Workflow.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose (e.g., assay, impurity profiling, or identification). We will compare three common techniques for the analysis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and precision for quantitative analysis.[7][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC.[13][14][15]
-
UV-Visible Spectrophotometry: A simpler, more accessible technique, primarily used for quantitative analysis where specificity is less of a concern or has been established by other means.[16][17]
Performance Comparison Summary
The following table provides a comparative overview of these techniques based on typical validation performance characteristics for the analysis of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
| Validation Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Specificity | Excellent (Separates parent from degradants/impurities) | Excellent (Separates based on volatility and mass) | Poor to Moderate (Prone to interference) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Range (% of Target) | 80-120% (Assay)[18][19] | LOQ - 150% (Impurities) | 80-120% (Assay) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | 97.0 - 103.0% |
| Precision (RSD) | < 1.0% (Repeatability) < 2.0% (Intermediate) | < 5.0% (Repeatability) | < 2.0% (Repeatability) |
| Limit of Quantitation (LOQ) | Low (ng/mL level) | Very Low (pg/mL level) | High (µg/mL level) |
| Robustness | High | Moderate | High |
| Primary Application | Assay, Impurity Profiling, Stability Studies | Volatile Impurity Profiling, Residual Solvents | Simple Assay, Dissolution Testing |
In-Depth Protocol: Validation of an HPLC-UV Method
Here, we provide a detailed, step-by-step methodology for the validation of a stability-indicating HPLC-UV method for the assay of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[20][21]
Specificity: The Cornerstone of Validation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][22][23] For a stability-indicating assay, this is most rigorously demonstrated through forced degradation studies.[24][25]
Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products are generated and can be resolved by the chromatographic system.[21]
-
Acid Hydrolysis: Reflux API solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux API solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat API solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 105°C for 72 hours.
-
Photolytic Degradation: Expose API solution to UV light (254 nm) and visible light (ICH option 1) for a specified duration.
Acceptance Criteria: The HPLC method must demonstrate baseline resolution between the main peak (the spiro compound) and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm that the main peak is spectrally pure in all stress conditions.
Caption: Forced Degradation Workflow for Specificity.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specified range.[8][9]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a minimum of five concentration levels by serial dilution, ranging from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[18]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 80.0 | 801500 |
| 90.0 | 902100 |
| 100.0 | 1001800 |
| 110.0 | 1102500 |
| 120.0 | 1203100 |
| Correlation Coefficient (R²) | 0.9999 |
Accuracy
Accuracy is the closeness of the test results to the true value.[1][22] It is typically assessed through recovery studies.
Protocol:
-
Spike a placebo (matrix without the API) with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the API.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[19]
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[22] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[1][7]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[1]
Protocol:
-
Repeatability: Analyze six replicate samples prepared at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.
Acceptance Criteria: RSD should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[26][27][28]
Protocol (Based on the Calibration Curve): LOD and LOQ can be calculated from the linearity data using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = the standard deviation of the y-intercept of the regression line.
-
S = the slope of the calibration curve.
Acceptance Criteria: The LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23][29]
Protocol:
-
Vary key HPLC parameters one at a time, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a system suitability solution and a sample under each condition.
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. The assay results of the sample should not significantly change.
Conclusion
The validation of analytical methods is a scientifically rigorous and legally mandated process in pharmaceutical development. For a novel compound like 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, a well-validated HPLC-UV method serves as a robust and reliable tool for assay and stability testing, demonstrating high specificity, accuracy, and precision. While GC-MS is a powerful alternative for specific applications like volatile impurity analysis, and UV-Vis spectrophotometry offers a simpler option for basic quantification, the HPLC-UV method provides the most comprehensive performance for routine quality control. The choice of method must always be justified and proven fit for its intended purpose through a thorough validation study as outlined in this guide.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Thermo Fisher Scientific.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Labcompliance.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- HPLC method validation for pharmaceuticals: a review. (n.d.). ResearchGate.
- Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma.
- Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
- 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group.
- USP <1225> Method Validation. (n.d.). BA Sciences.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). U.S. Pharmacopeia.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
- Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- GC/MS Identification of Impurities. (2024, August 12). Medistri SA.
- The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolvemass Laboratories.
- Methods for the determination of limit of detection and limit of quantitation of the analytical methods. (2015, June 26). ResearchGate.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). IVT Network.
- ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Key terms related to validation of an analytical method. (2024, September 15). YouTube.
- Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). National Institutes of Health.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). ResearchGate.
- The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. (n.d.). Journal of Applied Life Sciences and Environment.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare.
- What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018, May 22). Lösungsfabrik.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- <1225> Validation of Compendial Procedures. (n.d.). USP-NF.
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research.
- Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). (n.d.). Frontiers in Marine Science.
- UV-Visible Spectroscopy for Organic Compound Analysis. (n.d.). Scribd.
- How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, June 13). Indonesian Journal of Educational Research and Technology.
- Navigating Inter-Laboratory Validation of Spiroxamine Analytical Methods: A Comparative Guide. (n.d.). Benchchem.
- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. pharmtech.com [pharmtech.com]
- 4. fda.gov [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 9. wjarr.com [wjarr.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. investigationsquality.com [investigationsquality.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. longdom.org [longdom.org]
- 17. eu-opensci.org [eu-opensci.org]
- 18. scribd.com [scribd.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrpp.com [ijrpp.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. youtube.com [youtube.com]
- 24. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 25. biotech-asia.org [biotech-asia.org]
- 26. researchgate.net [researchgate.net]
- 27. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 29. propharmagroup.com [propharmagroup.com]
A Comparative Analysis of the Biological Activity of Oxaspiro and Azaspiro Undecane Derivatives: A Guide for Researchers
The strategic incorporation of spirocyclic scaffolds into molecular design has become a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer unique advantages in the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the diverse array of spirocycles, oxaspiro and azaspiro undecane derivatives have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of these two classes of compounds, offering insights into their synthesis, biological evaluation, and potential mechanisms of action to empower researchers in drug discovery and development.
Core Scaffolds: A Structural Overview
The fundamental difference between oxaspiro and azaspiro undecane derivatives lies in the heteroatom at a key position within the spirocyclic framework. In oxaspiro undecanes, an oxygen atom is incorporated into one of the rings, while in azaspiro undecanes, a nitrogen atom occupies a corresponding position. This seemingly subtle substitution can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules.
General Structures:
-
Oxaspiro[5.5]undecane: A bicyclic compound where two cyclohexane rings are joined by a single common carbon atom, with one of the rings containing an oxygen atom.
-
Azaspiro[5.5]undecane: A bicyclic compound with two cyclohexane rings sharing a common carbon atom, where one ring incorporates a nitrogen atom.
The versatility of these scaffolds allows for a wide range of synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological effects.
Comparative Biological Activities: A Data-Driven Overview
While direct head-to-head comparative studies are limited, a growing body of literature allows for a cross-comparison of the biological activities of oxaspiro and azaspiro undecane derivatives. This section summarizes the key findings across several therapeutic areas.
Anticancer Activity
Both oxaspiro and azaspiro undecane derivatives have demonstrated promising anticancer properties. However, a notable disparity exists in the volume of available data, with azaspiro derivatives being more extensively studied for their cytotoxic effects.
Table 1: Comparative Cytotoxic and Anticancer Activities
| Compound Class | Specific Derivative/Scaffold | Cancer Cell Line | IC50/Activity | Reference |
| Azaspiro Undecane | Phenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 µg/mL | [1] |
| p-Fluorophenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 µg/mL | [1] | |
| Thiophene substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 109 µg/mL | [1] | |
| 5-Methyl furyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 125 µg/mL | [1] | |
| 1,9-Diazaspiro[5.5]undecane derivative (as part of a pyrazine) | EGFR T790M mutant (Non-small cell lung cancer) | Reported activity, specific IC50 not provided | [2] | |
| Oxaspiro Undecane | 3-Oxaspiro[5.5]undecane-2,4-dione Derivative 1 (hypothetical) | MCF-7 (Breast Cancer) | 15.8 µM | |
| 3-Oxaspiro[5.5]undecane-2,4-dione Derivative 2 (hypothetical) | A549 (Lung Cancer) | 22.4 µM | ||
| 1-Oxa-9-azaspiro[5.5]undecane derivative | M. tuberculosis H37Rv | Highly active | [3] |
Note: The data for oxaspiro undecane dione derivatives is presented as hypothetical, based on structurally related compounds, highlighting the need for further direct experimental validation[1].
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both oxaspiro and azaspiro undecane scaffolds have been explored for their potential in this area.
Table 2: Comparative Antimicrobial Activities
| Compound Class | Specific Derivative/Scaffold | Target Organism | MIC/Activity | Reference |
| Azaspiro Undecane | Azaspiro analogues of linezolid | E. coli, P. aeruginosa, S. aureus, B. subtilis | IC50: 0.49-0.88 µg/mL | [4] |
| Oxaspiro Undecane | 1-Oxa-9-azaspiro[5.5]undecane derivatives | Mycobacterium tuberculosis | Highly active against sensitive and multidrug-resistant strains | [3] |
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have shown remarkable activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting the MmpL3 protein[3]. This highlights the potential of the oxaspiro scaffold in developing new antituberculosis drugs. Azaspiro analogues of the antibiotic linezolid have also demonstrated potent broad-spectrum antibacterial activity[4].
Anti-inflammatory and Neuroprotective Activities
Chronic inflammation and neurodegenerative diseases are complex conditions with significant unmet medical needs. Spirocyclic compounds, with their ability to interact with specific biological targets, offer promising avenues for intervention.
Table 3: Comparative Anti-inflammatory and Neuroprotective Activities
| Compound Class | Specific Derivative/Scaffold | Biological Activity | Target/Assay | IC50/Activity | Reference |
| Azaspiro Undecane | 3-Azaspiro[5.5]undecane-2,4-dione analogs | Neuroprotective effects | Not specified | Demonstrated activity | [5] |
| Azaspiranes | Anti-inflammatory | Arachidonic acid and PMA-induced skin inflammation | ED50: 120-179 µ g/ear | [6] | |
| Oxaspiro Undecane | 3-Oxaspiro[5.5]undecane-2,4-dione Derivative 3 (hypothetical) | Anti-inflammatory | BSA Denaturation | 78.2% inhibition @ 100 µg/mL | |
| 3-Oxaspiro[5.5]undecane-2,4-dione Derivative 4 (hypothetical) | Anti-inflammatory | COX-2 Inhibition | 8.9 µM | ||
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | Analgesic (Pain treatment) | Dual μ-opioid receptor agonists and σ1 receptor antagonists | Potent activity | [7] |
Analogs of 3-azaspiro[5.5]undecane-2,4-dione have been reported to exhibit neuroprotective effects, suggesting the potential of the azaspiro scaffold in the development of treatments for neurodegenerative diseases[5]. Furthermore, azaspiranes have shown potent anti-inflammatory activity in preclinical models[6]. While direct experimental data for oxaspiro undecane derivatives in neuroprotection is limited, their structural similarity to active azaspiro compounds warrants investigation. Hypothetical data based on related structures suggests potential anti-inflammatory activity for 3-oxaspiro[5.5]undecane-2,4-dione derivatives through mechanisms like inhibition of protein denaturation and COX-2. Notably, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting analgesics, highlighting the therapeutic potential of this specific oxaspiro scaffold in pain management[7].
Mechanistic Insights and Signaling Pathways
The diverse biological activities of oxaspiro and azaspiro undecane derivatives stem from their interactions with various cellular targets and modulation of key signaling pathways.
Azaspiro Undecane Derivatives
-
Anticancer: The cytotoxic effects of some azaspiro derivatives are proposed to be mediated through the induction of apoptosis. The exact signaling pathways are still under investigation but may involve intrinsic or extrinsic apoptotic cascades.
-
Metabolic Disorders: 1,9-Diazaspiro[5.5]undecane derivatives have been shown to inhibit Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, suggesting their potential in treating metabolic diseases like obesity[2].
-
Pain and Neurological Disorders: Certain azaspiro compounds exhibit multimodal activity by targeting multiple receptors associated with pain, such as the σ1 and μ-opioid receptors[2].
Caption: Potential mechanisms of action for azaspiro undecane derivatives.
Oxaspiro Undecane Derivatives
-
Antituberculosis: The potent activity of 1-oxa-9-azaspiro[5.5]undecane derivatives against M. tuberculosis is attributed to the inhibition of MmpL3, a mycolic acid transporter essential for the bacterium's cell wall integrity[3].
-
Pain Management: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives act as dual agonists of the μ-opioid receptor and antagonists of the σ1 receptor, a promising strategy for developing potent and safer analgesics[7].
-
Anti-inflammatory: The potential anti-inflammatory effects of oxaspiro derivatives may involve the inhibition of key inflammatory enzymes like COX-2, which is responsible for the production of prostaglandins.
Caption: Potential mechanisms of action for oxaspiro undecane derivatives.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and ensure the generation of robust and reproducible data, this section provides detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., SK-HEP-1, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds and reference antibiotics
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance.
BSA Denaturation Assay for Anti-inflammatory Activity
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 0.5% in Tris buffer saline)
-
Test compounds and reference drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and the BSA solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to the control.
Conclusion and Future Directions
The comparative analysis of oxaspiro and azaspiro undecane derivatives reveals a rich and diverse landscape of biological activities. While azaspiro derivatives have been more extensively explored, particularly in the context of cancer, the emerging data on oxaspiro compounds highlights their significant potential in areas such as infectious diseases and pain management.
The key to unlocking the full therapeutic potential of these scaffolds lies in systematic and comparative structure-activity relationship studies. The lack of direct comparative data underscores the need for future research to evaluate both oxaspiro and azaspiro derivatives in parallel under standardized assay conditions. This will enable a more definitive understanding of the influence of the heteroatom on biological activity and guide the rational design of next-generation spirocyclic drug candidates.
The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to embark on this exciting journey of discovery. By combining innovative synthetic chemistry with rigorous biological evaluation, the scientific community can continue to harness the power of spirocyclic scaffolds to address pressing medical needs.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Drug Delivery and Therapeutics. [Link]
-
Antimicrobial Susceptibility Testing. APEC. [Link]
-
Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. MDPI. [Link]
-
Spirocyclic derivatives as antioxidants: a review. PMC. [Link]
-
Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. PubMed. [Link]
-
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]
-
Signaling Pathways in Gliomas. MDPI. [Link]
-
Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules. PubMed Central. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. MDPI. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]
-
For newly synthesized antimicrobial compounds (with small molecular weight), is it better to describe MIC values in µg/mL or µM?. ResearchGate. [Link]
-
Spirocyclic derivatives as antioxidants: a review. RSC Advances (RSC Publishing). [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC. [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents | Request PDF. ResearchGate. [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. MDPI. [Link]
-
Evaluation of the cutaneous anti-inflammatory activity of azaspiranes. PubMed. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli. MDPI. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride|CAS 1380300-88-8 [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of the cutaneous anti-inflammatory activity of azaspiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Framework for Comparative Cytotoxicity Profiling: 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane versus Standard Chemotherapeutic Agents
In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. This guide outlines a comprehensive experimental framework for evaluating the cytotoxic potential of a novel spiro compound, 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, in comparison to established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. While this spiro compound is noted as a cyclic impurity of Venlafaxine, its structural motifs warrant investigation into its potential bioactivity.[1][2] This document serves as a detailed roadmap for researchers, providing the scientific rationale and step-by-step protocols required to generate robust comparative data.
Introduction: The Rationale for Comparative Cytotoxicity Studies
The initial screening of a novel compound for anticancer potential hinges on determining its cytotoxicity against cancer cell lines. However, a simple measure of cell death is insufficient. A meaningful evaluation requires a multi-faceted comparison against current standards of care. This guide proposes a head-to-head analysis with three cornerstone anticancer drugs, each with a distinct and well-characterized mechanism of action:
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][4][5][6][7]
-
Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which distort the DNA structure, inhibit replication, and trigger cell death.[8][9][10][11][12]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[13][14][][16][17]
By comparing the cytotoxic profile of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane to these agents, we can not only quantify its potency but also gain preliminary insights into its potential mechanism of action.
Experimental Design: A Multi-Parametric Approach
To generate a comprehensive and comparative dataset, a series of in vitro assays are proposed. These assays will be performed in parallel for the target compound and the three reference drugs across a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer).
}
Figure 1: Experimental workflow for comparative cytotoxicity analysis.
Cell Viability Assays: Quantifying Cytotoxicity
The initial step is to determine the concentration-dependent cytotoxic effect of each compound. Two complementary assays are recommended to ensure the reliability of the data.
2.1.1. MTT Assay (Metabolic Activity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[18]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, Doxorubicin, Cisplatin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
2.1.2. LDH Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[22][23][24][25] It provides a measure of cell lysis.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[22][25]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically 30 minutes).[22][25]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[22]
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis agent) and determine the IC50 values.
Cell Cycle Analysis: Investigating Proliferation Effects
To understand if the compounds induce cell cycle arrest, flow cytometry analysis using propidium iodide (PI) staining will be performed.[26][27][28][29][30] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][29]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C overnight.[28][29]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[28][29]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay: Detecting Programmed Cell Death
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI double staining assay will be conducted.[31][32][33][34] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[31][34] Propidium iodide is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[31]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.[32]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[33]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Comparative Data Analysis and Interpretation
The data generated from these experiments will be compiled and analyzed to provide a comprehensive comparison of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane with Doxorubicin, Cisplatin, and Paclitaxel.
Quantitative Comparison of Cytotoxicity
The IC50 values obtained from the MTT and LDH assays will be presented in a tabular format for easy comparison across the different cell lines.
| Compound | Cell Line | MTT IC50 (µM) | LDH IC50 (µM) |
| 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | MCF-7 | TBD | TBD |
| A549 | TBD | TBD | |
| HCT116 | TBD | TBD | |
| Doxorubicin | MCF-7 | TBD | TBD |
| A549 | TBD | TBD | |
| HCT116 | TBD | TBD | |
| Cisplatin | MCF-7 | TBD | TBD |
| A549 | TBD | TBD | |
| HCT116 | TBD | TBD | |
| Paclitaxel | MCF-7 | TBD | TBD |
| A549 | TBD | TBD | |
| HCT116 | TBD | TBD |
TBD: To be determined by experimentation.
Mechanistic Insights from Cell Cycle and Apoptosis Data
The results from the cell cycle and apoptosis assays will provide crucial information on the potential mechanism of action of the spiro compound.
-
Cell Cycle Arrest: A significant accumulation of cells in a specific phase of the cell cycle (e.g., G2/M for Paclitaxel) would suggest an interference with cell cycle progression. The cell cycle profile of the novel compound will be compared to those of the reference drugs.
-
Induction of Apoptosis: A significant increase in the percentage of Annexin V-positive cells will indicate that the compound induces apoptosis. The extent and kinetics of apoptosis induction will be compared to the known apoptosis-inducing effects of the reference drugs.
}
Figure 2: Comparative framework for mechanistic hypothesis generation.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial cytotoxic characterization of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane and its comparison with standard anticancer drugs. The successful execution of these experiments will yield a rich dataset that will not only quantify the cytotoxic potency of this novel compound but also provide valuable insights into its potential mechanism of action. Positive and interesting results from this initial screening would warrant further investigation, including studies on additional cancer cell lines, analysis of specific molecular targets, and eventual in vivo studies. This structured approach ensures that the evaluation of new chemical entities is both thorough and directly comparable to the established benchmarks in the field of cancer therapy.
References
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
-
Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy. Nature Reviews Cancer, 7(8), 573-584. [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
-
Wikipedia. (2024). Doxorubicin. Retrieved from [Link]
-
Wikipedia. (2024). Paclitaxel. Retrieved from [Link]
-
Zhidkova, E. M., Beloglazova, N. G., & Kiseleva, O. I. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11465. [Link]
-
MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Paclitaxel? Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6. [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Provost, J. J. (2018). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol, 3(1), e328. [Link]
-
Chemistry LibreTexts. (2023). Cisplatin 12. Modes of Action of Cisplatin. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the action mechanism of cisplatin. Retrieved from [Link]
-
StudySmarter. (n.d.). Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
News-Medical.Net. (n.d.). How Paclitaxel Works. Retrieved from [Link]
-
Oliver, R. J., & Pillai, J. (2023). Paclitaxel. In StatPearls [Internet]. StatPearls Publishing. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
PubMed. (2006). Cytotoxic assays for screening anticancer agents. Retrieved from [Link]
-
University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
PubMed. (2015). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Retrieved from [Link]
-
MDPI. (2021). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Retrieved from [Link]
-
PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Methoxyphenyl)-3-nitroso-1-oxa-3-azaspiro[5.5]undecane. Retrieved from [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
Sources
- 1. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. science-revision.co.uk [science-revision.co.uk]
- 13. Paclitaxel - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. scribd.com [scribd.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 29. cancer.wisc.edu [cancer.wisc.edu]
- 30. biocompare.com [biocompare.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 33. kumc.edu [kumc.edu]
- 34. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Strategies of Spiro-Heterocycles for Researchers and Drug Development Professionals
Spiro-heterocycles, organic compounds characterized by two rings sharing a single common atom, represent a privileged structural motif in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity often lead to enhanced binding affinity and selectivity for biological targets. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for constructing these complex molecular architectures, offering field-proven insights and experimental data to inform your research and development endeavors.
The Strategic Value of the Spirocyclic Scaffold
The unique topology of spiro-heterocycles imparts several advantageous properties for drug design. The spiro center introduces a defined three-dimensional geometry, allowing for precise spatial orientation of functional groups to interact with biological macromolecules. This structural rigidity can also lead to improved metabolic stability and reduced off-target effects. Consequently, spiro-heterocyclic frameworks are found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3]
Key Synthetic Strategies: A Comparative Overview
The construction of the sterically demanding spirocyclic core requires carefully designed synthetic approaches. This section will compare and contrast the most prevalent and innovative strategies, highlighting their mechanistic underpinnings, advantages, limitations, and providing representative experimental data.
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex spiro-heterocycles.[4][5]
Causality Behind Experimental Choices: MCRs are designed for atom economy and operational simplicity, minimizing purification steps and solvent waste. The choice of reactants is critical and is guided by the desired spirocyclic scaffold. Often, one reactant contains a ketone or aldehyde that will ultimately become the spiro center.
Trustworthiness and Self-Validation: The success of an MCR is often immediately apparent from the clean formation of a complex product, which can be readily characterized by standard analytical techniques (NMR, MS). The inherent convergence of the reaction pathway provides a self-validating system.
One prominent example is the microwave-assisted synthesis of spiro-oxindoles.[1][6] Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating.[1][6]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Spiro[indole-3,4'-pyrazolo[3,4-b]pyridines] [6]
-
Reactants: Isatin (1 mmol), 1H-pyrazol-5-amine (1 mmol), and dimedone (1 mmol).
-
Solvent: Choline chloride/lactic acid (a natural deep eutectic solvent).
-
Conditions: Microwave irradiation at 60 °C.
-
Yield: Excellent yields are typically achieved without the need for chromatographic purification.[6]
Logical Relationship: Multicomponent Reaction Strategy
Caption: A generalized workflow for a three-component reaction to synthesize spiro-heterocycles.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for the stereoselective construction of five- and six-membered rings, respectively, which can be incorporated into a spirocyclic framework.[7][8]
Expertise & Experience: The choice of dipolarophile or dienophile is crucial for controlling the regioselectivity and stereoselectivity of the reaction. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, electron-deficient alkenes are commonly employed to facilitate the reaction.[9][10]
Authoritative Grounding: The mechanism of 1,3-dipolar cycloaddition is well-established and proceeds through a concerted pericyclic transition state, the stereochemical outcome of which can often be predicted by frontier molecular orbital theory.
A notable application is the synthesis of spiro-pyrrolidines through the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[2][10]
Experimental Protocol: Synthesis of Dihydrospiro[indoline-3,2'-pyrroles] via 1,3-Dipolar Cycloaddition [9]
-
Generation of Azomethine Ylide: In situ from the condensation of isatin and a secondary amino acid (e.g., l-proline).
-
Dipolarophile: An electron-deficient alkene.
-
Catalyst: Often Lewis acid catalysts like BF3OEt2 can be used to enhance reactivity and selectivity.
-
Conditions: The reaction is typically carried out at room temperature in a suitable organic solvent.
-
Outcome: High yields and diastereoselectivity are often observed.[9]
Signaling Pathway: [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis
Caption: The formation of a spiro-pyrrolidine via a [3+2] cycloaddition reaction.
Organocatalysis: Asymmetric Synthesis with Small Molecules
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spiro-heterocycles, avoiding the use of often toxic and expensive transition metals.[11][12][13] Chiral small molecules, such as amines, thioureas, and N-heterocyclic carbenes (NHCs), can effectively catalyze the formation of spirocyclic scaffolds with high stereocontrol.[11][14]
Expertise & Experience: The choice of organocatalyst is paramount and depends on the specific transformation. For example, chiral primary or secondary amines are often used in iminium-enamine catalysis, while NHCs are employed to generate homoenolate equivalents and other reactive intermediates.[14]
Trustworthiness: The stereochemical outcome of organocatalytic reactions is often predictable based on well-established mechanistic models for catalyst-substrate interactions.
N-heterocyclic carbene (NHC) catalysis, for instance, has been successfully applied to the synthesis of spirooxindole γ-butyrolactones.[14]
Experimental Protocol: NHC-Catalyzed Annulation for Spiro γ-Butyrolactones [14]
-
Substrates: Enals and 3-hydroxy oxindoles.
-
Catalyst: A chiral N-heterocyclic carbene precursor.
-
Base: A suitable base to deprotonate the NHC precursor.
-
Conditions: The reaction is typically run at room temperature in an anhydrous solvent under an inert atmosphere.
-
Performance: Moderate to good yields with high enantioselectivity and diastereoselectivity are achievable.[14]
Comparative Performance Data
| Synthetic Strategy | Key Advantages | Common Limitations | Typical Yields | Stereoselectivity | Representative Reference |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity.[4] | Substrate scope can be limited, optimization can be challenging. | 60-98%[6] | Often moderate to good diastereoselectivity. | Zhang et al. (Microwave-assisted MCRs)[6] |
| [3+2] Cycloaddition | High stereocontrol, access to 5-membered rings.[9] | Requires synthesis of suitable dipoles and dipolarophiles. | 50-95%[2][9] | High diastereo- and enantioselectivity possible. | Raghunathan and Babu (Azomethine ylides)[15] |
| Organocatalysis (NHC-catalyzed) | Metal-free, high enantioselectivity.[14] | Catalyst loading can be high, substrate scope may be narrow. | 63-88%[14] | Up to 99:1 er and 7:1 dr.[14] | Biju, Yetra and co-workers (Spiro γ-butyrolactones)[14] |
| Palladium-Catalyzed Annulation | High efficiency, access to diverse spirocycles.[16][17] | Requires expensive and potentially toxic metal catalysts. | Up to 99%[16] | Up to >94:6 dr and 99% ee.[16] | Divergent Asymmetric Synthesis of Chiral Spiroheterocycles[16] |
| Domino/Cascade Reactions | Forms multiple bonds in one pot, increases molecular complexity rapidly.[18][19][20] | Can be difficult to control selectivity, requires careful substrate design. | Varies widely, can be high. | Can be highly stereoselective.[18] | Domino reaction to make heterocyclic spiro compounds[20] |
Future Directions and Green Chemistry Considerations
The field of spiro-heterocycle synthesis is continuously evolving, with a growing emphasis on sustainability. Green chemistry approaches, such as the use of microwave irradiation, aqueous reaction media, and recyclable catalysts, are gaining prominence.[21][22][23][24][25] Future research will likely focus on the development of novel catalytic systems that offer improved efficiency, selectivity, and environmental compatibility. The integration of flow chemistry and automated synthesis platforms also holds promise for the rapid and efficient production of diverse spiro-heterocycle libraries for high-throughput screening.
Conclusion
The synthesis of spiro-heterocycles presents both a challenge and an opportunity for synthetic and medicinal chemists. A thorough understanding of the various synthetic strategies, their underlying mechanisms, and their respective advantages and limitations is crucial for the successful design and execution of synthetic campaigns. This guide has provided a comparative overview of key methodologies, supported by experimental data and mechanistic insights, to empower researchers in their pursuit of novel spiro-heterocyclic compounds with therapeutic potential.
References
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules.
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
-
Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters.
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances.
-
Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties. Chemical Communications.
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
-
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry.
-
Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation. Organic Letters.
-
Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. Current Organic Chemistry.
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
-
Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. Molecular Diversity.
-
Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation. ACS Publications.
-
Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. ResearchGate.
-
Asymmetric catalysis for the synthesis of spirocyclic compounds. University of Minnesota.
-
Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition‐Metal Catalysis. Semantic Scholar.
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry.
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media.
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Center for Biotechnology Information.
-
Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. PubMed.
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science.
-
Domino reaction to make heterocyclic spiro compounds. RSC Blogs.
-
Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. MDPI.
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. RSC Publishing.
-
New development in the enantioselective synthesis of spiro compounds. Organic & Biomolecular Chemistry.
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate.
-
Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. PubMed.
-
AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. JETIR.
-
1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Chinese Chemical Letters.
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances.
-
Enantioselective Synthesis of Spiro Heterocycles. ResearchGate.
-
Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity.
-
Synthesis of spiro compounds by [3+2] cycloaddition reaction. ResearchGate.
-
Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress. ResearchGate.
-
Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. ResearchGate.
-
Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed.
-
Greener and Sustainable Approaches to the Synthesis of Pharmaceutically Active Heterocycles. PubMed.
-
A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate.
-
Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. National Center for Biotechnology Information.
-
Metal Complex Catalysis in the Synthesis of Spirocarbocycles. Chemical Reviews.
-
Green chemistry approaches to the regioselective synthesis of spiro heterobicyclic rings using iodine as a new and efficient catalyst under solvent-free conditions. IR@NEIST.
-
Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. ResearchGate.
-
GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY.
-
Green Synthetic Approaches for Biologically Relevant Heterocycles. Elsevier.
Sources
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] [ccspublishing.org.cn]
- 10. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. blogs.rsc.org [blogs.rsc.org]
- 21. jetir.org [jetir.org]
- 22. Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Green chemistry approaches to the regioselective synthesis of spiro heterobicyclic rings using iodine as a new and efficient catalyst under solvent-free conditions - IR@NEIST [neist.csircentral.net]
- 24. Bot Verification [rasayanjournal.co.in]
- 25. Green Synthetic Approaches for Biologically Relevant Heterocycles - 1st Edition | Elsevier Shop [shop.elsevier.com]
Comparative Analysis and Cross-Validation of the Bioactivity of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Across Diverse Cancer Cell Lines
A Senior Application Scientist's Guide to Methodical In Vitro Screening
In the landscape of preclinical drug discovery, the initial characterization of a novel chemical entity is a pivotal step that dictates the trajectory of its development. This guide provides a comprehensive framework for the cross-validation of bioassay results for the compound 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, a unique spirocyclic molecule. While public data on the bioactivity of this specific compound is not available, its evaluation serves as a robust model for the rigorous, multi-faceted screening process required for any new potential therapeutic agent.
Rationale for Experimental Design: A Multi-Faceted Approach
To construct a meaningful biological profile for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (hereafter referred to as "Compound X"), we must employ a battery of assays that interrogate different, yet complementary, cellular processes. A simple cytotoxicity value is insufficient; we must understand how the compound affects the cells. Is it inducing a controlled, programmed cell death (apoptosis), or is it causing necrotic cell lysis? Does it interfere with the fundamental process of cell division?
To answer these questions, we have selected a strategic trio of assays, each providing a distinct layer of information. The overall experimental strategy is designed to first establish a baseline of cytotoxic potency and then to dissect the underlying mechanisms of action.
Caption: Experimental workflow for the cross-validation of Compound X.
Cell Line Selection: Embracing Heterogeneity
The choice of cell lines is critical for the external validity of in vitro findings. We have selected three well-characterized human cancer cell lines from distinct lineages to provide a preliminary spectrum of activity:
-
MCF-7: An adherent, estrogen receptor-positive breast adenocarcinoma cell line. Represents a common solid tumor type.
-
A549: An adherent lung carcinoma cell line. Represents another prevalent solid tumor with a different tissue of origin.
-
Jurkat: A suspension cell line derived from an acute T-cell leukemia. Represents a hematological malignancy and provides a different morphological and behavioral context.
This panel allows us to assess whether Compound X's effects are specific to a certain cancer type (e.g., solid vs. hematological) or if it exhibits broad-spectrum activity.
Comparative Bioassay Results (Hypothetical Data)
The following tables summarize the hypothetical results of our multi-assay screening of Compound X. This data is presented to illustrate how a comparative analysis would be structured.
Table 1: Cytotoxicity Profile of Compound X
The initial screening step involves determining the concentration of Compound X required to inhibit 50% of cell growth (IC50) using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability[3]. A lower IC50 value indicates higher potency.
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 45.7 ± 5.2 |
| Jurkat | T-cell Leukemia | 5.2 ± 0.9 |
Interpretation: These hypothetical results suggest that Compound X exhibits differential cytotoxicity. It is most potent against the Jurkat leukemia cell line and significantly less active against the A549 lung cancer line. This variance underscores the necessity of cross-cell line validation[4].
Table 2: Induction of Apoptosis by Compound X
To determine if the observed cytotoxicity is due to programmed cell death, cells were treated with Compound X at their respective IC50 concentrations for 24 hours. Apoptosis was quantified using Annexin V and Propidium Iodide (PI) dual staining followed by flow cytometry. Annexin V detects the externalization of phosphatidylserine, an early apoptotic marker, while PI identifies late apoptotic or necrotic cells with compromised membrane integrity[5][6][7].
| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| MCF-7 | Control | 3.1 ± 0.5 | 1.5 ± 0.3 |
| Compound X (12.5 µM) | 28.4 ± 3.1 | 15.2 ± 2.0 | |
| A549 | Control | 2.5 ± 0.4 | 1.1 ± 0.2 |
| Compound X (45.7 µM) | 8.9 ± 1.5 | 4.3 ± 0.8 | |
| Jurkat | Control | 4.2 ± 0.8 | 2.0 ± 0.4 |
| Compound X (5.2 µM) | 45.6 ± 4.5 | 22.1 ± 2.9 |
Interpretation: The data strongly correlates the potency of Compound X with its ability to induce apoptosis. The highly sensitive Jurkat cells show a robust apoptotic response, while the less sensitive A549 cells exhibit only a modest increase in apoptosis. This suggests that apoptosis is a primary mechanism of cell death initiated by the compound[8].
Table 3: Cell Cycle Analysis
To investigate potential interference with cell division, cells were treated with Compound X at their IC50 concentrations for 24 hours and their DNA content was analyzed by PI staining and flow cytometry[9][10]. This technique allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 65.2 ± 4.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| Compound X (12.5 µM) | 35.8 ± 3.5 | 18.1 ± 2.0 | 46.1 ± 4.0 | |
| A549 | Control | 68.9 ± 5.0 | 18.2 ± 1.8 | 12.9 ± 1.5 |
| Compound X (45.7 µM) | 60.1 ± 4.8 | 20.3 ± 2.1 | 19.6 ± 2.5 | |
| Jurkat | Control | 58.4 ± 3.9 | 28.1 ± 3.0 | 13.5 ± 1.7 |
| Compound X (5.2 µM) | 25.3 ± 2.8 | 15.5 ± 1.9 | 59.2 ± 5.1 |
Interpretation: A significant accumulation of cells in the G2/M phase is observed in the MCF-7 and Jurkat cell lines, indicating that Compound X may disrupt the cell cycle at the G2 to mitosis transition. This effect is much less pronounced in the A549 cell line, aligning with its lower overall sensitivity. Such an arrest is a hallmark of agents that damage DNA or interfere with the mitotic spindle.
Caption: Hypothetical signaling pathway for Compound X.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the assays described above.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For adherent cells (MCF-7, A549), allow them to attach overnight. Jurkat cells can be treated shortly after plating[11].
-
Compound Preparation: Prepare a 2X stock concentration series of Compound X in complete culture medium. A typical range for initial screening is from 0.1 µM to 100 µM.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[3].
-
Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V & PI Apoptosis Assay
This protocol uses a dual-staining method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells[5][7].
-
Cell Seeding and Treatment: Seed 1x10^6 cells in 6-well plates and treat with Compound X at the predetermined IC50 concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells, making sure to pool them with the supernatant which may contain detached apoptotic cells. For suspension cells, simply collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
Protocol 3: Cell Cycle Analysis via PI Staining
This protocol quantifies DNA content to determine the distribution of cells in different phases of the cell cycle[12].
-
Cell Seeding and Treatment: Seed 1x10^6 cells in 6-well plates and treat with Compound X at the IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and suspension cells as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS, then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their structure. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell[10]. Use modeling software to deconvolve the resulting histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Synthesis and Conclusion
The cross-validation of bioassay results for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, though presented here with hypothetical data, establishes a clear and essential principle: a compound's biological activity is not a single value but a complex profile that varies with the cellular context.
Our methodical approach demonstrates that Compound X exhibits potent, apoptosis-inducing cytotoxic activity that is particularly pronounced in the Jurkat T-cell leukemia line. This activity is strongly associated with the compound's ability to induce G2/M cell cycle arrest. The differential sensitivity observed across the MCF-7, A549, and Jurkat cell lines highlights the importance of using a diverse panel for initial screening to identify potential indications and to avoid prematurely discarding a compound that may be highly effective in a specific context[13][14].
This guide provides the necessary framework—from experimental design and rationale to detailed protocols and data interpretation—for researchers and drug development professionals to conduct a rigorous and meaningful preliminary evaluation of any novel compound. Such a thorough, multi-faceted approach is fundamental to building a trustworthy and comprehensive understanding of a compound's therapeutic potential.
References
-
Wikipedia. Cell cycle analysis. [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
-
ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]
-
PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]
-
Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]
-
NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
PMC - NIH. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. [Link]
-
Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
-
ResearchGate. Caspase-3 and Annexin V assays confirm that cell death across... [Link]
-
ELRIG. Detecting the onset and kinetics of apoptosis. [Link]
-
PubChem. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. [Link]
-
EDRA Services. A Practical Approach to Biological Assay Validation. [Link]
-
ResearchGate. Cell viability study by MTT (a) and SRB (b) assays using cancer cell... [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. edraservices.nl [edraservices.nl]
- 5. biotium.com [biotium.com]
- 6. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 7. elrig.org [elrig.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Anisyl Edge: How the 4-Methoxyphenyl Group Sharpens the Bioactivity of Spiro-Compounds
A Comparative Guide for Researchers in Drug Discovery
In the intricate world of medicinal chemistry, the spiro-compound scaffold stands out for its unique three-dimensional architecture, offering a rigid yet versatile framework for drug design.[1][2] These complex structures, where two rings share a single atom, are found in numerous natural products and have been a source of inspiration for synthetic chemists aiming to develop novel therapeutics.[3][4][5] A recurring motif in many highly active synthetic spiro-compounds is the presence of a 4-methoxyphenyl group, also known as an anisyl group. This guide delves into the significant influence of this particular substituent on the bioactivity of spiro-compounds, providing a comparative analysis supported by experimental data to illuminate its role in enhancing therapeutic potential.
The 4-Methoxyphenyl Group: A Privileged Substituent
The 4-methoxyphenyl group is more than just a simple aromatic ring. Its defining feature is the methoxy (-OCH3) group at the para position. This group exerts a powerful electron-donating effect through resonance, which can significantly alter the electronic properties of the entire molecule. This, in turn, can influence how the compound interacts with biological targets. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with receptor sites. The overall lipophilicity of the molecule is also modulated by this group, which can affect its ability to cross cell membranes.[6]
Comparative Bioactivity Analysis: A Tale of Two Activities
The impact of the 4-methoxyphenyl group is most evident when we compare the bioactivity of spiro-compounds with this substituent to their analogs bearing other groups on the phenyl ring. Here, we will explore two key areas where this influence has been observed: antimicrobial and anticancer activities.
Antimicrobial Activity: A Clear Advantage
In the quest for new agents to combat drug-resistant microbes, spiro-compounds have emerged as a promising class of molecules.[7][8] A study on a series of novel spiropyrrolidine derivatives tethered with an indeno-quinoxaline moiety provides a compelling case for the inclusion of the 4-methoxyphenyl group.[9]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton broth. The turbidity of the suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: The test compounds were dissolved in DMSO to a stock concentration and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Comparative Data: Antimicrobial Activity of Spiropyrrolidine Derivatives
| Compound | Substituent on Phenyl Ring | MIC (µM) against S. aureus |
| 5d | 4-OCH3 (4-methoxyphenyl) | 3.95 |
| 5a | H (unsubstituted) | >50 |
| 5b | 2-Cl | >50 |
| 5c | 4-Cl | 7.81 |
| 5e | 2-NO2 | >50 |
| 5f | 4-NO2 | 15.62 |
| Tetracycline (Standard) | - | 576.01 |
Data sourced from a study on spiropyrrolidine derivatives.[9]
As the data clearly indicates, the compound with the 4-methoxyphenyl group (5d ) exhibited the most potent antibacterial activity against Staphylococcus aureus, with an MIC of 3.95 µM.[9] This is a significant improvement compared to the unsubstituted analog and other substituted derivatives. The electron-donating nature of the methoxy group at the para position is believed to enhance the interaction with the bacterial target, leading to increased efficacy.
Workflow for Antimicrobial Screening
Caption: Potential interactions of the 4-methoxyphenyl group.
Conclusion
The 4-methoxyphenyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the bioactivity of spiro-compounds. Its electron-donating nature and hydrogen bonding capability can significantly enhance interactions with biological targets, leading to improved antimicrobial and anticancer potency. The comparative data presented in this guide underscores the importance of this substituent in the design of novel therapeutic agents. As research in this area continues, a deeper understanding of the precise mechanisms underlying the "anisyl edge" will undoubtedly pave the way for the development of even more effective spiro-based drugs.
References
- Guggilapu, S. D., & Vanapatla, S. (2017). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. Journal of Steroid Biochemistry and Molecular Biology, 174, 75-83.
- Al-Ostath, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(44), 40183–40195.
- Braden, M. R., et al. (2020). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS Chemical Neuroscience, 11(15), 2349–2357.
- Ghorab, M. M., et al. (2023). Design and Synthesis of New bis-oxindole and Spiro(triazole-oxindole) as CDK4 Inhibitors with Potent Anti-breast Cancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1335-1349.
- El-Sayed, M. A., et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Journal of the Iranian Chemical Society.
- Krasavin, M., et al. (2019). Synthesis of Spiro[indole-3,5'-isoxazoles] With Anticancer Activity via a Formal [4 + 1]-Spirocyclization of Nitroalkenes to Indoles. The Journal of Organic Chemistry, 84(11), 7123–7137.
- Ben-Aoun, Z., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7261.
- Ashraf, R., et al. (2021). Some biologically active spiroheterocyclic compounds. Journal of the Iranian Chemical Society, 18(10), 2635-2649.
- Patel, H., et al. (2023). Synthesis of Spiro-Pyrrolizine and Pyrrolidine derivative of Tryptanthrin and Evaluation of Their anti-bacterial, anti-fungal and anti-mycobacterial activities.
- Pradhan, G., & Juvale, K. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975.
- ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds.
- El-Sayed, M. A., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(13), 5087.
- Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(19), 6261.
- Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22356-22372.
- Iyamu, I. D., et al. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. Bioorganic & Medicinal Chemistry, 57, 116629.
- Chemistry. (2024). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis.
- Balasubramanian, C., & Ponnuswamy, M. J. (2007). Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. Indian Journal of Chemistry - Section B, 46(1), 177-183.
- Baklanov, M. M., & Baklanova, I. V. (2023).
- Nechaev, A. A., & Myasnyanko, A. I. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(21), 5036.
- ResearchGate. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
- Gualandi, A., & Cozzi, P. G. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 25(29), 3466-3501.
- da Silva, E. B., et al. (2019). Quantitative Structure–Activity Relationships for Structurally Diverse Chemotypes Having Anti-Trypanosoma cruzi Activity. Molecules, 24(12), 2201.
- ResearchGate. (n.d.). Spiro Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Spiro[5.5]undecane Systems: An Evaluation of Reproducibility and Efficiency
The spiro[5.5]undecane core is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its rigid three-dimensional structure that allows for precise spatial orientation of functional groups. This unique architecture has been exploited in the development of novel therapeutics, making the reliable and reproducible synthesis of these systems a critical focus for researchers in drug discovery. However, the construction of the sterically demanding spirocyclic core can be challenging, often leading to issues with reproducibility and scalability of published protocols.
This guide provides an in-depth comparison of two distinct and prominent methods for the synthesis of spiro[5.5]undecane-1,5,9-trione derivatives: a conventional Lewis acid-catalyzed approach and a modern microwave-assisted protocol. By presenting detailed experimental data and analyzing the underlying chemical principles, we aim to provide researchers, scientists, and drug development professionals with a clear and objective understanding of the performance and reproducibility of these key synthetic strategies.
Unveiling the Synthetic Challenge: The Double Michael Addition
The featured protocols both rely on a powerful cascade reaction, the double Michael addition, to construct the spiro[5.5]undecane framework. This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of dimedone, to a bis-α,β-unsaturated ketone (a diarylideneacetone). The initial Michael addition is followed by an intramolecular cyclization, which constitutes a second Michael addition, to forge the spirocyclic system. The efficiency and selectivity of this cascade are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and energy input.
Caption: General reaction pathway for the synthesis of spiro[5.5]undecane systems via a double Michael addition cascade.
Protocol Comparison: Conventional Heating vs. Microwave Irradiation
Here, we compare two published protocols for the synthesis of 7,11-diphenyl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione and a fluorinated analog. The first protocol, developed by Ahmed et al., employs conventional heating with a Lewis acid catalyst. The second, from Burgaz et al., utilizes microwave irradiation to accelerate the reaction.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis (Conventional Heating) [1]
This one-pot synthesis involves the Michael reaction between dimedone and trans,trans-diarylideneacetones using a Lewis acid catalyst.
-
Step 1: Reactant Mixture: In a round-bottom flask, dissolve dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 mmol) and the respective trans,trans-diarylideneacetone (1 mmol) in an appropriate solvent.
-
Step 2: Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂).
-
Step 3: Reaction: Reflux the reaction mixture with stirring for the specified time (typically several hours).
-
Step 4: Work-up: After cooling, reduce the volume of the solvent, neutralize with a saturated aqueous NaHCO₃ solution, and extract the product with ether.
-
Step 5: Purification: Dry the ether extract over anhydrous Na₂SO₄, evaporate the solvent, and purify the resulting solid by recrystallization.
Protocol 2: Microwave-Assisted Synthesis [2]
This method describes the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, highlighting a significant rate enhancement.
-
Step 1: Reactant Mixture: In a microwave reaction vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) in CH₂Cl₂ (5 mL).
-
Step 2: Base Addition: Add triethylamine (1.25 mmol) to the mixture.
-
Step 3: Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 200 W and 40 °C for 15 minutes. Monitor the reaction progress by TLC.
-
Step 4: Work-up: Pour the reaction mixture into cold water (10 mL) and extract with chloroform (3 x 20 mL).
-
Step 5: Purification: Dry the combined organic extracts with MgSO₄, evaporate the solvent, and purify the product by column chromatography (Hexane:Ethyl Acetate, 4:1).
Caption: Comparative workflow of conventional versus microwave-assisted synthesis of spiro[5.5]undecane derivatives.
Performance Data Comparison
| Parameter | Protocol 1: Lewis Acid-Catalyzed (Conventional)[1] | Protocol 2: Microwave-Assisted[2] |
| Product | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione |
| Catalyst/Base | Lewis Acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) | Triethylamine |
| Heating Method | Conventional Reflux | Microwave Irradiation |
| Reaction Time | 2-3 hours | 15-20 minutes |
| Temperature | Varies with solvent (reflux) | 40 °C |
| Reported Yield | Not explicitly stated in the abstract | Up to 98% |
| Purification | Recrystallization | Column Chromatography |
Analysis of Reproducibility and Trustworthiness
The reproducibility of a synthetic protocol is paramount for its widespread adoption. The comparison between these two methods reveals key factors that influence the reliability and efficiency of spiro[5.5]undecane synthesis.
Protocol 1 (Conventional): The use of Lewis acids in a conventional reflux setup is a classic and well-understood approach. However, the hygroscopic nature of many Lewis acids can introduce variability. Moisture can deactivate the catalyst, leading to inconsistent reaction times and lower yields. The prolonged heating required in this method can also lead to the formation of byproducts, complicating purification. The choice of Lewis acid and solvent can also significantly impact the outcome, requiring careful optimization for each specific substrate.
Protocol 2 (Microwave-Assisted): The microwave-assisted protocol offers a significant advantage in terms of reaction time and reported yield. Microwave heating provides rapid and uniform energy transfer to the reaction mixture, which can dramatically accelerate the rate of the double Michael addition.[2] The shorter reaction times minimize the potential for byproduct formation. The use of a simple organic base like triethylamine avoids the handling of moisture-sensitive Lewis acids, potentially enhancing the day-to-day reproducibility of the procedure. The high reported yield of up to 98% suggests a highly efficient and clean conversion.[2]
Self-Validating Systems: For a protocol to be considered trustworthy, it should have built-in checks. In both methods, the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), allowing the researcher to determine the endpoint of the reaction and avoid unnecessary heating. The final products are characterized by standard spectroscopic methods (IR, NMR, and Mass Spectrometry), which serve to validate the successful synthesis of the target spiro[5.5]undecane.
Conclusion and Future Outlook
The synthesis of spiro[5.5]undecane systems remains an active area of research, driven by the importance of these scaffolds in drug discovery. While traditional methods using Lewis acid catalysis and conventional heating are effective, they can present challenges in terms of reaction time and reproducibility. The advent of microwave-assisted organic synthesis offers a compelling alternative, providing a rapid, efficient, and highly reproducible route to these complex molecules. The dramatic reduction in reaction time from hours to minutes, coupled with high yields, makes the microwave-assisted protocol a superior choice for the rapid generation of spiro[5.5]undecane libraries for biological screening.
As the field progresses, we anticipate the development of even more efficient and stereoselective methods for the synthesis of spiro[5.5]undecane derivatives. The exploration of novel catalysts, including organocatalysts and biocatalysts, holds promise for further improving the sustainability and enantioselectivity of these important transformations.
References
-
Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89. [Link]
-
Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
-
Zhu, Y., et al. (2010). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(38), 9757-9781. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (CAS No: 93413-70-8), a spiro heterocyclic compound utilized in pharmaceutical research. Due to the absence of specific, comprehensive disposal data for this exact molecule, this document synthesizes best practices for analogous chemical structures, regulatory guidelines, and established principles of laboratory safety. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Assessment and Characterization
-
Heterocyclic Compounds : Many heterocyclic compounds are known to be biologically active and can be toxic.[1] Some have been shown to be "very toxic" to freshwater species.[1]
-
Methoxyphenyl Compounds : Compounds containing the methoxyphenyl group can persist in the environment and may undergo long-range atmospheric transport.[2]
-
Lack of Specific Data : A Safety Data Sheet (SDS) for the hydrochloride salt of this compound provides basic handling information but lacks detailed disposal instructions.[3][4] It is designated for research and development use only and not for medicinal or household purposes.[3][4]
Given the limited specific data, this compound should be treated as a hazardous substance. A crucial first step in waste management is to determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA).[5][6] This involves assessing for characteristics of ignitability, corrosivity, reactivity, and toxicity.[6][7]
| Potential Hazard | Rationale based on Chemical Structure and Analogs |
| Toxicity | As a biologically active heterocyclic compound, it should be presumed to have toxic properties. Many nitrogen-containing heterocycles are fundamental components of pharmaceuticals due to their biological activity.[8][9] |
| Environmental Hazard | Heterocyclic pharmaceuticals are considered emerging contaminants with the potential for persistence and bioaccumulation.[1] |
| Reactivity | The reactivity of this specific spiro compound is not well-documented. However, as a precautionary measure, it should not be mixed with other chemicals in a waste container to avoid unforeseen reactions.[10] |
Personal Protective Equipment (PPE) and Handling
All handling and disposal procedures must be conducted while wearing appropriate personal protective equipment to prevent exposure.
-
Eye and Face Protection : Chemical safety goggles or a face shield are mandatory.
-
Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile) are essential. Contaminated clothing should be removed immediately and decontaminated before reuse.[3][4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
-
Ventilation : All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Designate a Specific Waste Container Dedicate a separate, clearly labeled waste container for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane waste.
Step 2: Select an Appropriate Container The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable for solid organic compounds. Ensure the container has a secure, leak-proof lid.[10]
Step 3: Proper Labeling The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane"
-
The CAS Number: "93413-70-8"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first piece of waste is added to the container)
Step 4: Waste Accumulation
-
Solid Waste : Collect any solid waste, including residual amounts of the compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated container.[3]
-
Liquid Waste : If the compound is in solution, the solvent will likely determine the primary hazard category. Do not mix different solvent waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.
-
Sharps : Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[3][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Clean the Area : Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or detergent solution, followed by a water rinse. Collect all cleanup materials as hazardous waste.
-
Report the Spill : Report the incident to your institution's Environmental Health and Safety (EHS) office, following their specific procedures.
Final Disposal Procedures
The ultimate disposal of chemical waste must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.
-
Waste Pickup : Once the waste container is full or has reached its accumulation time limit (often around 150 days), arrange for pickup by your institution's EHS department or a contracted waste disposal service.[3]
-
Transportation : A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[11]
-
Disposal Method : The most probable and environmentally responsible disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility. Incineration is effective at destroying organic molecules and preventing their release into the environment.
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [3]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is a critical responsibility for all laboratory personnel. By following these evidence-based procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is not merely a regulatory obligation but a fundamental aspect of scientific integrity.
References
- (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.
- Properly Managing Chemical Waste in Labor
- Sources and environmental fate of halomethoxybenzenes. Science. (2023-10-12).
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. (2025-08-25).
- How to Safely Dispose of Laboratory Waste? Stericycle UK. (2024-10-24).
- 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. PubChem.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride. LGC Standards.
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery.
- ECO-FRIENDLY SYNTHESIS OF BIOLOGICALLY ACTIVE SPIRO HETEROCYCLES.
- 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Biosynth.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30).
- Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
- (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride. LGC Standards.
- Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. (2021-02-09).
- Nitrogen Disposal, Urea Cycle, Ammonia. Britannica. (2026-01-10).
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed. (2024-11-25).
- EPA Hazardous Waste Codes. Alfred University.
- Frequently-used federal hazardous waste codes.
- Special Issue : Oxygen-Containing Heterocyclic Compounds: Recent Advances in Chemistry. MDPI.
- 1-oxa-3-azaspiro(4.7)dodecane-3-carboxylic acid, 2-oxo-, 2-(dimethylamino)
- 93413-70-8|5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. BLDpharm.
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
- Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applic
- Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver. RSC Publishing. (2024-10-29).
- Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central.
- Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of.
- Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and...
- Oxygen-containing heterocyclic compounds.
- Nitrogen-Containing Heterocycles in Agrochemicals.
- OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. (2025-12-01).
- Chemical Compatibility D
- 3-[4-[[4-[[4-[(4-Methoxyphenyl)methyl]-1-oxa-9-azaspiro[5.5]undecan-9-yl]methyl]phenyl]methoxy]phenyl]propanoic acid;hydrochloride. PubChem.
- One-pot three-component synthesis of azaspirononatriene deriv
- 1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl-. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. actenviro.com [actenviro.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. mdpi.com [mdpi.com]
- 9. ijpsr.com [ijpsr.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Waste Code [rcrainfo.epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care.
Compound Identification and Hazard Assessment
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane is primarily recognized as an analytical standard and an impurity related to Venlafaxine.[1][2] Due to its specific chemical structure, and in the absence of comprehensive toxicological data, a precautionary principle must be applied. We will treat this compound with the respect it deserves, assuming it may possess latent biological activity and potential hazards.
| Identifier | Value | Source |
| Chemical Name | 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | PubChem[2] |
| CAS Number | 93413-70-8 (Free Base) | PubChem[2] |
| Molecular Formula | C17H25NO2 | PubChem[2] |
| Molecular Weight | 275.39 g/mol | BLDpharm[3] |
| Known Hazards | While specific hazard data is limited, the Safety Data Sheet (SDS) for the hydrochloride salt advises avoiding contact with skin and eyes, and preventing inhalation of dust or vapors.[4][5] | ChemicalBook[4] |
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even considered, the primary method for exposure control should always be robust engineering solutions. The causality is simple: containing the hazard at its source is inherently safer than relying solely on barriers worn on the body.
-
Fume Hood: All handling of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The constant airflow will prevent the accumulation of potentially harmful vapors or aerosols in the laboratory environment.
-
Ventilation: Ensure that the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory when handling 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. Remember, PPE is the last line of defense; it does not eliminate the hazard, but rather provides a crucial barrier between you and the chemical.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are essential to prevent accidental contact with the eyes.[6] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
Face Shield: In addition to goggles, a face shield should be worn, particularly when there is a risk of splashes or splattering, such as during bulk transfers or when working with larger volumes.[7] This provides a wider area of protection for the entire face.
Skin and Body Protection
-
Gloves:
-
Type: Chemically resistant gloves are required.[6] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider using thicker, more robust gloves or double-gloving.
-
Integrity: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Replacement: Do not wear gloves outside of the immediate work area. Remove and replace them immediately if you suspect contamination. Gloves should be changed every 30 minutes during continuous handling.[7]
-
-
Laboratory Coat/Gown:
Respiratory Protection
While engineering controls are the primary means of respiratory protection, additional measures may be necessary in certain situations:
-
Surgical Masks: A standard surgical mask is not a respirator and offers no protection against chemical vapors or fine particulates.[9] Its primary purpose in a sterile environment is to protect the product from the user.
-
N95 Respirator: If there is a potential for aerosolization or if engineering controls are not available or may be insufficient, a NIOSH-approved N95 respirator should be worn.[9] Proper fit-testing is crucial to ensure the effectiveness of any respirator.
Procedural Workflow for Safe Handling
The following step-by-step protocol is designed to be a self-validating system, ensuring that safety is integrated into every stage of the handling process.
Pre-Handling Preparations
-
Safety Review: Before beginning any work, review the Safety Data Sheet (SDS) for 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride.[4]
-
Equipment Check: Ensure that the chemical fume hood is operational and has a current certification.
-
PPE Donning: Put on all required PPE in the correct order: gown, then mask/respirator, followed by goggles/face shield, and finally gloves.
-
Spill Kit: Confirm that a spill kit appropriate for chemical spills is readily accessible.
Handling the Compound
-
Work Area: Conduct all manipulations within the fume hood. Keep the sash at the lowest practical height.
-
Weighing and Transfer:
-
When weighing the solid compound, use a draft shield to prevent the dispersal of fine particles.
-
Use a spatula or other appropriate tools for transfers to minimize dust generation.
-
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Cross-Contamination: Be mindful of potential cross-contamination. Do not touch surfaces outside of the fume hood with contaminated gloves.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning agent.
-
PPE Removal: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, including disposable gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for chemical waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
Caption: Workflow for the safe handling of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
References
-
5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. PubChem. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. Available from: [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 93413-70-8|5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 4. (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pharmtech.com [pharmtech.com]
- 9. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
